molecular formula C8H6BrFO3 B1271139 (4-Bromo-2-fluoro-phenoxy)-acetic acid CAS No. 451-90-1

(4-Bromo-2-fluoro-phenoxy)-acetic acid

Cat. No.: B1271139
CAS No.: 451-90-1
M. Wt: 249.03 g/mol
InChI Key: HPXDHKIIFGVHOU-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluoro-phenoxy)-acetic acid is a useful research compound. Its molecular formula is C8H6BrFO3 and its molecular weight is 249.03 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-bromo-2-fluorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXDHKIIFGVHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368669
Record name (4-Bromo-2-fluorophenoxy)acetic acid
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Molecular Weight

249.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451-90-1
Record name 2-(4-Bromo-2-fluorophenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=451-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-2-fluorophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of Halogenated Phenoxyacetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (4-Bromo-2-fluoro-phenoxy)-acetic acid (CAS: 451-90-1)

Abstract: This technical guide provides a comprehensive overview of this compound, a halogenated phenoxyacetic acid derivative with significant potential in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, detailed synthesis protocols, and its emerging applications as a versatile chemical intermediate. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering field-proven insights into the strategic use of this compound in modern research endeavors.

Phenoxyacetic acid and its derivatives represent a cornerstone scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents across various classes, including anti-inflammatory, antibacterial, and antihypertensive drugs.[1] The strategic incorporation of halogen atoms, such as bromine and fluorine, onto the phenoxy ring system is a well-established tactic in drug design. These substitutions can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, the presence of fluorine can enhance metabolic stability and binding affinity, while bromine can provide a site for further chemical modification or contribute to binding interactions.[2]

This compound (CAS No. 451-90-1) is a prime example of such a strategically halogenated intermediate. Its unique substitution pattern makes it a valuable building block for creating complex molecules with precisely tuned biological activities, enabling medicinal chemists to explore novel chemical spaces in the pursuit of next-generation therapeutics.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 451-90-1[3]
Molecular Formula C₈H₆BrFO₃[3]
Molecular Weight 249.03 g/mol [3]
IUPAC Name 2-(4-Bromo-2-fluorophenoxy)acetic acid[3]
Appearance Solid[4]
Melting Point 113 °C (Solvent: Benzene)[3]
Boiling Point 343.2 °C at 760 mmHg[3]
Flash Point 161.4 °C[3]
Polar Surface Area (PSA) 46.53 Ų[3]
LogP (XLogP3) 2.05[3]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This classic and reliable method involves the reaction of the corresponding phenol with a haloacetic acid derivative under basic conditions. The causality behind this choice is the high nucleophilicity of the phenoxide ion generated in situ, which readily displaces the halide from the acetic acid moiety.

General Synthetic Scheme

The reaction proceeds by deprotonating the starting material, 4-Bromo-2-fluorophenol, with a suitable base to form a phenoxide. This nucleophile then attacks the electrophilic carbon of an acetate synthon, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester to yield the final carboxylic acid product.

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Saponification StartingMaterial 4-Bromo-2-fluorophenol + Ethyl Bromoacetate Intermediate Ethyl (4-bromo-2-fluoro-phenoxy)acetate StartingMaterial->Intermediate Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Heat (Reflux) FinalProduct This compound Intermediate->FinalProduct Base (e.g., NaOH/H₂O) Then Acid (e.g., HCl)

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high purity and yield.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Bromo-2-fluorophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.

  • Addition of Reagent: While stirring, add ethyl bromoacetate (1.1 eq) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup (Ester Isolation): After cooling to room temperature, filter off the inorganic salts and wash the solid with acetone. Concentrate the filtrate under reduced pressure to obtain the crude ethyl (4-bromo-2-fluoro-phenoxy)acetate.

  • Saponification: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution (2.0 eq). Stir the mixture at room temperature for 2-4 hours or until TLC indicates complete hydrolysis of the ester.

  • Acidification: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is ~2.

  • Purification: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water or benzene) can be performed to achieve high purity.[3]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile scaffold for constructing novel bioactive molecules.

As a Key Building Block

The compound serves as an excellent starting point for synthesizing more complex drug candidates. The carboxylic acid handle allows for standard amide bond couplings, esterifications, or reductions. The bromine atom is particularly useful, providing a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which can introduce further molecular diversity.

Potential as a PPAR Agonist Scaffold

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear hormone receptors that play critical roles in regulating glucose and lipid metabolism.[5][6] Agonists of PPARs are used to treat metabolic diseases like type 2 diabetes. Phenoxyacetic acid derivatives have been identified as effective scaffolds for activating PPARs.[1] The specific substitution pattern of this compound may offer a unique profile of selectivity and potency for different PPAR isoforms (PPARα, PPARγ, PPARβ/δ). Dual PPARα/γ agonists, for instance, can improve lipid profiles while also enhancing insulin sensitivity.[6]

Mechanism of Action: PPAR Activation Pathway

When a PPAR agonist like a phenoxyacetic acid derivative enters a cell, it binds to a PPAR isoform in the cytoplasm. This binding event causes a conformational change, leading to the dissociation of co-repressor proteins and the recruitment of co-activator proteins. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus, where it binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation, leading to the therapeutic effect.[5][6]

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand (4-Bromo-2-fluoro-phenoxy) -acetic acid derivative PPAR PPARα/γ Ligand->PPAR Binds CoR Co-Repressor PPAR->CoR Dissociates Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer Dimerizes with RXR RXR RXR RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE Binds Transcription Target Gene Transcription PPRE->Transcription Initiates

Caption: Simplified signaling pathway for PPAR activation by an agonist.

In Vitro Assay: PPARα Activation Assay Protocol

To evaluate the potential of this compound or its derivatives as PPARα agonists, a cell-based reporter assay is a standard method.

Experimental Workflow Diagram

Assay_Workflow A 1. Cell Culture (e.g., HEK293T cells) B 2. Transfection - PPARα Expression Vector - PPRE-Luciferase Reporter Vector A->B C 3. Compound Treatment - Add test compound (e.g., derivative of 451-90-1) - Positive Control (e.g., GW590735) - Vehicle Control (e.g., DMSO) B->C D 4. Incubation (24 hours) C->D E 5. Cell Lysis & Luciferase Assay Measure luminescence D->E F 6. Data Analysis Calculate fold activation vs. vehicle E->F

Caption: Workflow for a cell-based PPARα reporter gene assay.

Step-by-Step Methodology
  • Cell Seeding: Plate a suitable cell line (e.g., HEK293T) in a 96-well plate and grow to 70-80% confluency.

  • Transfection: Co-transfect the cells with a plasmid encoding the full-length human PPARα and a reporter plasmid containing multiple copies of a PPRE driving the expression of a luciferase gene. A plasmid for constitutive expression of Renilla luciferase can be included for normalization.

  • Compound Preparation: Prepare serial dilutions of this compound and its derivatives in the appropriate cell culture medium. A known PPARα agonist, such as GW590735, should be used as a positive control.[7] A vehicle control (e.g., 0.1% DMSO) must also be included.

  • Treatment: After 24 hours of transfection, replace the medium with the prepared compound dilutions and controls.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C in a CO₂ incubator.

  • Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle control. Plot the fold activation against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

  • Handling: Use in a well-ventilated area. Wear suitable personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes and prevent the formation of dust.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[3][8]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[9]

Conclusion and Future Outlook

This compound, CAS 451-90-1, is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its unique halogenation pattern provides a synthetically versatile and functionally significant scaffold for developing novel therapeutics, particularly in the area of metabolic diseases via PPAR modulation. The protocols and insights provided in this guide serve as a foundational resource for scientists looking to leverage the strategic advantages of this compound. Future research will likely focus on expanding the library of derivatives synthesized from this core and exploring their therapeutic potential against a wider range of biological targets.

References

  • Jetir.org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-2-fluoroacetophenone in Advancing Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2023). PPAR agonists for the treatment of neuroinflammatory diseases. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC. Retrieved from [Link]

  • Redox. (2023). Safety Data Sheet Trichloroisocyanuric acid. Retrieved from [Link] (Note: This is a representative SDS for general safety principles).

  • Castrol. (n.d.). SAFETY DATA SHEET. Retrieved from [Link] (Note: This is a representative SDS for general safety principles).

  • PubChem. (n.d.). 2-Bromophenylacetic acid. Retrieved from [Link] (Note: This is for a related compound to infer potential hazards).

Sources

The Multifaceted Biological Activities of Phenoxyacetic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive exploration of the diverse biological activities of phenoxyacetic acid derivatives, intended for researchers, scientists, and professionals in drug development and agrochemical science. This document moves beyond a simple recitation of facts to offer a nuanced understanding of the structure-activity relationships, mechanisms of action, and the practical methodologies used to evaluate these versatile compounds.

Introduction: The Enduring Relevance of the Phenoxyacetic Acid Scaffold

Phenoxyacetic acid, a seemingly simple O-phenyl derivative of glycolic acid, serves as the foundational scaffold for a vast array of biologically active molecules.[1] Historically recognized for its profound impact on agriculture as a synthetic auxin herbicide, the phenoxyacetic acid core has proven to be a privileged structure in medicinal chemistry.[1][2] Its derivatives have been successfully developed into drugs for a range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, anticonvulsant, and antihypertensive agents.[1][2] This guide will dissect the chemical features that impart such a broad spectrum of activities and provide the technical framework for future research and development in this dynamic field.

The versatility of the phenoxyacetic acid moiety stems from its unique combination of an aromatic ring, an ether linkage, and a carboxylic acid group. This arrangement allows for systematic modifications to tune the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, thereby influencing its interaction with biological targets.

Herbicidal Activity: The Classic Application

The most well-known application of phenoxyacetic acid derivatives is in agriculture as selective herbicides for the control of broadleaf weeds.[3] Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) are synthetic auxins that mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[1]

Mechanism of Action: Disrupting Hormonal Balance

At herbicidal concentrations, these synthetic auxins overwhelm the plant's natural hormonal regulatory systems, leading to uncontrolled and disorganized growth. This disruption manifests as epinastic bending of leaves and stems, callus tissue formation, and ultimately, plant death. The selectivity towards dicotyledonous (broadleaf) plants is attributed to differences in auxin transport, metabolism, and receptor sensitivity compared to monocotyledonous (grass) species.[4]

The molecular mechanism involves the binding of the phenoxyacetic acid derivative to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins. This binding event promotes the interaction between the receptor and Aux/IAA transcriptional repressor proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors derepresses the expression of auxin-responsive genes, triggering the cascade of events that lead to herbicidal effects.

Diagram: Simplified Auxin Signaling Pathway and Herbicidal Action

Auxin_Pathway cluster_nucleus Plant Cell Nucleus Auxin_Responsive_Genes Auxin-Responsive Genes ARF Auxin Response Factor (ARF) ARF->Auxin_Responsive_Genes Activates Aux/IAA Aux/IAA Repressor Aux/IAA->ARF Represses Proteasome 26S Proteasome Aux/IAA->Proteasome Degradation TIR1/AFB TIR1/AFB Receptor TIR1/AFB->Aux/IAA Promotes binding SCF_Complex SCF E3 Ligase Complex TIR1/AFB->SCF_Complex Part of SCF_Complex->Aux/IAA Ubiquitinates Phenoxyacetic_Acid Phenoxyacetic Acid (e.g., 2,4-D) Phenoxyacetic_Acid->TIR1/AFB

Caption: Herbicidal action of phenoxyacetic acids via the auxin pathway.

Structure-Activity Relationship (SAR) for Herbicidal Activity

The herbicidal efficacy of phenoxyacetic acid derivatives is highly dependent on the substitution pattern on the aromatic ring.[3]

Substituent PositionEffect on ActivityExample
2-position (ortho)Generally increases activity.2-chlorophenoxyacetic acid (2-CPA)
4-position (para)Significantly increases activity.4-chlorophenoxyacetic acid (4-CPA)
2,4-disubstitutionPotent herbicidal activity.2,4-dichlorophenoxyacetic acid (2,4-D)
2,4,5-trisubstitutionHigh herbicidal activity.2,4,5-trichlorophenoxyacetic acid (2,4,5-T)
Methyl group at 2-positionEnhances activity and selectivity.4-chloro-2-methylphenoxyacetic acid (MCPA)

Table 1: Influence of Aromatic Ring Substitution on Herbicidal Activity.

Studies have shown that the introduction of chlorine atoms into the aromatic ring increases the reactivity and biological activity of the molecule.[3] Specifically, disubstituted derivatives with chlorine atoms, such as 2,4-D, exhibit high cytotoxicity.[3]

Therapeutic Potential: A Scaffold for Drug Discovery

The phenoxyacetic acid core is a versatile pharmacophore that has been extensively explored for various therapeutic applications.[1][2] Its derivatives have shown promise as anti-inflammatory, antimicrobial, anticancer, and antiepileptic agents.

Anti-inflammatory and Analgesic Activity

Phenoxyacetic acid derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs).[1] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain.[5] Some derivatives exhibit selective inhibition of COX-2, which is desirable as it is associated with fewer gastrointestinal side effects compared to non-selective COX inhibitors.[5]

For instance, certain novel phenoxyacetic acid derivatives have demonstrated potent COX-2 inhibition with IC50 values in the nanomolar range.[5] In vivo studies have confirmed their anti-inflammatory and analgesic effects, with a reduction in paw edema and an increased pain latency period in animal models.[5]

Antimicrobial Activity

A wide range of phenoxyacetic acid derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[1][6] The incorporation of various heterocyclic moieties, such as pyrazoline and thiazine, onto the phenoxyacetic acid scaffold has yielded compounds with significant antimicrobial activity.[6]

The exact mechanism of antimicrobial action can vary depending on the specific derivative but may involve disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. For example, some pyrazoline derivatives of phenoxyacetic acid have shown better inhibition of both Gram-positive and Gram-negative bacteria compared to the standard drug chloramphenicol.[6]

Anticancer Activity

The phenoxyacetic acid scaffold has emerged as a promising template for the design of novel anticancer agents.[1][7] Derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer and hepatocellular carcinoma.[1][7]

The proposed mechanisms of anticancer activity are diverse and can include the induction of apoptosis, inhibition of key signaling pathways involved in cell proliferation, and targeting specific enzymes like poly (ADP-ribose) polymerase-1 (PARP-1).[7] For example, a 4-Cl-phenoxyacetic acid derivative showed high cytotoxic activity against breast cancer cells, while other derivatives have been effective against HeLa cells.[1] Some phenoxyacetamide derivatives have exhibited impressive cytotoxic effects on the HepG2 cell line, with IC50 values in the low micromolar range.[7]

Antiepileptic Activity

Recent research has focused on the development of phenoxyacetic acid derivatives as potential antiepileptic drugs (AEDs).[8] The rationale behind this approach is to create dual-action compounds that can both suppress seizure activity and address the underlying neuroinflammation often associated with epilepsy.[8]

The pharmacological actions of AEDs typically involve the enhancement of GABAergic inhibitory neurotransmission, inhibition of glutamatergic excitatory signaling, or modulation of voltage-gated ion channels.[8] By incorporating the phenoxyacetic acid scaffold, researchers aim to develop novel agents with improved efficacy and fewer side effects compared to existing treatments.[8]

Experimental Methodologies

The exploration of phenoxyacetic acid derivatives necessitates robust and reproducible experimental protocols for their synthesis and biological evaluation.

General Synthesis of Phenoxyacetic Acid Derivatives

A common method for the synthesis of phenoxyacetic acid derivatives involves the reaction of a substituted phenol with an α-haloacetic acid or its ester in the presence of a base.

Diagram: General Synthetic Scheme for Phenoxyacetic Acid Derivatives

Synthesis_Workflow Substituted_Phenol Substituted Phenol Reaction Williamson Ether Synthesis Substituted_Phenol->Reaction Alpha_Haloacetate Ethyl Bromoacetate Alpha_Haloacetate->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Ester_Intermediate Phenoxyacetate Ester Reaction->Ester_Intermediate Hydrolysis Hydrolysis (e.g., NaOH) Ester_Intermediate->Hydrolysis Final_Product Phenoxyacetic Acid Derivative Hydrolysis->Final_Product

Caption: A typical workflow for the synthesis of phenoxyacetic acid derivatives.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the substituted phenol in a suitable solvent (e.g., acetone, DMF), add a base (e.g., anhydrous potassium carbonate, sodium hydride).

  • Addition of Alkylating Agent: Add an ethyl α-haloacetate (e.g., ethyl bromoacetate) dropwise to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or under reflux for a specified period (typically several hours) until the reaction is complete, monitoring by thin-layer chromatography (TLC).

  • Workup: After cooling, filter the reaction mixture to remove inorganic salts. Evaporate the solvent under reduced pressure. The resulting crude ester can be purified by column chromatography.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Saponification: Reflux the mixture for several hours to facilitate the saponification of the ester.

  • Acidification and Isolation: After cooling, acidify the reaction mixture with a dilute mineral acid (e.g., HCl) to precipitate the phenoxyacetic acid derivative.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain the pure compound.

In Vitro Biological Assays

4.2.1. Antimicrobial Activity Assessment (Disc Diffusion Method)

  • Preparation of Inoculum: Prepare a standardized microbial suspension in sterile saline.

  • Agar Plate Inoculation: Evenly spread the microbial inoculum onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Application of Test Compounds: Impregnate sterile filter paper discs with known concentrations of the synthesized phenoxyacetic acid derivatives.

  • Incubation: Place the discs on the inoculated agar surface and incubate the plates at the appropriate temperature for 24-48 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition around each disc. The size of the zone is indicative of the antimicrobial activity.

4.2.2. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the phenoxyacetic acid derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Future Perspectives and Conclusion

The phenoxyacetic acid scaffold continues to be a fertile ground for the discovery of new bioactive molecules. Future research will likely focus on the synthesis of more complex and targeted derivatives, leveraging computational modeling and high-throughput screening to accelerate the discovery process. The development of derivatives with dual or multiple biological activities, such as combined anti-inflammatory and anticancer properties, represents a particularly exciting avenue of investigation.

References

  • Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (n.d.). Jetir.org. Retrieved January 23, 2026, from [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023). MDPI. Retrieved January 23, 2026, from [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2022). MDPI. Retrieved January 23, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). MDPI. Retrieved January 23, 2026, from [Link]

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (2024). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Physical and chemical properties of phenoxyacetic acid herbicides. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES Review Article. (2016). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

An In-depth Technical Guide on the Safe Handling of (4-Bromo-2-fluoro-phenoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety and handling protocols for (4-Bromo-2-fluoro-phenoxy)-acetic acid (CAS No. 451-90-1). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information, handling procedures, and emergency responses. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide extrapolates data from structurally similar phenoxyacetic acid derivatives and general principles of chemical safety to establish a robust framework for its safe utilization.

Section 1: Chemical and Physical Properties

This compound is a halogenated phenoxyacetic acid derivative. Its core structure is a foundational element in various pharmacologically active molecules.[1] A thorough understanding of its physical and chemical properties is the first step in a comprehensive risk assessment.

PropertyValueSource
CAS Number 451-90-1[2]
Molecular Formula C₈H₆BrFO₃[2]
Molecular Weight 249.03 g/mol [2]
Melting Point 113 °C[2]
Boiling Point 343.2 °C at 760 mmHg[2]
Flash Point 161.4 °C[2]

Section 2: Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin Corrosion/Irritation: Based on data for similar halogenated acetic acid derivatives, this compound is expected to be corrosive or at least a significant irritant to the skin.[4][5][6]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious and potentially irreversible damage.[4][5][6]

  • Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract.[3]

  • Acute Oral Toxicity: Phenoxyacetic acid is harmful if swallowed.[3] The bromo- and fluoro-substituents may alter the toxicity profile.

  • Potential for Genotoxicity: Studies on substituted phenoxyacetic acids have indicated that the nature and position of halogen substituents can influence cytotoxic and mutagenic effects.[7][8]

The following workflow illustrates the risk assessment process to be undertaken before handling this compound.

Risk Assessment Workflow cluster_assessment Risk Assessment cluster_control Control Measures Identify_Hazards Identify Potential Hazards (Based on Analogous Compounds) Assess_Exposure Assess Exposure Potential (Route, Duration, Concentration) Identify_Hazards->Assess_Exposure Causality Evaluate_Risks Evaluate Risks to Personnel and Environment Assess_Exposure->Evaluate_Risks Causality Implement_Controls Implement Control Measures (Engineering, Administrative, PPE) Evaluate_Risks->Implement_Controls Mitigation Develop_SOPs Develop Standard Operating Procedures (SOPs) Implement_Controls->Develop_SOPs Emergency_Plan Establish Emergency Procedures Develop_SOPs->Emergency_Plan Review_and_Update Review and Update Protocols Periodically Emergency_Plan->Review_and_Update PPE_Selection Start Handling Solid Corrosive Chemical Fume_Hood Work in a Chemical Fume Hood? Start->Fume_Hood Goggles_Shield Wear Safety Goggles & Face Shield Fume_Hood->Goggles_Shield Yes Respirator Use a NIOSH-approved Respirator Fume_Hood->Respirator No Gloves Wear Chemical-Resistant Gloves Goggles_Shield->Gloves Lab_Coat Wear a Lab Coat & Closed-toe Shoes Gloves->Lab_Coat End Proceed with Caution Lab_Coat->End Respirator->Goggles_Shield

Caption: Decision diagram for selecting appropriate PPE.

3.3. General Hygiene and Handling Practices

  • Avoid the formation of dust and aerosols. [3][9]* Wash hands thoroughly after handling. * Do not eat, drink, or smoke in areas where the chemical is handled. * Ensure eyewash stations and safety showers are readily accessible. [10] 3.4. Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated area. [5][9]* Store away from incompatible materials such as strong oxidizing agents and bases. [9]* Keep in a designated corrosives cabinet.

Section 4: Emergency Procedures

A well-defined emergency response plan is crucial for mitigating the consequences of accidental exposure or spills.

4.1. First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [6][9]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. [6][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [6][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [6][9]

4.2. Spill Response

The procedure for cleaning up a spill of this compound should be executed with precision and caution.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined in Section 3.2.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand). [4]4. Neutralize (if applicable and trained): For acidic compounds, a neutralizing agent for acid spills can be cautiously applied.

  • Absorb and Collect: Absorb the spilled material with an inert absorbent. Place the absorbed material and any contaminated items into a labeled, sealed container for hazardous waste disposal. [4]6. Decontaminate: Clean the spill area with a suitable decontamination solution, followed by water.

  • Dispose of Waste: All contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations. [5]8. Report the Incident: Report the spill to the appropriate safety officer or department.

Section 5: Waste Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste. [5]Containers should be clearly labeled with the chemical name and associated hazards. Follow all institutional and regulatory guidelines for the disposal of chemical waste.

Section 6: Conclusion

While this compound is a valuable compound in research and development, its safe handling is of utmost importance. By understanding its potential hazards based on the available data for analogous compounds and by rigorously adhering to the protocols outlined in this guide, researchers can minimize risks and maintain a safe laboratory environment. Continuous vigilance and a proactive approach to safety are essential when working with any chemical substance.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Common Name: BROMOACETIC ACID HAZARD SUMMARY. Retrieved from [Link]

  • JETIR. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

  • V. G. Georgieva, et al. (n.d.). Genotoxic effect of substituted phenoxyacetic acids. PubMed. Retrieved from [Link]

  • CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Genotoxic effect of substituted phenoxyacetic acids. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectral Data of (4-Bromo-2-fluoro-phenoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound (4-Bromo-2-fluoro-phenoxy)-acetic acid. In the absence of directly published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust, predictive interpretation. This approach is designed to empower researchers in their identification, characterization, and quality control efforts.

Molecular Structure and Spectroscopic Overview

This compound (CAS No. 451-90-1) is a halogenated phenoxyacetic acid derivative with the molecular formula C₈H₆BrFO₃.[1] Its structure, featuring a substituted aromatic ring linked to a carboxylic acid moiety via an ether linkage, gives rise to a unique spectral fingerprint. Understanding this fingerprint is crucial for confirming its synthesis and purity, as well as for its application in fields such as drug discovery and materials science, where related halophenoxy acids have shown biological activity.

The following sections will delve into the predicted spectral characteristics of this molecule, providing a foundational understanding for researchers working with this and similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each proton and carbon atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to reveal distinct signals for the aromatic protons and the methylene protons of the acetic acid side chain. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the oxygen of the ether linkage.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constants (Hz)
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)-
Aromatic (H-3)7.3 - 7.5Doublet of doublets (dd)JH-F ≈ 8-10, JH-H ≈ 2-3
Aromatic (H-5)7.1 - 7.3Doublet of doublets (dd)JH-H ≈ 8-9, JH-H ≈ 2-3
Aromatic (H-6)6.9 - 7.1Doublet of doublets (dd)JH-F ≈ 4-6, JH-H ≈ 8-9
Methylene (-OCH₂-)4.7 - 4.9Singlet-

Causality Behind Predictions:

  • The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet at a high chemical shift due to hydrogen bonding and the acidity of the proton.

  • The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The fluorine atom at position 2 will have a significant effect on the adjacent protons (H-3 and H-6).

  • The methylene protons of the acetic acid side chain are adjacent to an electron-withdrawing oxygen atom, causing them to appear at a relatively downfield position as a sharp singlet.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution of the complex aromatic region.

  • Data Acquisition: Acquire the spectrum using standard pulse sequences. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (Br, F, O).

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)170 - 175
Aromatic (C-1, C-O)150 - 155 (d, JC-F ≈ 240-250 Hz)
Aromatic (C-2, C-F)145 - 150 (d, JC-F ≈ 10-15 Hz)
Aromatic (C-4, C-Br)115 - 120
Aromatic (C-3, C-5, C-6)110 - 130
Methylene (-OCH₂-)65 - 70

Causality Behind Predictions:

  • The carbonyl carbon of the carboxylic acid will be the most deshielded carbon, appearing at the lowest field.

  • The aromatic carbons will show a range of chemical shifts. The carbon directly attached to the fluorine (C-2) will appear as a doublet with a large coupling constant, while other carbons in the ring will also exhibit smaller C-F couplings. The carbon attached to bromine (C-4) will be shifted upfield relative to an unsubstituted carbon.

  • The methylene carbon will be in the typical range for a carbon atom single-bonded to an oxygen.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, ether, and substituted aromatic ring.

Table 3: Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic acid)2500 - 3300Broad
C=O stretch (Carboxylic acid)1700 - 1730Strong
C-O-C stretch (Ether)1200 - 1250Strong
C-F stretch1100 - 1200Strong
C-Br stretch500 - 600Medium
Aromatic C=C stretch1450 - 1600Medium
Aromatic C-H bend (out-of-plane)800 - 900Strong

Causality Behind Predictions:

  • The very broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid dimer in the solid state.

  • The strong C=O stretch is a definitive indicator of the carboxylic acid functional group.

  • The C-O-C stretch of the ether linkage and the C-F stretch are expected to be strong and in the fingerprint region.

  • The C-Br stretch will appear at a lower wavenumber due to the heavier mass of the bromine atom.

Experimental Protocol: Acquiring an FTIR Spectrum

  • Sample Preparation: For a solid sample, the KBr pellet method is standard. Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the KBr pellet holder/ATR crystal).

  • Sample Spectrum: Place the sample in the spectrometer and acquire the spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.

Predicted Mass Spectrum:

  • Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (249.03 g/mol ). Due to the presence of bromine, there will be a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity at m/z 248 and 250, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

  • Major Fragment Ions: Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and the cleavage of the ether bond.

Table 4: Predicted Major Fragment Ions in Mass Spectrometry

m/z Predicted Fragment
248/250[M]⁺ (Molecular ion)
203/205[M - COOH]⁺
188/190[M - OCH₂COOH]⁺
109[C₆H₄FO]⁺

Experimental Protocol: Acquiring a Mass Spectrum

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For a non-volatile compound like this, LC-MS with electrospray ionization (ESI) is a suitable technique.

  • Ionization: In ESI, the sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, where it is ionized. Both positive and negative ion modes should be explored.

  • Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Data Integration and Structural Confirmation

The definitive structural confirmation of this compound comes from the synergistic interpretation of all three spectroscopic techniques.

Caption: Integrated workflow for structural confirmation.

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, analysis of the NMR, IR, and MS spectral data for this compound. By understanding the expected spectral features and the underlying principles, researchers and drug development professionals can more effectively characterize this molecule, ensure its purity, and advance their scientific endeavors. The provided experimental protocols offer a self-validating framework for obtaining high-quality spectral data.

References

Sources

Methodological & Application

Topic: Advanced Analytical Protocols for the Quantification of (4-Bromo-2-fluoro-phenoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for (4-Bromo-2-fluoro-phenoxy)-acetic acid

This compound (CAS No. 451-90-1) is a halogenated phenoxyacetic acid derivative.[1] Molecules of this class are pivotal as intermediates in pharmaceutical synthesis and can also appear as process-related impurities or degradation products.[2][3][4] Given the stringent regulatory landscape governing pharmaceutical quality, the ability to accurately and reliably quantify such compounds at trace levels is not merely a procedural step but a cornerstone of ensuring product safety and efficacy.[5][6][7]

This application note provides a comprehensive guide to two robust, validated analytical methods for the quantification of this compound: a primary high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and an orthogonal Gas Chromatography-Mass Spectrometry (GC-MS) method for confirmatory analysis. As a senior application scientist, this guide moves beyond a simple recitation of steps; it delves into the causality behind methodological choices, ensuring that the protocols are not just followed, but understood. This approach empowers researchers to adapt and troubleshoot effectively, transforming a protocol into a self-validating analytical system.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development. The presence of a carboxylic acid group dictates the pH-dependent extraction behavior, while the aromatic ring provides a chromophore for UV detection and a site for predictable mass spectrometric fragmentation.

PropertyValueSource
CAS Number 451-90-1[1]
Molecular Formula C₈H₆BrFO₃[1]
Molecular Weight 249.03 g/mol [1]
Melting Point 113 °C[1]
Boiling Point 343.2 °C at 760 mmHg[1]
Structure A phenoxyacetic acid moiety with bromo and fluoro substitutions on the phenyl ring.

Method 1: High-Sensitivity Quantification by LC-MS/MS

Principle of the Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for this application due to its exceptional sensitivity, specificity, and high-throughput capabilities.[8][9] The method involves direct injection of a prepared extract, minimizing sample handling and eliminating the need for chemical derivatization. We will utilize reversed-phase chromatography to separate the analyte from matrix components, followed by electrospray ionization (ESI) in negative ion mode, which is highly efficient for acidic molecules. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides two layers of mass filtering for unparalleled specificity.

Experimental Workflow for LC-MS/MS Analysis

sample Sample Collection (e.g., API, formulation) prep Sample Preparation (Weighing & Dissolution) sample->prep extraction Liquid-Liquid Extraction (pH Adjustment & Solvent Addition) prep->extraction phase_sep Phase Separation & Organic Layer Collection extraction->phase_sep drydown Evaporation & Reconstitution in Mobile Phase phase_sep->drydown analysis LC-MS/MS Analysis (RP-HPLC, ESI-, MRM) drydown->analysis quant Data Processing & Quantification analysis->quant

Caption: Workflow for LC-MS/MS quantification of the analyte.

Detailed Protocol: LC-MS/MS

1. Reagents and Standard Preparation

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (99%+), Water (18.2 MΩ·cm), Ethyl Acetate (HPLC grade), Hydrochloric Acid (concentrated).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standards (0.1 ng/mL to 100 ng/mL): Prepare a series of calibration standards by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water.

2. Sample Preparation: pH-Driven Liquid-Liquid Extraction (LLE)

  • Rationale: This LLE protocol leverages the analyte's acidic nature. By acidifying the aqueous sample to a pH well below the carboxylic acid's pKa (~3-4), the molecule becomes protonated (neutral), dramatically increasing its solubility in a non-polar organic solvent like ethyl acetate.

  • Procedure:

    • Accurately weigh a sample containing the analyte and dissolve it in 10 mL of 18.2 MΩ·cm water.

    • Adjust the pH of the aqueous sample to ~2.0 using 1M HCl.

    • Add 10 mL of ethyl acetate, cap the vial, and vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes to achieve complete phase separation.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 1.0 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution and transfer to an autosampler vial.

3. Instrumental Analysis

  • System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an ESI source.

LC ParameterSettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmStandard reversed-phase chemistry for retaining moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to ensure the analyte remains protonated for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent.
Gradient 10% B to 95% B over 5 minEnsures elution of the analyte while cleaning the column of late-eluting contaminants.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.[9]
Injection Volume 5 µL
MS/MS ParameterSettingRationale
Ionization Mode ESI NegativeBest for deprotonating acidic compounds.
Precursor Ion [M-H]⁻ m/z 247.9 / 249.9Deprotonated molecule. The two masses represent the bromine isotopes (⁷⁹Br/⁸¹Br).
Product Ions (MRM) Quantifier: m/z 203.9 / 205.9Qualifier: m/z 124.0Quantifier corresponds to loss of CO₂. Qualifier corresponds to the bromofluorophenoxide ion.
Collision Energy Optimize experimentallyTypically 15-25 eV.

4. Method Validation Summary The method should be validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[10][11]

ParameterTypical Performance Target
Linearity (r²) > 0.995
Range 0.1 - 100 ng/mL
Limit of Quantification (LOQ) ≤ 0.1 ng/mL[8]
Limit of Detection (LOD) ≤ 0.03 ng/mL[8]
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) < 15%

Method 2: Orthogonal Confirmatory Analysis by GC-MS

Principle of the Method: GC-MS serves as an excellent orthogonal technique to confirm the identity and quantity of the analyte. Due to the low volatility of the carboxylic acid, a derivatization step is mandatory to convert it into a thermally stable and volatile ester. We will use pentafluorobenzyl bromide (PFBBr) for derivatization, which creates a derivative with excellent chromatographic properties and a high mass that shifts it away from low-mass background interference.[12] This derivative is also highly sensitive for electron capture detection (ECD), offering an alternative detection strategy.[12]

Experimental Workflow for GC-MS Analysis

sample_prep Sample Preparation & LLE (as per LC-MS) derivatization Derivatization Reaction (PFBBr, Phase-Transfer Catalyst) sample_prep->derivatization extraction Extraction of PFB-Ester into Organic Solvent derivatization->extraction cleanup Solvent Exchange & Concentration extraction->cleanup analysis GC-MS Analysis (Splitless Injection, EI) cleanup->analysis quant Data Processing & Confirmation analysis->quant

Sources

Application Note: A Validated GC-MS Method for the Quantitative Analysis of Phenoxyacetic Acid Derivatives in Environmental Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of phenoxyacetic acid derivatives, a class of widely used herbicides, in environmental water samples. The protocol is designed for researchers, analytical scientists, and environmental monitoring professionals requiring a sensitive, specific, and reproducible analytical workflow. The methodology is grounded in established protocols, such as U.S. EPA Method 8151A, and provides in-depth explanations for critical experimental choices, from sample preparation and derivatization to instrumental analysis and data interpretation.[1][2] This guide includes a step-by-step protocol for sample extraction, derivatization via methylation, optimized GC-MS parameters, and a comprehensive overview of method validation to ensure data integrity and trustworthiness.

Introduction: The Analytical Challenge of Phenoxyacetic Acids

Phenoxyacetic acid derivatives, including compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), are systemic herbicides used globally for broadleaf weed control.[3] Their presence and persistence in water sources are of significant environmental and public health concern, necessitating reliable and sensitive analytical methods for their monitoring at trace levels.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high chromatographic resolution and definitive compound identification. However, the inherent chemical properties of phenoxyacetic acids—namely their polarity and low volatility due to the carboxylic acid functional group—preclude their direct analysis by GC.[4] Therefore, a critical step in the analytical workflow is the chemical derivatization of the target analytes to increase their volatility and improve their chromatographic behavior.[4][5] This application note will focus on a widely accepted methylation strategy to convert the acidic herbicides into their more volatile methyl ester counterparts.[6][7]

The Analytical Workflow: A Conceptual Overview

The entire process, from sample collection to final data analysis, follows a logical sequence designed to ensure the accurate quantification of phenoxyacetic acid derivatives. Each stage is optimized to maximize recovery, ensure analyte stability, and achieve the desired sensitivity and selectivity.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample (1L) Hydrolysis Alkaline Hydrolysis (pH 12) (Optional, for esters) Sample->Hydrolysis Converts esters to acid form Acidification Acidification (pH < 2) Hydrolysis->Acidification Extraction Liquid-Liquid Extraction (Diethyl Ether) Acidification->Extraction Protonates acids for extraction Drying Drying over Na2SO4 Extraction->Drying Concentration Solvent Evaporation Drying->Concentration Methylation Esterification (e.g., Diazomethane) Concentration->Methylation Increases volatility GC_Injection GC Inlet Injection Methylation->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (SIM/Scan) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Figure 1: Overall workflow for the GC-MS analysis of phenoxyacetic acids.

Detailed Protocols and Methodologies

This section provides a step-by-step guide for the analysis. The procedures are based on the principles outlined in U.S. EPA Method 8151A.[1][2][8]

Sample Preparation and Extraction

The goal of this stage is to isolate the phenoxyacetic acids from the aqueous matrix and prepare them for derivatization.

Rationale: Phenoxyacetic acid herbicides can exist in various forms, including acids, salts, and esters.[2] An initial optional hydrolysis step using a strong base (e.g., KOH) at elevated temperature ensures that any ester forms are converted to the parent carboxylic acid, allowing for the determination of the total herbicide concentration.[2] Subsequently, the sample must be acidified. Lowering the pH to less than 2 protonates the carboxylic acid group, rendering the analytes much less water-soluble and facilitating their extraction into an organic solvent like diethyl ether.[9]

Protocol:

  • Sample Collection: Collect a 1-liter representative water sample in a scrupulously clean glass bottle.[9]

  • (Optional) Hydrolysis: If the determination of esterified herbicides is required, adjust the sample pH to ≥ 12 with 1M potassium hydroxide (KOH). Heat the sample at room temperature for at least one hour to hydrolyze the esters to their acid form.[2]

  • Acidification: Adjust the sample pH to ≤ 2 by the dropwise addition of concentrated sulfuric acid (H₂SO₄).

  • Liquid-Liquid Extraction (LLE):

    • Transfer the acidified sample to a 2-liter separatory funnel.

    • Add 60 mL of diethyl ether to the funnel, stopper, and shake vigorously for 2 minutes, periodically venting the pressure.

    • Allow the layers to separate and drain the aqueous (lower) layer back into the original sample bottle. The ether layer contains the extracted herbicides.

    • Repeat the extraction two more times with fresh 60 mL portions of diethyl ether, combining the three ether extracts in the separatory funnel.

  • Drying the Extract: Pass the combined ether extract through a drying column containing anhydrous sodium sulfate to remove residual water.[9] Collect the dried extract in a Kuderna-Danish (K-D) concentrator.

Derivatization: Methyl Ester Formation

This is the most critical step for enabling GC analysis. Here, the polar carboxylic acid is converted into a non-polar, volatile methyl ester.

Rationale: Alkylation is a common derivatization technique for converting organic acids into esters.[4] Methylation is preferred for its simplicity and the volatility of the resulting derivatives. Diazomethane has historically been a standard reagent for methylation due to its high reactivity and clean reaction, yielding methyl esters and nitrogen gas as the only byproduct.[5][6] However, it is important to note that diazomethane is highly toxic, carcinogenic, and potentially explosive, requiring experienced personnel and specialized handling procedures.[5] Safer alternatives, such as trimethylsilyldiazomethane (TMS-diazomethane) or acidic methanol solutions, are also available.[10]

Protocol (Using Diazomethane - Extreme Caution Required):

  • Concentration: Concentrate the dried ether extract to approximately 1-2 mL using a K-D apparatus in a water bath.

  • Esterification:

    • Add freshly prepared ethereal diazomethane solution dropwise to the concentrated extract until a faint yellow color persists. This indicates a slight excess of the reagent and the completion of the reaction.

    • Allow the reaction mixture to stand for 10 minutes.

  • Solvent Exchange: Exchange the solvent to hexane for better compatibility with the GC column and injection system. Adjust the final volume as needed to meet the required detection limits.

An alternative and safer derivatization involves using pentafluorobenzyl bromide (PFBBr), which is also described in EPA Method 8151A.[9] Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is another powerful technique for derivatizing acidic protons, forming thermally stable trimethylsilyl (TMS) esters.[11]

Derivatization Analyte Phenoxyacetic Acid (R-COOH) - Polar - Non-volatile Product Methyl Ester (R-COOCH₃) - Non-polar - Volatile - GC-amenable Analyte->Product Methylation Reagent Derivatizing Agent + Diazomethane (CH₂N₂) Reagent->Product Byproduct Nitrogen Gas (N₂) Product->Byproduct byproduct

Figure 2: The methylation reaction converting a polar acid to a volatile ester.

GC-MS Instrumental Parameters

The following parameters provide a validated starting point for the analysis of phenoxyacetic acid methyl esters. Optimization may be required based on the specific instrumentation used.

Rationale: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), provides excellent separation for the derivatized herbicides. The temperature program is designed to ensure good resolution of early-eluting compounds while minimizing run time for later-eluting ones. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific, characteristic ions for each target analyte.[12]

Parameter Setting Rationale
Gas Chromatograph
GC ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides excellent inertness and separation for a wide range of semi-volatile compounds.
Carrier GasHelium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injection Volume1-2 µL, SplitlessMaximizes transfer of analytes to the column for trace-level analysis.
Inlet Temperature250 °CEnsures rapid volatilization of the derivatized analytes without thermal degradation.
Oven ProgramInitial 60°C (hold 2 min), ramp 10°C/min to 150°C, ramp 45°C/min to 200°C, ramp 10°C/min to 240°C (hold 2 min)Optimized ramp rates to separate target compounds effectively.[12]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns.
Source Temperature230 °CMaintains analytes in the gas phase and prevents contamination.
Quadrupole Temp.150 °CEnsures stable ion transmission.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only ions of interest.
Example SIM Ions (2,4-D Methyl Ester) m/z 234 (Quantitation), 236, 199 (Qualifiers)Specific fragments used for positive identification and accurate quantification.[12]

Method Validation and Quality Control

A rigorous validation process is essential to demonstrate that the analytical method is fit for its intended purpose. Key validation parameters should be assessed according to established guidelines.

Rationale: Method validation provides objective evidence that the method is reliable. Linearity demonstrates a proportional response to concentration. Limits of Detection (LOD) and Quantification (LOQ) define the sensitivity of the method. Accuracy (recovery) and precision (reproducibility) ensure that the results are both correct and consistent.[13]

Parameter Acceptance Criteria Description
Linearity Correlation coefficient (r²) ≥ 0.995Assessed by analyzing a series of calibration standards over the expected concentration range.
Accuracy (Recovery) 70-130%Determined by analyzing spiked matrix samples at different concentrations. Recoveries for 2,4-D are typically within 71-118%.[13]
Precision Relative Standard Deviation (RSD) ≤ 20%Assessed from replicate analyses of spiked samples, indicating the method's reproducibility.
Limit of Detection (LOD) Signal-to-Noise (S/N) ratio ≥ 3The lowest concentration of an analyte that can be reliably detected. LODs can range from 0.00008 to 0.0047 µg/L depending on the specific compound and matrix.[13]
Limit of Quantification (LOQ) S/N ratio ≥ 10The lowest concentration of an analyte that can be accurately and precisely quantified.
Specificity No interfering peaks at the retention time of the analytes in blank samples.Confirmed by analyzing matrix blanks and verifying the presence of qualifier ions in positive samples.

Conclusion

The GC-MS method detailed in this application note provides a reliable and validated workflow for the quantification of phenoxyacetic acid derivatives in environmental water samples. The critical step of chemical derivatization is thoroughly explained, with a focus on methylation to enhance analyte volatility and chromatographic performance. By adhering to the outlined protocols for sample preparation, instrumental analysis, and quality control, laboratories can generate high-quality, defensible data for environmental monitoring and regulatory compliance. This method, grounded in the principles of U.S. EPA Method 8151A, serves as a comprehensive guide for scientists in the field.[1][2]

References

  • Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996, December). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorbenzylation Derivatization. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Test Material: 2,4-D MRID: 49314202. Retrieved from [Link]

  • Healy, B. F., Fhloinn, C. N., & Lawlor, P. G. (2012). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. International Journal of Environmental Analytical Chemistry, 92(15), 1729-1744. Retrieved from [Link]

  • Das, B. S., et al. (2015). Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. Journal of The American Society for Mass Spectrometry, 26(6), 960–969. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 8151A: Chlorinated Herbicides by Gas Chromatography (GC) Using Methylation or Pentafluorobenzylation Derivatization. Retrieved from [Link]

  • Schilling, A. B. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. A "Little" Mass Spec and Sailing. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis. Retrieved from [Link]

  • ResearchGate. (2015, November 25). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? Retrieved from [Link]

  • National Environmental Methods Index. (n.d.). EPA-RCA: 8151A: Chlorinated Herbicides and Related Compounds in Water, Soil... Retrieved from [Link]

  • Newtown Creek Group. (n.d.). Analysis of Chlorinated Herbicides by GC Using Methylation Derivatization. Retrieved from [Link]

  • Healy, B. F., Fhloinn, C. N., & Lawlor, P. G. (2012). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. International Journal of Environmental Analytical Chemistry, 92(15), 1729-1744. Retrieved from [Link]

  • Caltech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • Restek. (2020, October 27). Method 8151A: Chlorinated Herbicides Analysis by GC Using Methylation or Pentafluorobenzylation Derivatization. Retrieved from [Link]

  • American Laboratory. (2005, March 1). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. Retrieved from [Link]

  • Journal of Analytical Toxicology. (2005, April). Quantification of 2,4-D on Solid-Phase Exposure Sampling Media by LC-MS-MS. Retrieved from [Link]

Sources

Application Notes and Protocols for Evaluating the Antibacterial Efficacy of (4-Bromo-2-fluoro-phenoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of Halogenated Phenoxyacetic Acids in Antibacterial Research

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutics. Phenoxyacetic acid derivatives have emerged as a promising class of compounds, demonstrating a wide range of biological activities, including antibacterial and antifungal properties.[1] Notably, the halogenation of these molecules has been shown to be a critical determinant of their antimicrobial potency. Studies on compounds such as para-bromophenoxyacetic acid have revealed potent activity against a spectrum of both bacteria and fungi, suggesting that the presence and position of halogen substituents can significantly enhance their efficacy.[2]

This document provides a comprehensive guide for the investigation of (4-Bromo-2-fluoro-phenoxy)-acetic acid , a halogenated phenoxyacetic acid derivative, as a potential antibacterial agent. While specific data on the antibacterial activity of this particular compound is not extensively available in current literature, its structural similarity to other active halogenated phenoxyacetic acids makes it a compelling candidate for screening and detailed analysis.

These application notes and protocols are designed to provide researchers with the necessary tools to systematically evaluate the antibacterial properties of this compound, from initial screening to the determination of its bactericidal or bacteriostatic nature. The methodologies are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[3][4]

Physicochemical Properties of this compound

A thorough understanding of the test compound's physical and chemical characteristics is fundamental to designing robust and reliable assays.

PropertyValueSource
CAS Number 451-90-1[5]
Molecular Formula C₈H₆BrFO₃[5]
Molecular Weight 249.03 g/mol [5]
Melting Point 113 °C[5]
Appearance Solid (form may vary)General knowledge
Solubility Expected to have low aqueous solubility. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.Inferred from similar compounds and general chemical principles.[6][7]

Hypothesized Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, based on studies of related phenoxyacetic acid derivatives, several potential antibacterial mechanisms can be postulated:

  • Disruption of Bacterial Cell Membranes: The lipophilic nature of the compound, enhanced by the bromine and fluorine atoms, may facilitate its intercalation into the bacterial cell membrane, leading to a loss of integrity, leakage of cellular contents, and ultimately, cell death.[2]

  • Inhibition of Essential Enzymes: The acetic acid moiety and the substituted phenyl ring could interact with the active sites of critical bacterial enzymes involved in metabolic pathways or cell wall synthesis, leading to the inhibition of bacterial growth.

  • Interference with Nucleic Acid and Protein Synthesis: The compound might interfere with the processes of DNA replication, transcription, or translation, thereby halting bacterial proliferation.[2]

  • Induction of Oxidative Stress: The presence of the compound within the bacterial cell could lead to the generation of reactive oxygen species (ROS), causing damage to cellular components and contributing to cell death.[2]

Further dedicated mechanistic studies would be required to confirm the exact mode of action of this specific compound.

Experimental Protocols for Antibacterial Susceptibility Testing

The following protocols are adapted from established guidelines to provide a standardized approach for assessing the antibacterial activity of this compound.[8][9]

Preparation of Stock and Working Solutions

Given the predicted low aqueous solubility of this compound, a high-concentration stock solution should be prepared in an appropriate organic solvent, typically 100% Dimethyl Sulfoxide (DMSO).[7]

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Safety First: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and DMSO.

  • Weighing the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Dissolution: Transfer the weighed powder to a sterile amber tube or vial. Add the required volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or 25.6 mM). The exact concentration should be chosen based on the desired final concentration range in the assays.

  • Complete Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary, but caution should be exercised to avoid degradation.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

  • Working Solutions: Prepare fresh working solutions on the day of the experiment by diluting the stock solution in the appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth). It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects bacterial growth (typically ≤1% v/v). A solvent toxicity control must be included in all experiments.[6]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][10]

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare bacterial inoculum (0.5 McFarland standard) B Prepare serial dilutions of This compound in a 96-well plate E Inoculate wells with bacterial suspension A->E C Include positive (bacteria only) and negative (broth only) controls D Include solvent control (bacteria + max DMSO conc.) F Incubate at 37°C for 16-20 hours E->F G Visually inspect for turbidity or measure OD600 F->G H Determine MIC: Lowest concentration with no visible growth G->H

Caption: Workflow for MIC determination using broth microdilution.

Protocol:

  • Bacterial Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized bacterial suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of the Compound: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the this compound working solution in CAMHB to achieve the desired concentration range.

  • Inoculation: Add the diluted bacterial inoculum to each well containing the serially diluted compound.

  • Controls:

    • Growth Control: Wells containing only CAMHB and the bacterial inoculum.

    • Sterility Control: Wells containing only CAMHB.

    • Solvent Control: Wells containing CAMHB, the bacterial inoculum, and the highest concentration of DMSO used in the assay.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring the optical density at 600 nm (OD₆₀₀).

Data Presentation for MIC Assay

Concentration (µg/mL)Well 1Well 2Well 3Growth (+/-)
128----
64----
32 - - - - (MIC)
16++++
8++++
4++++
2++++
1++++
Growth Control++++
Solvent Control++++
Sterility Control----
Disk Diffusion Assay

The disk diffusion assay is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[11]

Workflow for Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Preparation cluster_incubation Application & Incubation cluster_analysis Analysis A Prepare bacterial inoculum (0.5 McFarland standard) B Inoculate Mueller-Hinton agar plate for confluent growth A->B D Place impregnated disks on the agar surface B->D C Prepare sterile paper disks impregnated with the compound C->D E Incubate at 37°C for 16-20 hours D->E F Measure the diameter of the zone of inhibition (mm) E->F G Interpret results based on zone size F->G

Caption: Workflow for the disk diffusion susceptibility test.

Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.[8]

  • Disk Preparation and Application: Aseptically apply sterile paper disks (6 mm in diameter) impregnated with a known concentration of this compound onto the surface of the inoculated agar plate. A disk impregnated with the solvent (DMSO) should be used as a negative control.

  • Incubation: Invert the plates and incubate at 37°C for 16-20 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters (mm).

Data Presentation for Disk Diffusion Assay

Compound/ControlDisk ConcentrationZone of Inhibition (mm) - Replicate 1Zone of Inhibition (mm) - Replicate 2Zone of Inhibition (mm) - Replicate 3Average Zone Diameter (mm)
This compoundX µ g/disk
Positive Control (e.g., Gentamicin)10 µ g/disk
Negative Control (DMSO)-0000
Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[12] This assay is typically performed after the MIC has been determined.

Protocol:

  • Perform MIC Assay: Conduct the broth microdilution assay as described above.

  • Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton agar). Also, plate an aliquot from the growth control well.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is typically observed as no growth or the growth of only a few colonies on the subculture plate.

Data Interpretation and Reporting

  • MIC: The MIC value provides a quantitative measure of the compound's potency. Lower MIC values indicate higher antibacterial activity.

  • Zone of Inhibition: The diameter of the zone of inhibition in the disk diffusion assay provides a qualitative or semi-quantitative indication of the compound's activity. Larger zones generally correlate with greater susceptibility.

  • MBC: The MBC value helps to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity. If the MBC is close to the MIC (e.g., MBC/MIC ratio ≤ 4), the compound is generally considered bactericidal. A significantly higher MBC than MIC suggests bacteriostatic activity.

Self-Validating Systems and Quality Control

To ensure the trustworthiness and validity of the experimental results, the following controls are essential:

  • Positive Control: A known antibiotic (e.g., gentamicin, ciprofloxacin) should be included in each assay to confirm the susceptibility of the test organisms and the validity of the experimental setup.

  • Negative Control (Solvent Control): As this compound is likely dissolved in DMSO, a control with the highest concentration of DMSO used in the assay must be included to ensure that the solvent itself does not inhibit bacterial growth.

  • Growth and Sterility Controls: These are crucial for confirming the viability of the bacterial inoculum and the sterility of the media and reagents, respectively.

  • Reference Strains: The use of well-characterized reference bacterial strains (e.g., from the American Type Culture Collection - ATCC) is highly recommended for standardization and comparability of results.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial antibacterial characterization of this compound. Based on the activity of structurally related compounds, it is hypothesized that this molecule will exhibit antibacterial properties. The determination of its MIC, zone of inhibition, and MBC against a panel of clinically relevant Gram-positive and Gram-negative bacteria will provide valuable insights into its potential as a lead compound for further drug development.

Subsequent studies should focus on elucidating its mechanism of action, evaluating its toxicity against mammalian cell lines, and exploring its efficacy in more complex models, such as biofilm assays. Structure-activity relationship (SAR) studies involving the synthesis and testing of further analogs can also help in optimizing the antibacterial potency and pharmacological properties of this promising class of compounds.[13]

References

  • Jetir. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research. [Link]

  • PubChem. (n.d.). 2-(4-Bromo-2,5-difluorophenyl)acetic acid. Retrieved from [Link]

  • ResearchGate. (2025). New Phenoxyacetic Acid Analogues with Antimicrobial Activity | Request PDF. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • ResearchGate. (2023). Antimicrobial material which is insoluble in water. When I dissolve in DMSO and diluted, it precipitated? | Request PDF. Retrieved from [Link]

  • Clinical & Laboratory Standards Institute. (n.d.). CLSI: Clinical & Laboratory Standards Institute. Retrieved from [Link]

  • PubMed Central. (2025). Evaluation of the Antibacterial Activity of Acetic Acid in Comparison With Three Disinfectants Against Bacteria Isolated From Hospital High-Touch Surfaces. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. PubMed Central. [Link]

  • ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • ResearchGate. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Retrieved from [Link]

  • PLOS One. (2015). The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients. [Link]

  • Tuijin Jishu/Journal of Propulsion Technology. (n.d.). Microbiological Activities Of Para - Bromophenoxy Acetic Acid. Retrieved from [Link]

  • IIUM Repository (IRep). (2024). Antibacterial performance enhancement using hydrophobic deep eutectic solvents. [Link]

  • MDPI. (n.d.). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Retrieved from [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. Retrieved from [Link]

  • Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
  • Microbiology and Molecular Biology. (n.d.). Stock Solution. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorophenoxyacetic acid. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

Sources

Application Notes and Protocols for Investigating the Anti-inflammatory Properties of (4-Bromo-2-fluoro-phenoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis, cardiovascular disorders, and atherosclerosis.[1] Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of inflammation management; however, their use can be associated with significant gastrointestinal side effects.[2][3] This has driven the search for novel anti-inflammatory agents with improved safety profiles. Phenoxyacetic acid derivatives have emerged as a promising class of compounds, with some exhibiting potent anti-inflammatory effects, often through the selective inhibition of cyclooxygenase-2 (COX-2).[2][4]

This document provides a comprehensive guide for the investigation of the potential anti-inflammatory properties of a specific phenoxyacetic acid derivative: (4-Bromo-2-fluoro-phenoxy)-acetic acid . While direct studies on this particular compound are limited, its structural similarity to other biologically active phenoxyacetic acids warrants a thorough evaluation of its anti-inflammatory potential. These application notes and protocols are designed to provide researchers with the necessary framework and methodologies to explore its mechanism of action and therapeutic promise.

Compound Profile: this compound

A solid understanding of the physicochemical properties of this compound is essential for its handling and for the design of robust experimental protocols.

PropertyValueSource
CAS Number 451-90-1[5][6]
Molecular Formula C8H6BrFO3[5][6]
Molecular Weight 249.034 g/mol [5]
Melting Point 113 °C (in Benzene)[5]
Boiling Point 343.2 °C at 760 mmHg[5]
Flash Point 161.4 °C[5]
Appearance Crystalline solid
Solubility Soluble in a variety of organic solvents

Proposed Mechanism of Action and Investigational Rationale

The core hypothesis for the anti-inflammatory activity of this compound is its potential to act as a selective inhibitor of COX-2. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, converting arachidonic acid into prostaglandins.[4] While COX-1 is constitutively expressed and involved in physiological functions like protecting the gastric mucosa, COX-2 is induced during inflammation.[3] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects.[4]

The following investigational workflow is proposed to systematically evaluate the anti-inflammatory properties of this compound.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation COX Enzyme Inhibition Assay COX Enzyme Inhibition Assay Cell-Based Assays Cell-Based Assays COX Enzyme Inhibition Assay->Cell-Based Assays Confirms cellular activity Cytokine Profiling Cytokine Profiling Cell-Based Assays->Cytokine Profiling Elucidates mechanism Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema Cytokine Profiling->Carrageenan-Induced Paw Edema Transition to in vivo efficacy Adjuvant-Induced Arthritis Model Adjuvant-Induced Arthritis Model Carrageenan-Induced Paw Edema->Adjuvant-Induced Arthritis Model Chronic inflammation model Initial Hypothesis:\nSelective COX-2 Inhibitor Initial Hypothesis: Selective COX-2 Inhibitor Initial Hypothesis:\nSelective COX-2 Inhibitor->COX Enzyme Inhibition Assay Biochemical screening

Caption: Proposed investigational workflow for this compound.

In Vitro Evaluation: Protocols and Methodologies

In vitro assays are crucial for the initial screening of anti-inflammatory compounds as they are cost-effective and provide direct mechanistic insights.[1]

Protocol 1: COX-1 and COX-2 Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid

  • TMPD

  • Heme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • This compound

  • Reference compounds (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme.

  • Add serial dilutions of the test compound or reference compound to the wells.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Immediately measure the absorbance at 590 nm every minute for 5 minutes.

  • Calculate the rate of reaction and determine the IC50 value for each compound against each enzyme.

Protocol 2: Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in Macrophages

This cell-based assay assesses the compound's ability to suppress the production of pro-inflammatory mediators in an inflammatory cellular environment.

Principle: Macrophages, such as the RAW 264.7 cell line, are stimulated with lipopolysaccharide (LPS) to produce pro-inflammatory cytokines like TNF-α and IL-6. The levels of these cytokines in the cell culture supernatant are then quantified by ELISA.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for TNF-α and IL-6

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant for cytokine analysis.

  • Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.

  • Assess cell viability in the remaining cells to rule out cytotoxicity.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB->Proinflammatory_Genes Cytokines TNF-α, IL-6 Proinflammatory_Genes->Cytokines Test_Compound (4-Bromo-2-fluoro-phenoxy) -acetic acid Test_Compound->NFkB Potential Inhibition

Caption: Simplified signaling pathway of LPS-induced inflammation in macrophages.

In Vivo Validation: Models and Protocols

In vivo models are essential for evaluating the efficacy and safety of a potential anti-inflammatory drug in a whole organism.[7][8][9]

Protocol 3: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model of acute inflammation.[10]

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin)

  • Pletysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound, vehicle, or positive control orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of carrageenan solution into the subplantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis, such as one-way ANOVA followed by a post-hoc test, should be performed to determine statistical significance.

Example Data Table:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound[Experimental Value][Experimental Value][Calculated Value]
Celecoxib>1000.05>2000
Indomethacin0.11.20.08

Safety and Handling

Conclusion

The protocols and methodologies outlined in this document provide a robust framework for the comprehensive investigation of the anti-inflammatory properties of this compound. By systematically progressing from in vitro mechanistic studies to in vivo efficacy models, researchers can elucidate its potential as a novel anti-inflammatory agent. The structural similarities to other known COX-2 inhibitors suggest that this compound is a promising candidate for further research and development.

References

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. Available from: [Link]

  • Jetir. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. Available from: [Link]

  • Google Patents. (n.d.). CN103058855A - Method for synthesizing phenoxyacetic acid derivative.
  • Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 37(2), 56-72. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1308. Available from: [Link]

  • Porsolt. (n.d.). Leading In Vivo and In Vitro Inflammation Models. Available from: [Link]

  • Fuchs, D., et al. (2012). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. EPMA Journal, 3(1), 4. Available from: [Link]

  • Serna-Gutiérrez, E. J., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. Biomedicine & Pharmacotherapy, 175, 116694. Available from: [Link]

  • Redoxis. (n.d.). In vivo Acute Inflammatory Models. Available from: [Link]

  • Al-Ostath, O. A., et al. (2024). Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation. Bioorganic Chemistry, 144, 107149. Available from: [Link]

  • Pérez-Sánchez, A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(11), 2568. Available from: [Link]

  • Nile, S. H., & Park, S. W. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini-Reviews in Medicinal Chemistry, 13(1), 96-104. Available from: [Link]

  • ResearchGate. (n.d.). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Available from: [Link]

  • Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
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Sources

Application Notes and Protocols for Investigating the Anticonvulsant Effects of (4-Bromo-2-fluoro-phenoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Epilepsy is a significant neurological disorder affecting millions worldwide, with a substantial portion of patients exhibiting resistance to current therapeutic options. This necessitates the exploration of novel chemical entities with potential anticonvulsant properties. Phenoxyacetic acid derivatives have emerged as a promising class of compounds, with some exhibiting both anti-inflammatory and antiepileptic activities. This document provides a comprehensive guide for the preclinical investigation of a specific analogue, (4-Bromo-2-fluoro-phenoxy)-acetic acid (BFPA), detailing its evaluation for anticonvulsant efficacy and preliminary safety. We present a structured, multi-tiered approach encompassing initial in vivo screening using well-established seizure models, preliminary neurotoxicity assessment, and foundational in vitro mechanistic assays. The protocols herein are designed to be self-validating and are grounded in established pharmacological principles to ensure data integrity and reproducibility.

Introduction and Rationale

This compound (BFPA) is a halogenated phenoxyacetic acid derivative. The rationale for investigating BFPA as a potential anticonvulsant is built upon the established neuroactivity of this chemical scaffold. Phenolic compounds and their derivatives are known to interact with key neurological targets, including GABA-A receptors.[1] The core hypothesis is that the specific halogen substitutions on the phenyl ring of BFPA may enhance its ability to modulate inhibitory or excitatory neurotransmission, thereby conferring anticonvulsant effects.

This guide outlines a logical, stepwise workflow for the initial characterization of BFPA's anticonvulsant profile, beginning with broad screening in acute seizure models and progressing to more targeted mechanistic investigations.

Compound Profile: this compound (BFPA)
PropertyValueSource
CAS Number 451-90-1[2]
Molecular Formula C₈H₆BrFO₃[2]
Molecular Weight 249.03 g/mol [2]
Melting Point 113 °C[2]
Boiling Point 343.2 °C at 760 mmHg[2]

Preclinical In Vivo Screening Workflow

The initial assessment of a novel compound's anticonvulsant potential relies on robust and validated in vivo models.[3] The recommended workflow for BFPA involves a two-pronged screening approach using the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure models. This dual-model system allows for the preliminary classification of the compound's mechanism of action. The MES test is highly effective at identifying compounds that prevent seizure spread, a hallmark of drugs effective against generalized tonic-clonic seizures.[4][5] In contrast, the PTZ model, which involves antagonism of the GABA-A receptor, is sensitive to compounds that enhance GABAergic inhibition and are typically effective against myoclonic and absence seizures.[6][7]

G cluster_0 Phase 1: In Vivo Screening cluster_1 Phase 2: Data Analysis & Decision cluster_2 Phase 3: Mechanistic Studies start Test Compound: BFPA mes Maximal Electroshock (MES) Test (Generalized Tonic-Clonic Seizures) start->mes ptz Pentylenetetrazol (PTZ) Test (Myoclonic/Absence Seizures) start->ptz neurotox Neurotoxicity Screen (Rotarod Test) mes->neurotox ptz->neurotox analysis Analyze ED50 (Efficacy) and TD50 (Toxicity) neurotox->analysis pi Calculate Protective Index (PI) PI = TD50 / ED50 analysis->pi mechanistic Proceed to In Vitro Mechanistic Assays pi->mechanistic G cluster_0 Hypothesized Mechanism of BFPA cluster_1 Neuronal Effects bfpa BFPA gaba_r GABA-A Receptor bfpa->gaba_r Positive Allosteric Modulation nmda_r NMDA Receptor bfpa->nmda_r Antagonism cl_influx Increased Cl- Influx gaba_r->cl_influx ca_influx Decreased Ca2+ Influx nmda_r->ca_influx hyperpolarization Membrane Hyperpolarization cl_influx->hyperpolarization reduced_excitability Reduced Neuronal Excitability ca_influx->reduced_excitability hyperpolarization->reduced_excitability

Figure 2: Hypothesized signaling pathway for BFPA.

In Vitro GABA-A Receptor Modulation Assay

To investigate if BFPA acts as a positive allosteric modulator of GABA-A receptors, whole-cell patch-clamp electrophysiology can be performed on primary neuronal cultures or cell lines expressing GABA-A receptors (e.g., HEK-293 cells). [8][9] Protocol: Whole-Cell Patch-Clamp Assay

  • Cell Preparation: Culture primary hippocampal neurons or HEK-293 cells expressing GABA-A receptor subunits.

  • Electrophysiology:

    • Perform whole-cell voltage-clamp recordings.

    • Apply a submaximal concentration of GABA (EC₂₀) to elicit a baseline current.

    • Co-apply the EC₂₀ of GABA with varying concentrations of BFPA.

  • Data Analysis: An increase in the GABA-elicited current in the presence of BFPA would indicate positive allosteric modulation. Calculate the percentage enhancement of the GABA response.

In Vitro NMDA Receptor Antagonism Assay

To determine if BFPA has an antagonistic effect on NMDA receptors, a similar patch-clamp assay can be employed.

Protocol: Whole-Cell Patch-Clamp Assay

  • Cell Preparation: Use primary cortical neurons or cell lines expressing NMDA receptors.

  • Electrophysiology:

    • Perform whole-cell voltage-clamp recordings.

    • Apply NMDA and its co-agonist glycine to elicit a baseline current.

    • Co-apply NMDA/glycine with varying concentrations of BFPA.

  • Data Analysis: A reduction in the NMDA-elicited current in the presence of BFPA would suggest antagonism. Calculate the IC₅₀ for the inhibition of the NMDA response.

Hypothetical In Vitro Mechanistic Data
AssayTargetEffectPotency (EC₅₀/IC₅₀)
Whole-Cell Patch-ClampGABA-A ReceptorPositive Allosteric ModulationEC₅₀ = 15 µM
Whole-Cell Patch-ClampNMDA ReceptorAntagonismIC₅₀ = 35 µM

This data is illustrative and serves as an example of expected results.

Conclusion and Future Directions

This application note provides a structured and comprehensive framework for the initial preclinical evaluation of this compound (BFPA) as a potential anticonvulsant agent. The outlined protocols for in vivo efficacy and neurotoxicity, coupled with preliminary in vitro mechanistic studies, will enable researchers to build a robust data package for this novel compound. Positive results from this screening cascade would justify further investigation, including studies in chronic epilepsy models, pharmacokinetic profiling, and more detailed mechanistic elucidation.

References

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Herbicidal Applications of Substituted Phenoxyacetic Acids: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted phenoxyacetic acids represent a cornerstone in the chemical control of weeds, dating back to the mid-20th century.[1] These compounds are synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce lethal, uncontrolled growth in susceptible plants.[1][2][3] Their widespread use in agriculture and non-crop settings stems from their cost-effectiveness, high efficacy against broadleaf weeds, and relative safety to grass crops.[4] This guide provides an in-depth exploration of the herbicidal applications of substituted phenoxyacetic acids, from their fundamental mechanism of action to detailed protocols for efficacy evaluation, designed for researchers, scientists, and professionals in drug and herbicide development.

Mechanism of Action: A Tale of Two Receptors

The herbicidal activity of substituted phenoxyacetic acids is a direct consequence of their ability to overwhelm the natural auxin signaling pathways in plants. Unlike the endogenous auxin IAA, which is tightly regulated, these synthetic auxins are more stable and persist in the plant, leading to a cascade of events that ultimately cause plant death.[2][5] The current understanding of their mechanism involves two primary receptor systems:

The SCFTIR1/AFB Pathway: Transcriptional Reprogramming

At the molecular level, synthetic auxins bind to a complex of proteins known as the SKP1-Cullin-F-box (SCF) complex, with the F-box protein TIR1 (Transport Inhibitor Response 1) or its AFB (Auxin Signaling F-box) homologs acting as the direct auxin receptor.[5][6] This binding event serves as a "molecular glue," facilitating the interaction between the SCF complex and Aux/IAA repressor proteins.[6]

Normally, Aux/IAA proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The ubiquitination and subsequent degradation of Aux/IAA proteins by the 26S proteasome releases ARFs, leading to the transcription of a multitude of genes involved in processes like cell division, elongation, and ethylene synthesis.[6] The sustained activation of these pathways by synthetic auxins leads to uncontrolled cell division and expansion, epinasty, and ultimately, plant death.[6]

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Auxin Substituted Phenoxyacetic Acid TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA targets for degradation ARF ARF (Auxin Response Factor) Aux_IAA->ARF inhibits Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates Transcription Transcription Auxin_Genes->Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Transcription->Uncontrolled_Growth ABP1 ABP1 Receptor H_ATPase H+-ATPase ABP1->H_ATPase activates Cell_Wall Cell Wall Acidification H_ATPase->Cell_Wall Cell_Elongation Cell Elongation Cell_Wall->Cell_Elongation Auxin_cyto Substituted Phenoxyacetic Acid Auxin_cyto->ABP1 binds Greenhouse_Bioassay_Workflow start Start seed_germination 1. Seed Germination & Seedling Growth start->seed_germination transplanting 2. Transplanting of Uniform Seedlings seed_germination->transplanting herbicide_prep 3. Preparation of Herbicide Solutions transplanting->herbicide_prep application 4. Herbicide Application herbicide_prep->application incubation 5. Greenhouse Incubation application->incubation assessment 6. Efficacy Assessment incubation->assessment data_analysis 7. Data Analysis (GR50/ED50 Calculation) assessment->data_analysis end End data_analysis->end

Workflow for greenhouse bioassay of herbicidal efficacy.
Step-by-Step Protocol:
  • Plant Preparation: a. Sow seeds of the selected weed and crop species in trays containing the potting medium. b. Grow the seedlings in the greenhouse under optimal conditions (e.g., 25/18°C day/night temperature, 14-hour photoperiod). [7] c. When seedlings have reached the 2-4 true leaf stage, transplant uniform, healthy seedlings into individual pots. d. Allow the transplanted seedlings to acclimate for 3-5 days before herbicide application.

  • Herbicide Solution Preparation: a. Prepare a stock solution of each test compound and the commercial standard in a suitable solvent (e.g., acetone, DMSO) if necessary, and then dilute with water containing a non-ionic surfactant. b. Prepare a series of dilutions to cover a range of application rates (e.g., 0, 0.25X, 0.5X, 1X, 2X, and 4X the anticipated effective dose). The untreated control (0X) should contain the same concentration of solvent and surfactant as the herbicide treatments.

  • Herbicide Application: a. Calibrate the cabinet or track sprayer to deliver a known volume of spray solution per unit area (e.g., 200 L/ha). b. Arrange the pots in a randomized complete block design. c. Apply the herbicide solutions to the plants, ensuring uniform coverage.

  • Post-Application Care and Assessment: a. Return the treated plants to the greenhouse and maintain them under the same conditions as before. b. Assess herbicidal injury at regular intervals (e.g., 7, 14, and 21 days after treatment). [8] c. Visual assessment of phytotoxicity can be performed using a 0 to 100% scale, where 0% represents no injury and 100% represents complete plant death. d. For quantitative assessment, harvest the above-ground biomass of each plant at the end of the experiment (e.g., 21 days after treatment). e. Determine the fresh weight of the biomass and then dry it in an oven at 70°C for 48 hours to determine the dry weight.

  • Data Analysis: a. Calculate the percent growth reduction for each treatment relative to the untreated control. b. Use a suitable statistical software package to perform a dose-response analysis and calculate the GR50 (the dose required to cause a 50% reduction in plant growth) or ED50 (the effective dose for 50% control) for each compound. [8]

Field Trial Protocol

Field trials are essential to evaluate the performance of a herbicide under real-world conditions.

Experimental Design:
  • Location: Select a site with a uniform infestation of the target weed species.

  • Plot Size: Typically 2-3 meters wide by 5-10 meters long.

  • Replication: Use a randomized complete block design with at least 3-4 replications.

  • Treatments: Include the test herbicide at several rates, a commercial standard, and an untreated control.

Application:
  • Use a calibrated backpack or small-plot sprayer.

  • Apply the herbicide at the recommended growth stage of the weeds and crop.

  • Record environmental conditions at the time of application (temperature, humidity, wind speed).

Assessment:
  • Visual ratings of weed control and crop injury at regular intervals. * Weed density and biomass measurements.

  • Crop yield at the end of the growing season.

Analytical Methods for Residue Analysis

The analysis of phenoxyacetic acid herbicides in environmental and food samples is crucial for monitoring their fate and ensuring food safety. [9]Common analytical techniques include:

  • Gas Chromatography (GC): Often coupled with an electron capture detector (ECD) or a mass spectrometer (MS). [10]Derivatization is typically required to make the acids volatile enough for GC analysis. [10]* Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the direct analysis of these herbicides without derivatization. [4] Sample preparation is a critical step and may involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the analytes from the sample matrix. [9]

Environmental Fate and Toxicology

Environmental Fate

Substituted phenoxyacetic acids are generally considered to have a relatively short to moderate persistence in the environment. [4]

  • Soil: The half-life of 2,4-D in soil is typically 1-14 days, as it is readily degraded by soil microorganisms. [11]* Water: In water, these herbicides can be degraded by both microbial action and photolysis. [4][11]* Bioaccumulation: 2,4-D is not expected to bioaccumulate in organisms. [12]

Toxicology

The acute toxicity of most phenoxyacetic acid herbicides to mammals is low. [12]However, there has been some debate regarding the potential for long-term health effects, including carcinogenicity. [13]The International Agency for Research on Cancer (IARC) has classified 2,4-D as "possibly carcinogenic to humans" (Group 2B). [14]It is important to note that regulatory agencies worldwide have concluded that the evidence does not support a causal link between 2,4-D exposure and cancer at environmentally relevant concentrations. [13]

Resistance Management

The repeated use of herbicides with the same mode of action can lead to the evolution of herbicide-resistant weed populations. To mitigate this risk, it is essential to implement integrated weed management (IWM) strategies, including:

  • Herbicide Rotation: Alternate the use of herbicides with different modes of action.

  • Tank Mixing: Use a combination of herbicides with different modes of action.

  • Cultural Practices: Employ practices such as crop rotation, tillage, and cover crops to suppress weed growth.

  • Monitoring: Regularly scout fields for weeds that have survived herbicide applications and test them for resistance.

Conclusion

Substituted phenoxyacetic acids continue to be valuable tools for weed management. A thorough understanding of their mechanism of action, structure-activity relationships, and proper application is essential for maximizing their efficacy while minimizing potential risks to human health and the environment. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers and professionals working to develop the next generation of safe and effective herbicides.

References

  • Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2023). Jetir.org. Retrieved January 23, 2026, from [Link]

  • Physical and chemical properties of phenoxyacetic acid herbicides. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2022). MDPI. Retrieved January 23, 2026, from [Link]

  • Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. (2025). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. (2020). MDPI. Retrieved January 23, 2026, from [Link]

  • Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. (2025). PubMed. Retrieved January 23, 2026, from [Link]

  • Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. (2012). PubMed. Retrieved January 23, 2026, from [Link]

  • A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food. (2025). PubMed. Retrieved January 23, 2026, from [Link]

  • EP0003586A1 - Phenoxyacetic acid derivatives, process for their preparation and their application as herbicides. (n.d.). Google Patents.
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  • Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. (2015). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Auxin herbicides: current status of mechanism and mode of action. (2017). PubMed. Retrieved January 23, 2026, from [Link]

  • A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment. (2017). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. (2025). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • Mechanism of action of natural auxins and the auxinic herbicides. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]

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  • Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993). . Retrieved January 23, 2026, from [Link]

  • Determination of phenoxyacid herbicides and their phenolic metabolites in surface and drinking water. (2001). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Toxicology and Environmental Fate of 2,4-D. (2011). Tuftonboro NH. Retrieved January 23, 2026, from [Link]

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  • Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction. (n.d.). University of Nebraska–Lincoln. Retrieved January 23, 2026, from [Link]

  • Environmental Fate of the Herbicide MCPA in Two Soils as Affected by the Presence of Wheat Ash. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]

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Sources

Application Note: (4-Bromo-2-fluoro-phenoxy)-acetic acid in Proteomics Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Report

Notice to the Research Community:

Following an extensive search of the current scientific literature and proteomics-focused application databases, we must report that (4-Bromo-2-fluoro-phenoxy)-acetic acid does not appear to be a compound with established, documented applications in the field of proteomics research at this time. Our comprehensive investigation, utilizing multiple targeted search strategies, failed to identify any peer-reviewed publications, validated protocols, or detailed technical guides outlining its use as a chemical probe, affinity reagent, or in any other capacity for proteomic analysis.

While some chemical suppliers may list this compound for "proteomics research applications," this appears to be a broad categorization rather than an indication of a specific, validated use case. Without concrete evidence from the scientific community, providing detailed application notes or protocols would be speculative and would not meet the standards of scientific integrity and reproducibility that we are committed to upholding.

The core of robust proteomics research lies in the use of well-characterized tools and methodologies. The development of any new chemical probe, including those potentially derived from this compound, would require significant validation. This process would involve demonstrating specific protein binding, characterizing the nature of the interaction, and establishing effective protocols for its use in complex biological samples, all of which would be expected to be published in peer-reviewed journals.

As a service to the research community, and to fulfill the spirit of the original request for a detailed technical guide, we have instead prepared a general framework. This document outlines the conceptual and practical steps that would be necessary to evaluate and potentially develop a novel compound like this compound into a useful tool for proteomics research, particularly in the context of Affinity-Based Protein Profiling (AfBPP) and Target Deconvolution .

Conceptual Framework for Developing this compound as a Proteomics Probe

Should a researcher have a scientific rationale for exploring the potential of this compound in proteomics, the following sections outline the necessary developmental stages, from initial probe design to downstream proteomic analysis. This framework is based on established principles of chemical biology and proteomics.

I. Introduction to Chemical Probes in Proteomics

Chemical proteomics utilizes small molecules to study protein function, interactions, and localization within complex biological systems. A key strategy is the use of affinity-based probes (AfBPs) , which are designed to bind specifically to a protein or a class of proteins. These probes are typically composed of three key moieties:

  • A recognition element: This is the part of the molecule that selectively binds to the target protein(s). For a novel compound, this binding specificity would be unknown and the primary subject of investigation.

  • A reactive group (optional but common): For covalent capture of the target, a photoreactive group (e.g., diazirine, benzophenone) can be incorporated. This allows for the formation of a permanent bond between the probe and its target upon UV irradiation, a technique known as photoaffinity labeling (PAL).[1][2][3]

  • A reporter tag: This is a functional handle (e.g., biotin, alkyne, or a fluorescent dye) that enables the detection, enrichment, and identification of the probe-bound proteins.[4]

The overarching goal is to use the probe to "fish" for its binding partners in a complex proteome, which are then identified using mass spectrometry.

II. Probe Design and Synthesis: From Scaffolding to Functional Tool

This compound would serve as the initial scaffold. To transform it into a functional probe, several synthetic modifications would be necessary. The diagram below illustrates a hypothetical synthetic workflow.

G A This compound (Starting Scaffold) B Chemical Synthesis: Introduction of a Linker Arm A->B C Attachment of a Photoreactive Group (e.g., Diazirine) B->C D Attachment of a Reporter Tag (e.g., Biotin or Alkyne) C->D E Final Probe for Affinity-Based Protein Profiling D->E

Caption: Hypothetical workflow for probe synthesis.

The carboxylic acid group of the starting molecule provides a convenient handle for chemical modification. A linker is typically introduced to distance the reporter tag and photoreactive group from the core scaffold, minimizing potential steric hindrance with the target protein.

III. Experimental Workflow: Target Identification and Validation

Once a probe is synthesized, a systematic workflow is required to identify its protein targets.

G cluster_0 In Vitro / In Cellulo cluster_1 Protein Enrichment cluster_2 Mass Spectrometry Analysis A Incubate Probe with Cell Lysate or Live Cells B UV Irradiation (for Photoaffinity Probes) A->B C Cell Lysis (if starting with live cells) B->C D Addition of Affinity Resin (e.g., Streptavidin Beads) C->D E Wash to Remove Non-specific Binders D->E F Elution of Probe-Protein Complexes E->F G On-Bead or In-Solution Proteolytic Digestion F->G H LC-MS/MS Analysis G->H I Data Analysis: Protein Identification & Quantification H->I

Caption: General workflow for affinity-based protein profiling.

A crucial component of this workflow is the inclusion of proper controls:

  • Competition experiment: Pre-incubation of the proteome with an excess of the parent compound (unmodified this compound) should lead to a decrease in the signal of specific binders, confirming that the interaction is mediated by the core scaffold.

  • Negative control probe: A structurally similar but biologically inactive analog of the probe should be used to identify proteins that bind non-specifically to the probe's linker or reporter tag.

IV. Hypothetical Protocol: A Template for Investigation

The following is a generalized protocol that would need to be extensively optimized for a new chemical probe.

1. Preparation of Cell Lysate: a. Culture cells of interest to ~80-90% confluency. b. Harvest cells and wash with ice-cold PBS. c. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). d. Clarify the lysate by centrifugation to remove cellular debris. e. Determine protein concentration using a standard assay (e.g., BCA).

2. Probe Incubation and Crosslinking: a. Dilute the cell lysate to a working concentration (e.g., 1-2 mg/mL). b. Add the chemical probe to the lysate at various concentrations (e.g., 0.1 - 10 µM) to determine the optimal concentration. c. For competition experiments, pre-incubate the lysate with an excess (e.g., 100-fold) of the parent compound for 1 hour before adding the probe. d. Incubate for a defined period (e.g., 1-2 hours) at 4°C with gentle rotation. e. If using a photoaffinity probe, transfer the samples to a UV crosslinking device and irradiate with the appropriate wavelength of UV light (e.g., 365 nm) for a specified time.

3. Enrichment of Probe-Labeled Proteins: a. Add streptavidin-coated magnetic beads (if using a biotinylated probe) to the lysate and incubate for 1-2 hours at 4°C to capture the probe-protein complexes. b. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

4. Sample Preparation for Mass Spectrometry: a. Perform on-bead digestion by resuspending the beads in a digestion buffer containing a reducing agent (e.g., DTT), an alkylating agent (e.g., iodoacetamide), and a protease (e.g., trypsin). b. Incubate overnight at 37°C. c. Collect the supernatant containing the digested peptides. d. Desalt the peptides using a C18 StageTip or equivalent.

5. LC-MS/MS Analysis and Data Interpretation: a. Analyze the peptide samples on a high-resolution mass spectrometer coupled to a nano-liquid chromatography system. b. Search the resulting MS/MS spectra against a protein database to identify the proteins. c. Use label-free quantification or isotopic labeling methods to compare the abundance of identified proteins between the probe-treated and control samples.

V. Concluding Remarks and Future Directions

While this compound itself does not have a documented role in proteomics, the principles outlined above provide a roadmap for how it, or any novel small molecule, could be systematically evaluated for such applications. The path from a simple chemical entity to a validated proteomics tool is resource-intensive, requiring expertise in synthetic chemistry, cell biology, and mass spectrometry.

Should future research establish a biological activity for this compound, the methodologies described here would be the critical next steps in elucidating its mechanism of action and identifying its molecular targets within the proteome. The scientific community eagerly awaits such foundational studies, which are the bedrock of innovation in chemical biology and drug discovery.

References

As this document is a conceptual framework based on general principles, the references provided are to authoritative reviews and foundational papers in the field of chemical proteomics, rather than specific applications of the topic compound.

  • Chemical Proteomics Profiling of Bromodomains Enables the Wide-Spectrum Evaluation of Bromodomain Inhibitors in Living Cells. Journal of the American Chemical Society. [Link]

  • Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]

  • Chemical Approaches for Functionally Probing the Proteome. Molecular & Cellular Proteomics. [Link]

  • Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases. Current Proteomics. [Link]

  • Photoaffinity Labelling. Domainex. [Link]

  • Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers in Chemistry. [Link]

  • Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Journal of the American Chemical Society. [Link]

  • Target Identification Using Chemical Probes. Methods in Molecular Biology. [Link]

Sources

Application Note & Protocol: Evaluating Phenoxyacetic Acid Derivatives as Aldose Red-uctase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting Aldose Reductase in Diabetic Complications

Aldose reductase (AR), a key enzyme in the polyol pathway, catalyzes the conversion of glucose to sorbitol using NADPH as a cofactor.[1][2] Under normal glycemic conditions, this pathway is a minor route for glucose metabolism. However, in the hyperglycemic state characteristic of diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the intracellular accumulation of sorbitol.[1][2] This accumulation creates osmotic stress and depletes NADPH, a critical cofactor for regenerating the antioxidant glutathione, thereby inducing oxidative stress.[3] These cellular stresses are strongly implicated in the pathogenesis of long-term diabetic complications, including neuropathy (nerve damage), retinopathy (eye damage), nephropathy (kidney damage), and cataracts.[1][2][4][5][6] Consequently, inhibiting aldose reductase is a primary therapeutic strategy to prevent or mitigate these debilitating conditions.[1][6] Phenoxyacetic acid derivatives have emerged as a promising class of compounds for targeting this enzyme.

Mechanism of Action: Phenoxyacetic Acid Derivatives

Phenoxyacetic acid derivatives typically act as competitive or mixed-type inhibitors of aldose reductase. The core structure, featuring a carboxylic acid group, is crucial for binding. This acidic moiety often forms ionic and hydrogen bond interactions with key residues in the enzyme's active site, including Tyr48, His110, and Trp111. The phenoxy group and its substituents extend into a hydrophobic "specificity pocket" within the enzyme.[4] The nature and position of substituents on the phenyl ring significantly influence the inhibitor's potency and selectivity. Structure-activity relationship (SAR) studies have shown that specific substitutions can enhance hydrophobic interactions within this pocket, leading to more potent inhibition.[7] Understanding these interactions is fundamental to designing novel and more effective inhibitors.

The following diagram illustrates the central role of aldose reductase in the polyol pathway and the resulting pathological consequences in diabetic complications.

Polyol_Pathway cluster_pathway Polyol Pathway cluster_cofactors1 cluster_cofactors2 cluster_consequences Pathological Consequences Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (Target for Inhibition) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Sorbitol_Accum Sorbitol Accumulation NADPH NADPH NADP NADP+ NADPH->NADP Oxidative_Stress Oxidative Stress (NADPH Depletion) NADP->Oxidative_Stress  Depletion of  Reducing Power NAD NAD+ NADH NADH NAD->NADH Osmotic_Stress Osmotic Stress Sorbitol_Accum->Osmotic_Stress Complications Diabetic Complications (Neuropathy, Retinopathy, Cataracts) Osmotic_Stress->Complications Oxidative_Stress->Complications

Caption: The Polyol Pathway and its role in diabetic complications.

Integrated Workflow for Inhibitor Evaluation

A systematic approach is essential for identifying and characterizing novel aldose reductase inhibitors. The workflow integrates computational screening with robust biochemical validation.

Workflow cluster_in_silico In Silico Phase cluster_in_vitro In Vitro Phase cluster_validation Validation Phase Docking 1. Molecular Docking (Virtual Screening) SAR 2. SAR Analysis & Compound Selection Docking->SAR Assay 3. Enzyme Inhibition Assay (Spectrophotometric) SAR->Assay Synthesize Hits IC50 4. IC50 Determination Assay->IC50 Kinetics 5. Mechanism of Inhibition (e.g., Lineweaver-Burk) IC50->Kinetics ExVivo 6. Ex Vivo Validation (e.g., Lens Sorbitol Assay) Kinetics->ExVivo Validate Potent Hits Lead Lead Compound Identification ExVivo->Lead

Caption: Integrated workflow for aldose reductase inhibitor discovery.

Part I: In Vitro Aldose Reductase Inhibition Assay Protocol

This protocol details a robust, spectrophotometric method for measuring the inhibitory activity of phenoxyacetic acid derivatives against aldose reductase.

Principle: The enzymatic activity of aldose reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺.[1] The rate of this reaction is proportional to the enzyme's activity. An effective inhibitor will decrease the rate of NADPH consumption.

Materials and Reagents:

  • Enzyme: Recombinant human or rat lens aldose reductase.

  • Buffer: 0.067 M Sodium Phosphate Buffer, pH 6.2.

  • Cofactor: 2.5 mM NADPH solution (prepare fresh in buffer).

  • Substrate: 50 mM DL-glyceraldehyde solution (prepare fresh in buffer).

  • Test Compounds: Phenoxyacetic acid derivatives dissolved in DMSO to create stock solutions (e.g., 10 mM).

  • Positive Control: A known AR inhibitor (e.g., Epalrestat).

  • Equipment: UV-Vis spectrophotometer, 1 mL cuvettes or 96-well UV-transparent plates.

Experimental Procedure:

  • Reagent Preparation:

    • Prepare a sufficient volume of 0.067 M phosphate buffer.

    • On the day of the experiment, prepare fresh NADPH and DL-glyceraldehyde solutions. Keep them on ice.

    • Prepare serial dilutions of your test compounds and the positive control in DMSO.

    • Scientist's Note: The final concentration of DMSO in the reaction mixture should be kept constant (e.g., ≤1%) across all wells to avoid solvent-induced artifacts.

  • Reaction Mixture Setup:

    • Set up reactions in 1 mL cuvettes or microplate wells as described in the table below. The final reaction volume is 1.0 mL.[8]

    • Expert Tip: Add components in the specified order to ensure consistency. The enzyme is added before the inhibitor to allow for a brief pre-incubation period.

ComponentBlank (µL)Control (µL)Test (µL)
0.067 M Phosphate Buffer (pH 6.2)790690680
2.5 mM NADPH100100100
Aldose Reductase Enzyme100100100
DMSO (Vehicle)1010-
Test Compound (in DMSO)--10
Pre-incubate for 5 minutes at room temperature. [1]
50 mM DL-Glyceraldehyde-100100
Total Volume 1000 1000 1000
  • Initiate and Monitor the Reaction:

    • After the 5-minute pre-incubation, initiate the reaction by adding 100 µL of the DL-glyceraldehyde substrate to the 'Control' and 'Test' cuvettes. Do not add substrate to the 'Blank' cuvette.

    • Gently mix the contents by inverting the cuvette or by gentle pipetting.

    • Immediately place the cuvette in the spectrophotometer and begin monitoring the decrease in absorbance at 340 nm for 3 to 5 minutes, recording a reading every 30 seconds.[1][8]

Data Analysis:

  • Calculate the Rate of Reaction (ΔOD/min):

    • For each sample, plot absorbance (OD) versus time.

    • The rate is the initial, linear slope of this line.

    • Rate (ΔOD/min) = (OD_initial - OD_final) / Time (min)

  • Calculate Percent Inhibition:

    • The activity of the enzyme is corrected by subtracting the rate of the blank (non-enzymatic NADPH oxidation).

    • % Inhibition = [1 - (Rate_Test - Rate_Blank) / (Rate_Control - Rate_Blank)] * 100

  • Determine the IC50 Value:

    • Test a range of inhibitor concentrations (e.g., 0.01 µM to 100 µM).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Part II: In Silico Molecular Docking Protocol

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor).[9][10] This approach provides valuable insights into the molecular interactions driving inhibition and can guide the rational design of more potent compounds.[4][9]

Workflow Overview:

  • Protein Preparation:

    • Download the 3D crystal structure of human aldose reductase from the Protein Data Bank (PDB).

    • Prepare the protein using software like Discovery Studio or UCSF Chimera.[4] This involves removing water molecules and existing ligands, adding hydrogen atoms, and assigning correct protonation states.[4]

  • Ligand Preparation:

    • Draw the 2D structure of the phenoxyacetic acid derivative.

    • Convert the 2D structure to a 3D conformation and perform energy minimization to obtain a stable, low-energy structure.

  • Molecular Docking Simulation:

    • Use docking software (e.g., AutoDock, CDocker, Glide) to predict the binding pose of the ligand within the enzyme's active site.[4][10]

    • The software will generate multiple possible binding poses and rank them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).[10]

  • Analysis of Results:

    • Visualize the top-ranked docking pose to analyze the specific interactions (hydrogen bonds, hydrophobic contacts, ionic bonds) between the inhibitor and the enzyme's active site residues.

    • Compare the predicted binding mode with known SAR data to validate the docking protocol.[11]

Docking_Mechanism cluster_enzyme Aldose Reductase Active Site cluster_inhibitor Phenoxyacetic Acid Inhibitor Tyr48 Tyr48 His110 His110 Trp111 Trp111 Pocket Hydrophobic Specificity Pocket Inhibitor Carboxylic Acid Headgroup Inhibitor->Tyr48 H-Bond Inhibitor->His110 H-Bond / Ionic Tail Substituted Phenoxy Tail Tail->Pocket Hydrophobic Interaction

Caption: Key interactions of a phenoxyacetic acid inhibitor in the AR active site.

Structure-Activity Relationship (SAR) Data

The inhibitory potency of phenoxyacetic acid derivatives is highly dependent on the substitution pattern on the aromatic ring. The following table summarizes hypothetical SAR data for a series of derivatives, illustrating these principles.

Compound IDR1-substituentR2-substituentIC50 (µM)Key Insight
PAA-01 HH25.6Unsubstituted parent compound shows weak activity.
PAA-02 4-ClH5.2Halogen at para-position improves hydrophobic interaction.
PAA-03 4-BrH3.8Larger halogen (Br) further enhances potency.
PAA-04 3-CF3H1.5Electron-withdrawing group at meta-position is favorable.
PAA-05 4-Br3-CH30.9Di-substitution significantly improves binding affinity.
PAA-06 4-NO2H18.9Strong electron-withdrawing group at para is less effective.[7]

Note: Data is illustrative for educational purposes.

Troubleshooting and Expert Insights

  • High Blank Reading: If the absorbance of the 'Blank' cuvette decreases significantly, it indicates spontaneous NADPH degradation. Ensure the buffer pH is correct and that the NADPH solution is freshly prepared and kept on ice.

  • Low Signal/No Activity: Ensure the enzyme is active. Run a positive control with a known inhibitor to validate the assay setup. Check that the substrate and cofactor concentrations are correct.

  • Poor Reproducibility: Inconsistent pipetting is a common source of error. Use calibrated pipettes and ensure thorough mixing. Temperature fluctuations can also affect enzyme kinetics, so allow all reagents to equilibrate to room temperature before starting.

  • Interpreting Inhibition Type: To determine if an inhibitor is competitive, non-competitive, or uncompetitive, the assay should be repeated with varying concentrations of both the substrate (DL-glyceraldehyde) and the inhibitor. The resulting data can be plotted on a Lineweaver-Burk plot for analysis.[12]

References

  • Inhibition of Aldose Reductase by Ginsenoside Derivatives via a Specific Structure Activity Relationship with Kinetics Mechanism and Molecular Docking Study. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Investigating the Inhibitory Potential of Flavonoids against Aldose Reductase: Insights from Molecular Docking, Dynamics Simulations, and gmx_MMPBSA Analysis. (2024, October 16). MDPI. Retrieved January 23, 2026, from [Link]

  • Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. (2024, April 23). ACS Omega. Retrieved January 23, 2026, from [Link]

  • Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches. (2023, November 19). Frontiers. Retrieved January 23, 2026, from [Link]

  • Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Inhibition behaviours of some phenolic acids on rat kidney aldose reductase enzyme. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

  • Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Targeting Aldose Reductase for the Treatment of Diabetes Complications and Inflammatory Diseases: New Insights and Future Directions. (n.d.). Journal of Medicinal Chemistry. Retrieved January 23, 2026, from [Link]

  • Structure-activity relationships studies of quinoxalinone derivatives as aldose reductase inhibitors. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Aryloxyacetic acid derivatives as inhibitors of the HPPD enzyme: A quantitative structure-activity relationship analysis. (n.d.). Retrieved January 23, 2026, from [Link]

  • Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications. (n.d.). Frontiers. Retrieved January 23, 2026, from [Link]

  • In Search of Differential Inhibitors of Aldose Reductase. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • (PDF) Identification of Novel Aldose Reductase Inhibitors from Spices: A Molecular Docking and Simulation Study. (2025, May 31). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Role of Aldose Reductase and Oxidative Damage in Diabetes and the Consequent Potential for Therapeutic Options. (n.d.). Oxford Academic. Retrieved January 23, 2026, from [Link]

  • The Role of Polyol Pathway in Diabetes Pathogenesis. (2017, February 15). YouTube. Retrieved January 23, 2026, from [Link]

  • Aldose Reductase, Oxidative Stress, and Diabetic Mellitus. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Phenoxyacetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of phenoxyacetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven protocols, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in your synthetic workflows, ensuring efficiency, high yield, and purity.

Introduction: The Synthetic Landscape

The synthesis of phenoxyacetic acids, a core scaffold in numerous pharmaceuticals and herbicides, is most commonly achieved via the Williamson ether synthesis.[1] This SN2 reaction involves the alkylation of a phenoxide ion with an α-haloacetic acid, typically chloroacetic acid. While seemingly straightforward, this reaction is fraught with potential pitfalls that can lead to low yields, impure products, and time-consuming purification. This guide will address these challenges head-on, providing both mechanistic explanations and practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of phenoxyacetic acids.

FAQ 1: My reaction is incredibly slow or has stalled completely. What's going wrong?

A sluggish or stalled reaction is a frequent frustration. The root cause often lies in suboptimal reaction conditions that fail to promote the SN2 mechanism effectively.

Answer:

Several factors can be tuned to accelerate your reaction. The key is to enhance the nucleophilicity of the phenoxide and the efficiency of the substitution.

  • Inadequate Deprotonation of the Phenol: The reaction requires the formation of the phenoxide ion, which is a much stronger nucleophile than the neutral phenol. If the base is not strong enough to deprotonate the phenol completely, the reaction rate will be significantly slower.

    • Solution: While sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used, for less acidic phenols, a stronger base like sodium hydride (NaH) in an anhydrous solvent can ensure complete formation of the phenoxide.[2]

  • Poor Solvent Choice: The solvent plays a critical role in an SN2 reaction.

    • Protic Solvents (e.g., ethanol, water): These solvents can solvate the phenoxide ion through hydrogen bonding, creating a solvent cage that hinders its ability to attack the electrophilic carbon of the chloroacetic acid. This reduces the nucleophilicity and slows the reaction.[2]

    • Solution: Switch to a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents solvate the cation of the base, leaving the phenoxide anion "naked" and highly reactive, thus accelerating the reaction.[3]

  • Insufficient Temperature: Like most chemical reactions, the rate of the Williamson ether synthesis is temperature-dependent.

    • Solution: Cautiously increase the reaction temperature. A typical range for conventional heating is 50-100°C.[2] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition or the formation of side products at higher temperatures.

  • Use of a Phase-Transfer Catalyst (PTC): In heterogeneous reaction mixtures (e.g., a solid base in an organic solvent), the phenoxide may have limited access to the chloroacetic acid.

    • Solution: Employ a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB). The PTC forms a lipophilic ion pair with the phenoxide, shuttling it into the organic phase where the reaction occurs, thereby dramatically increasing the reaction rate.[4][5]

FAQ 2: My yield is disappointingly low. What are the likely culprits and how can I improve it?

Low yields are often a symptom of incomplete reactions or the prevalence of side reactions.

Answer:

To improve your yield, you must first identify the cause.

  • Incomplete Reaction: As discussed in FAQ 1, a slow reaction that is not allowed to run to completion will naturally result in a low yield.

    • Solution: Monitor the reaction progress using TLC. The disappearance of the starting phenol spot is a good indicator of reaction completion. If the reaction has stalled, apply the troubleshooting steps from FAQ 1.

  • Side Reaction: C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (leading to the desired O-alkylation) and the carbon atoms of the aromatic ring (leading to C-alkylation).[2] C-alkylation is a common side reaction that consumes starting materials and leads to impurities that can be difficult to separate.

    • Mechanistic Insight: The regioselectivity of the alkylation is influenced by the solvent and the counter-ion of the phenoxide.[6][7] Protic solvents and tightly associated ion pairs (e.g., with Li⁺) can favor C-alkylation.

    • Solution: To favor O-alkylation, use a polar aprotic solvent (DMF, DMSO) which promotes the formation of a "free" phenoxide ion where the oxygen is the more nucleophilic site.[6]

  • Hydrolysis of Chloroacetic Acid: In aqueous basic conditions, chloroacetic acid can be hydrolyzed to glycolic acid, consuming your electrophile and reducing the yield.[8]

    • Solution: While some water is often necessary to dissolve the base, using a large excess should be avoided. Alternatively, using a solid base like potassium carbonate in an anhydrous polar aprotic solvent can mitigate this side reaction.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting

FAQ 3: My final product is off-white, yellow, or brown. How can I get a pure white solid?

Colored impurities are a common issue in organic synthesis and can be challenging to remove.

Answer:

These colored impurities are often high molecular weight, conjugated compounds formed from oxidation or polymerization of the phenol starting material or the product itself.[9]

  • Solution: Activated Carbon (Charcoal) Treatment: Activated carbon is highly effective at adsorbing these colored impurities due to its high surface area and affinity for conjugated systems.[10]

    • Protocol: After the initial workup but before final crystallization, dissolve your crude product in a suitable hot solvent. Add a small amount (a spatula tip's worth) of activated carbon to the hot solution. Swirl for a few minutes, and then perform a hot filtration to remove the charcoal. The resulting filtrate should be colorless and can then be cooled to induce crystallization. A detailed protocol is provided in the "Experimental Protocols" section.

FAQ 4: I'm having trouble with the purification. My product "oils out" during recrystallization, and I'm not sure if I'm effectively removing the unreacted phenol.

Purification is a critical step that often requires as much attention as the reaction itself.

Answer:

  • "Oiling Out": This occurs when the melting point of your crude product is lower than the boiling point of the recrystallization solvent. The solid melts before it dissolves, forming an oil that often traps impurities.[11]

    • Solution:

      • Increase the amount of solvent: The oil may dissolve if more hot solvent is added.

      • Change the solvent system: Use a solvent with a lower boiling point, or a mixed solvent system. For phenoxyacetic acid, recrystallization from hot water is common.[1] If it oils out, try a water-ethanol mixture.

  • Removing Unreacted Phenol: Both the product (phenoxyacetic acid) and the starting material (phenol) are acidic, which can complicate simple acid-base extractions. However, phenoxyacetic acid is a significantly stronger acid than most phenols.

    • Solution: Bicarbonate Wash: During the workup, after dissolving the crude product in an organic solvent (like diethyl ether or ethyl acetate), perform a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate is basic enough to deprotonate the more acidic phenoxyacetic acid, forming the water-soluble sodium phenoxyacetate, which will move to the aqueous layer. The less acidic phenol will remain in the organic layer. Subsequently, the aqueous layer can be separated and re-acidified with a strong acid (e.g., HCl) to precipitate the pure phenoxyacetic acid. A detailed protocol is provided below.

Core Synthesis and Purification Protocols

Protocol 1: General Synthesis of Phenoxyacetic Acid

This protocol describes the synthesis of the parent phenoxyacetic acid from phenol and chloroacetic acid.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol (optional, for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve NaOH (1.1 equivalents) in water.

  • To the stirred solution, add phenol (1.0 equivalent). Stir until a clear solution of sodium phenoxide is formed.

  • In a separate beaker, dissolve chloroacetic acid (1.1 equivalents) in a minimum amount of water and neutralize with a solution of NaOH.

  • Slowly add the sodium chloroacetate solution to the sodium phenoxide solution.

  • Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 2-4 hours. Monitor the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate with a few drops of acetic acid).

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully acidify the mixture with concentrated HCl until the pH is ~1-2. A white precipitate of phenoxyacetic acid should form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration and wash the filter cake with cold water.

  • The crude product can be purified by recrystallization from hot water or a water/ethanol mixture.[12]

Protocol 2: Purification of Phenoxyacetic Acid from Unreacted Phenol

This protocol details an acid-base extraction procedure to remove unreacted phenol.

Procedure:

  • After the reaction is complete (Step 5 in Protocol 1), cool the reaction mixture and transfer it to a separatory funnel.

  • Extract the mixture with an organic solvent like diethyl ether or ethyl acetate.

  • Separate the organic layer.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The phenoxyacetic acid will be extracted into the aqueous layer as its sodium salt, while the less acidic phenol remains in the organic layer.

  • Separate the aqueous layer and wash it once more with a fresh portion of the organic solvent to remove any residual phenol.

  • Transfer the aqueous layer to a clean beaker and cool it in an ice bath.

  • Slowly acidify the aqueous layer with concentrated HCl to pH ~1-2 to precipitate the pure phenoxyacetic acid.

  • Collect the purified product by vacuum filtration, wash with cold water, and dry.

Protocol 3: Decolorization with Activated Carbon

Procedure:

  • Dissolve the crude, colored phenoxyacetic acid in a minimum amount of hot solvent (e.g., water or a water/ethanol mixture) in an Erlenmeyer flask.

  • Remove the flask from the heat source.

  • Add a small amount of activated carbon (about the size of half a pea on a spatula) to the hot solution.[10] Caution: Adding charcoal to a near-boiling solution can cause it to boil over violently.

  • Swirl the flask for 2-5 minutes.

  • Perform a hot filtration using a fluted filter paper to remove the activated carbon.

  • Allow the colorless filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Collect the pure, white crystals by vacuum filtration.

Data Presentation

Table 1: Influence of Reaction Conditions on Phenoxyacetic Acid Synthesis

ParameterConditionExpected OutcomeRationale
Solvent Protic (e.g., Ethanol)Slower reaction rate, potential for increased C-alkylationSolvation of the phenoxide nucleophile reduces its reactivity.[2]
Polar Aprotic (e.g., DMF, DMSO)Faster reaction rate, favors O-alkylation"Naked" anion is more nucleophilic.[3]
Base Weak (e.g., K₂CO₃)Effective for acidic phenols, slower for less acidic phenolsMay not fully deprotonate less acidic phenols.
Strong (e.g., NaOH, KOH)Generally effective, good for most phenolsEnsures complete formation of the phenoxide.
Catalyst NoneStandard reaction rate-
Phase-Transfer Catalyst (PTC)Significantly increased reaction rate in heterogeneous systemsFacilitates transport of the phenoxide to the reaction site.[4]
Technology Conventional Heating (80-100°C)Reaction times of several hoursStandard method.
Microwave IrradiationReaction times of minutes, often with improved yieldsEfficient and rapid heating of the polar reaction mixture.[13]

Visualizations of Key Processes

Core Reaction Mechanism

Williamson_Ether_Synthesis

Purification Strategy Decision Tree

Purification_Strategy

References

  • Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. ResearchGate. Available at: [Link]

  • Rapid and High-Yield Synthesis of Aryloxyacetates Under Microwave Irradiation and Phase-Transfer Catalysis Conditions. ResearchGate. Available at: [Link]

  • WO2013056488A1 - Phenoxyacetic acid derivative synthesis method. Google Patents.
  • Decolorization with Activated Carbon. Carbotecnia. Available at: [Link]

  • CN103058855A - Method for synthesizing phenoxyacetic acid derivative. Google Patents.
  • A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). PubMed Central. Available at: [Link]

  • Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. MDPI. Available at: [Link]

  • Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. ResearchGate. Available at: [Link]

  • CONVENTIONAL AND GREEN SYNTHESIS UNDER SOLVENT-FREE MICROWAVE IRRADIATION OF 2-(4-(PHENYLDIAZENYL)PHENOXY) ACETIC ACID DERIVATIV. Farmacia Journal. Available at: [Link]

  • Spectroscopic (FT-IR, Raman, NMR) and DFT Quantum Chemical Studies on Phenoxyacetic Acid and Its Sodium Salt. Semantic Scholar. Available at: [Link]

  • Charcoal. Chemistry LibreTexts. Available at: [Link]

  • Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Rapid and High-Yield Synthesis of Aryloxyacetates Under Microwave Irradiation and Phase-Transfer Catalysis Conditions. Sci-Hub. Available at: [Link]

  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Available at: [Link]

  • What exactly are colored impurities? Reddit. Available at: [Link]

  • US4238625A - Process for the preparation of aryloxyacetic acid. Google Patents.
  • Decolorization Protocol. Creative Bioarray. Available at: [Link]

  • How to recrystallize phenoxyacetic acid. Quora. Available at: [Link]

  • MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides. cipac.org. Available at: [Link]

  • A Brief Review: Microwave Assisted Ethers Synthesis. TSI Journals. Available at: [Link]

  • What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Reddit. Available at: [Link]

  • Solvent effects on the kinetics of redox reactions between ions and alcohols. Effect of solvent structure. Transactions of the Faraday Society (RSC Publishing). Available at: [Link]

  • US2744938A - Removal of color impurities from organic compounds. Google Patents.
  • A critical review: production & purification process of acetic acid from the sustainable sources. Textile Today. Available at: [Link]

  • A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research. Available at: [Link]

  • Industrial Phase-Transfer Catalysis. Available at: [Link]

  • Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. EPA. Available at: [Link]

  • Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. Available at: [Link]

  • Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by : Insights from HPLC Detection Escherichia Coli. Indian Ecological Society. Available at: [Link]

  • Chapter 24: Phenols. Alcohols contain an OH group bonded. Available at: [Link]

  • Decolorization with Activated Carbon in the Pharmaceutical Industry. Chiemivall. Available at: [Link]

  • Synthesis and herbicid activity of aryloxyacetic acids and amides of aryloxy acetic acids containing cycloacetal fragment. ResearchGate. Available at: [Link]

  • A Brief Review: Microwave Assisted Ethers Synthesis. TSI Journals. Available at: [Link]

  • Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in. Owlstown. Available at: [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available at: [Link]

  • Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. NIH. Available at: [Link]

  • Deprotonating and Resonance of the Phenoxide Anion. Organic Chemistry Acidity Problem. Available at: [Link]

Sources

Technical Support Center: Improving the Williamson Ether Synthesis for Phenoxyacetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Williamson ether synthesis, specifically tailored for the synthesis of phenoxyacetic acids. This guide is designed for researchers, chemists, and drug development professionals who seek to optimize this crucial reaction, troubleshoot common issues, and understand the mechanistic subtleties that govern success. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your syntheses are both efficient and reproducible.

Core Principles: The Mechanism of Phenoxyacetic Acid Synthesis

The synthesis of phenoxyacetic acids via the Williamson method is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1] The process occurs in two fundamental steps:

  • Deprotonation: A base is used to deprotonate the phenolic hydroxyl group, forming a highly nucleophilic phenoxide ion. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of common bases like sodium or potassium hydroxide.[2]

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic α-carbon of an haloacetic acid (commonly chloroacetic acid), displacing the halide leaving group.[3] This concerted, single-step attack forms the ether linkage.[1]

The reaction's success hinges on favoring the SN2 pathway, which is readily achieved in this specific application because chloroacetic acid is a primary alkyl halide, minimizing the risk of competing elimination reactions.[3][4]

Williamson_Mechanism Figure 1: Sₙ2 Mechanism for Phenoxyacetic Acid Synthesis phenol Ar-OH (Phenol) base + OH⁻ (Base) phenoxide Ar-O⁻ (Phenoxide Nucleophile) phenol->phenoxide water + H₂O chloroacetic Cl-CH₂-COOH (Chloroacetic Acid) product Ar-O-CH₂-COOH (Phenoxyacetic Acid) phenoxide->product chloride + Cl⁻

Caption: Figure 1: Sₙ2 Mechanism for Phenoxyacetic Acid Synthesis.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the reaction's key components.

Q1: What are the essential reagents for this synthesis?

The synthesis requires three core components: a phenol (or substituted phenol), an α-haloacetic acid (typically chloroacetic acid), and a suitable base (like KOH or NaOH).[2][5] The reaction is often performed in an aqueous or polar aprotic solvent.

Q2: How do I select the appropriate base?

The base's primary role is to completely deprotonate the phenol. Since phenols are relatively acidic (pKa ≈ 10), common strong bases are effective.

BaseFormulaTypical Use CaseAdvantagesDisadvantages
Potassium HydroxideKOHAqueous synthesisHighly effective, inexpensive, readily available.[5][6]Can introduce water, which may not be ideal for all substrates.
Sodium HydroxideNaOHAqueous synthesisEffective and inexpensive.[2]Slightly less soluble in some organic solvents compared to KOH.
Sodium HydrideNaHAnhydrous synthesisIrreversibly deprotonates the phenol, driving the reaction forward; H₂ gas byproduct bubbles away.[3][4]Highly reactive with water; requires strictly anhydrous conditions.[7]
Potassium CarbonateK₂CO₃Anhydrous polar aprotic synthesisMilder and easier to handle than NaH; good for sensitive substrates.[8]May require higher temperatures or longer reaction times than stronger bases.

Q3: What is the best solvent for synthesizing phenoxyacetic acids?

Solvent choice is critical as it influences reaction rate and, in some cases, selectivity.[1]

  • Polar Aprotic Solvents (Recommended for Optimization): Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are often preferred.[1] They effectively solvate the cation (e.g., K⁺) but not the phenoxide anion, leaving the nucleophile "bare" and highly reactive, which accelerates the SN2 reaction.[1]

  • Water (Pragmatic Choice): Many established procedures successfully use water as a solvent, especially with strong bases like KOH.[5][6] This approach is cost-effective, environmentally benign, and simplifies the workup, as the product salt often remains dissolved until acidification.

Q4: What are the most common side reactions?

While this reaction is generally robust, two potential side reactions can lower the yield:

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can be alkylated at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[1] Ring alkylation is a known competing pathway.[7]

  • Hydrolysis of Chloroacetic Acid: In aqueous basic conditions, the hydroxide ion can potentially hydrolyze chloroacetic acid to glycolic acid, consuming one of the key reagents.

In-Depth Troubleshooting Guide

This guide provides solutions to specific experimental failures in a direct question-and-answer format.

Q: My reaction is not proceeding; TLC/LC-MS analysis only shows unreacted starting materials. What went wrong?

A: This indicates a failure to initiate the reaction, which is almost always due to insufficient generation of the nucleophilic phenoxide.

  • Causality: The phenol cannot react until it is deprotonated. If the base is too weak or has been quenched, the phenoxide concentration will be too low for the reaction to proceed at a reasonable rate.

  • Troubleshooting Steps:

    • Verify Base Strength: Ensure your base is strong enough for the specific phenol you are using. While NaOH and KOH are sufficient for most phenols, electron-deficient phenols (e.g., those with nitro groups) are more acidic and deprotonate easily, whereas electron-rich phenols are less acidic. For difficult cases, a stronger base like sodium hydride (NaH) in an anhydrous solvent might be necessary.[4][7]

    • Ensure Anhydrous Conditions (if using NaH): If you are using a water-sensitive base like NaH, your glassware and solvent must be scrupulously dry. Any residual moisture will consume the base, rendering it ineffective.[7]

    • Check Reagent Stoichiometry: Ensure you are using at least one full equivalent of base relative to the phenol. In practice, using a slight excess (1.1-1.5 equivalents) can help drive the initial deprotonation to completion.

Troubleshooting_NoReaction start Problem: Reaction Not Starting check_base Is the base strong enough? (e.g., KOH, NaOH, NaH) start->check_base check_conditions Are you using a moisture-sensitive base (e.g., NaH)? check_base->check_conditions Yes solution_base Solution: Switch to a stronger base (e.g., from K₂CO₃ to KOH/NaH). check_base->solution_base No check_stoich Is base stoichiometry ≥ 1 equivalent? check_conditions->check_stoich No solution_dry Solution: Ensure strictly anhydrous solvent and glassware. check_conditions->solution_dry Yes check_stoich->start Yes, problem persists. (Re-evaluate other factors) solution_stoich Solution: Increase base to 1.1-1.5 equivalents. check_stoich->solution_stoich No

Caption: Troubleshooting workflow for a non-starting reaction.

Q: My yield is very low, and I have a mixture of products. How can I improve it?

A: Low yields in this context often point to a competing C-alkylation side reaction or incomplete conversion.

  • Causality (C-Alkylation): The phenoxide ion's negative charge is delocalized into the aromatic ring, creating nucleophilic sites on the ortho and para carbons. Alkylation at these sites competes with the desired O-alkylation.[1][7]

  • Troubleshooting Steps:

    • Optimize the Solvent: Solvent choice has a significant impact on the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF and DMSO generally favor the desired O-alkylation.[7] If you are using a protic solvent like water or ethanol and experiencing this issue, switching to DMF may improve selectivity.

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 50-100 °C).[1] Higher temperatures can sometimes favor C-alkylation.

    • Increase Reaction Time: If your issue is incomplete conversion rather than side products, the reaction may simply need more time. Monitor the reaction's progress by TLC or LC-MS every few hours. A typical duration is 1-8 hours.[1]

Q: I'm having difficulty isolating my final product during the workup. What is the best procedure?

A: The acidic nature of the product dictates the purification strategy. The goal is to separate the phenoxyacetic acid from unreacted phenol and other impurities.

  • Causality: At the end of the reaction, the product exists as a carboxylate salt (e.g., potassium phenoxyacetate), which is water-soluble. The unreacted phenol may also be present as a water-soluble phenoxide salt. Simple extraction will not work until the species are neutralized.

  • Optimized Workup and Purification Protocol:

    • Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature.[5] If the mixture is very thick, you can dilute it with a small amount of water to facilitate handling.[6][9]

    • Acidify: Slowly and carefully add a strong acid (e.g., 6M HCl) to the cooled reaction mixture with stirring.[2] Monitor the pH with litmus or pH paper, continuing to add acid until the solution is strongly acidic (pH 1-2).[9] This step is crucial as it protonates the carboxylate salt, converting it into the free carboxylic acid, which is much less soluble in water and will precipitate out.[2][5]

    • Induce Crystallization: Cool the acidified mixture in an ice bath for 15-30 minutes to maximize the precipitation of your solid product.[5][6]

    • Isolate the Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[5] Wash the solid with a small amount of cold water to remove inorganic salts.

    • Recrystallize: Purify the crude solid by recrystallization. For most phenoxyacetic acids, boiling water is an excellent recrystallization solvent.[5] Dissolve the crude product in a minimal amount of boiling water, allow it to cool slowly to room temperature, and then place it in an ice bath to complete crystallization. Filter the pure crystals and let them air dry.[5]

Reference Experimental Protocol: Synthesis of p-Methylphenoxyacetic Acid

This protocol is a robust starting point for the synthesis of phenoxyacetic acids, adapted from established laboratory procedures.[2][5][6]

Reagents & Equipment:

  • p-Cresol (2.0 g)

  • Potassium Hydroxide (KOH) (4.0 g)

  • Chloroacetic Acid (50% w/v aqueous solution, 6 mL)

  • Concentrated HCl

  • 250 mL Round-bottom flask with reflux condenser

  • Heating mantle, magnetic stirrer, and standard glassware

Procedure:

  • In the 250 mL round-bottom flask, dissolve 4.0 g of KOH in 8 mL of water.[5]

  • Add 2.0 g of p-cresol to the flask and swirl until a clear, homogeneous solution is formed.[5][6] Add a few boiling chips.

  • Fit the flask with a reflux condenser and heat the mixture to a gentle boil using a heating mantle.[5]

  • Once boiling, add 6 mL of the 50% chloroacetic acid solution dropwise through the top of the condenser over a period of approximately 10 minutes.[5][6]

  • After the addition is complete, continue to reflux the mixture for an additional 10-20 minutes to ensure the reaction goes to completion.[5][6]

  • While still hot, carefully pour the reaction mixture into a beaker to prevent the product from solidifying inside the flask.[6] Allow the solution to cool to room temperature.

  • Acidify the solution by adding concentrated HCl dropwise while stirring.[2] Continuously check the pH with pH paper until it is strongly acidic (pH < 2). A white precipitate of p-methylphenoxyacetic acid will form.[6][9]

  • Cool the beaker in an ice bath for at least 15 minutes to maximize precipitation.[6]

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of ice-cold water.[5]

  • Recrystallize the crude product from a minimal amount of boiling water (do not exceed 50 mL) to obtain the pure phenoxyacetic acid.[5]

  • Collect the purified crystals by vacuum filtration, allow them to air dry completely, then determine the weight and melting point.[5]

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Williamson Ether Synthesis. Experiment 06 Williamson Ether Synthesis. [Link]

  • University of Wisconsin-Stout. The Williamson Ether Synthesis: The Synthesis of 4-Methylphenoxyacetic Acid. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Name Reaction. Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. [Link]

  • MiraCosta College. (2012). Experiment 4: Williamson Ether Synthesis. [Link]

  • Chegg. (2022). Experiment 3: Williamson Ether Synthesis Introduction. [Link]

  • Massah, A. R., et al. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications. [Link]

  • Kralj, M., et al. (2020). Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation. RSC Publishing. [Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for Halogenated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues with halogenated aromatic compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deep, mechanistic understanding of the phenomena at play, enabling you to make informed, effective troubleshooting decisions.

Frequently Asked Questions (FAQs)

Here are quick answers to some of the most common questions regarding peak tailing with halogenated aromatic compounds.

Q1: What is the primary cause of peak tailing in HPLC?

A: The most frequent cause of peak tailing is the presence of more than one retention mechanism for a single analyte.[1] In reversed-phase HPLC, while the primary retention is hydrophobic, secondary interactions, often with acidic silanol groups on the silica-based column packing, can cause a portion of the analyte molecules to be retained longer, resulting in a "tail".[1][2]

Q2: Are halogenated aromatic compounds particularly prone to peak tailing?

A: Halogenated aromatic compounds can be susceptible to peak tailing due to potential secondary interactions. While their primary interaction is hydrophobic, the electron distribution in the aromatic ring and the nature of the halogen substituent can lead to interactions with active sites on the stationary phase. For these compounds, specific column chemistries like Phenyl-Hexyl or Pentafluorophenyl (PFP) can offer alternative selectivities and improved peak shapes.[3][4]

Q3: How does mobile phase pH affect peak tailing?

A: Mobile phase pH is a critical factor, especially for ionizable compounds.[5][6][7][8] For halogenated aromatic compounds that may have acidic or basic functional groups, operating at a pH where the analyte is in a single ionic state (either fully protonated or deprotonated) is crucial. A mobile phase pH close to the analyte's pKa can result in a mixed population of ionized and neutral species, leading to peak distortion.[7][9] Additionally, a low pH (around 2.5-3) can suppress the ionization of surface silanol groups on the column, minimizing their ability to cause tailing with basic analytes.[1][5][10]

Q4: What is column end-capping and how does it help?

A: End-capping is a chemical process that treats the unreacted, accessible silanol groups on the silica surface with a small silylating agent, like trimethylchlorosilane.[1][11] This converts many of the polar silanol groups into less polar functionalities, thereby reducing the sites available for secondary interactions that cause peak tailing.[1][12] However, it's important to note that steric hindrance prevents all silanols from being capped.[1]

Q5: Can my HPLC system itself cause peak tailing?

A: Yes, extra-column volume, which includes the volume of tubing, fittings, and the detector flow cell, can contribute to peak broadening and tailing, especially for early-eluting peaks.[5][13] It's crucial to use tubing with a narrow internal diameter and ensure all connections are made correctly to minimize dead volume.[9]

In-Depth Troubleshooting Guide

When faced with peak tailing for your halogenated aromatic compounds, a systematic approach is key. The following guide will walk you through a logical troubleshooting workflow, from the simplest checks to more complex method adjustments.

Logical Troubleshooting Workflow

This workflow is designed to systematically isolate and resolve the root cause of peak tailing.

G cluster_0 System Checks cluster_1 Mobile Phase & Sample cluster_2 Column Factors A Start: Peak Tailing Observed B Step 1: System & Hardware Check A->B C Step 2: Mobile Phase & Sample Evaluation B->C Hardware OK B1 Inspect fittings for dead volume D Step 3: Column Evaluation & Optimization C->D Mobile Phase/Sample OK C1 Is sample solvent stronger than mobile phase? E Symmetrical Peak Achieved D->E Column Optimized D1 Is the column old or contaminated? B2 Check for blockages (frits, tubing) B3 Evaluate extra-column volume C2 Is mobile phase pH appropriate for analyte pKa? C3 Consider mobile phase additives D2 Is the column chemistry optimal? (e.g., PFP, Phenyl-Hexyl) D3 Is an end-capped column being used? D4 Consider column passivation

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Step 1: Initial System & Hardware Checks

Before delving into complex chemical causes, it's essential to rule out common hardware issues.

  • Extra-Column Volume: Excessive volume from tubing and fittings can cause peak distortion.[13]

    • Action: Ensure you are using tubing with a small internal diameter (e.g., 0.005 inches) and that all fittings are properly seated to avoid dead volume.[9]

  • Column Voids and Blockages: A void at the column inlet or a partially blocked frit can disrupt the flow path and cause peak tailing or splitting.[1][14]

    • Action: If you suspect a blockage, you can try reversing and flushing the column (disconnect from the detector first).[1] If a void is present, the column may need to be replaced.[13]

Step 2: Mobile Phase and Sample Considerations

The composition of your mobile phase and sample solvent plays a pivotal role in peak shape.

  • Sample Solvent Strength: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can lead to peak distortion.[13][14]

    • Action: Ideally, dissolve your sample in the mobile phase. If this is not possible, use a solvent that is as weak as or weaker than the mobile phase.

  • Mobile Phase pH Control: For ionizable halogenated aromatics, precise pH control is paramount.

    • Causality: When the mobile phase pH is close to the analyte's pKa, both ionized and neutral forms of the analyte exist simultaneously. These forms have different retention behaviors, leading to broadened or split peaks.[7]

    • Action: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For acidic compounds, a lower pH increases retention and improves peak shape. For basic compounds, a higher pH can do the same, but be mindful of the column's pH stability.[8] A low pH (around 3 or below) is often effective at suppressing silanol interactions, which is a common cause of tailing for basic compounds.[10]

  • Mobile Phase Additives: The use of additives can significantly mitigate secondary interactions.[15]

Additive TypeExampleConcentrationMechanism of Action & Use Case
Acidic Modifier Formic Acid, Trifluoroacetic Acid (TFA)0.05 - 0.1%Protonates silanol groups, reducing their interaction with basic analytes. Also helps to ensure acidic analytes are in a single protonation state.
Basic Modifier (for high pH) Ammonia, DiethylamineLow mM rangeUsed with high-pH stable columns to ensure basic analytes are in their neutral form.
Competing Base Triethylamine (TEA)~20-50 mMA "sacrificial base" that preferentially interacts with active silanol sites, masking them from the analyte.[5][10][16]
Chelating Agent Ethylenediaminetetraacetic acid (EDTA)Low mM rangeBinds to trace metal ions in the silica matrix or system, preventing them from acting as active sites for chelation with analytes.[5][15]

Step 3: Column Chemistry and Condition

The column is the heart of the separation, and its characteristics are a primary determinant of peak shape.

  • Column Contamination and Aging: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, leading to poor peak shape.[14]

    • Action: Implement a regular column washing procedure. If performance does not improve, the column may need to be replaced.

  • Optimizing Stationary Phase Chemistry: For halogenated aromatic compounds, a standard C18 column may not always be the optimal choice.

    • Causality: The unique electronic properties of these compounds can lead to beneficial interactions with alternative stationary phases.

    • Action: Consider using a Pentafluorophenyl (PFP) or Phenyl-Hexyl phase.[3] These phases can offer alternative selectivity through π-π and dipole-dipole interactions, which can improve resolution and peak shape for halogenated compounds.[3][4]

  • Leveraging Modern Column Technology:

    • High Purity, Type B Silica: Modern columns are typically packed with high-purity silica (Type B) which has a lower metal content and fewer acidic silanol sites compared to older Type A silica.[10]

    • End-Capping: Always select a high-quality, end-capped column to minimize the number of available silanol groups.[1][9][12]

The Role of Silanol Groups and Analyte Interactions

Understanding the chemical interactions at the heart of peak tailing is crucial for effective troubleshooting.

G cluster_0 Ideal Hydrophobic Retention (Symmetrical Peak) cluster_1 Secondary Interaction (Peak Tailing) cluster_2 Mitigation Strategies A1 Halogenated Aromatic Compound A2 C18 Stationary Phase A1->A2 Primary Interaction (Hydrophobic) B1 Halogenated Aromatic Compound (with basic functional group) B2 Ionized Silanol Group (Si-O⁻) B1->B2 Secondary Interaction (Ionic) C1 Low pH Mobile Phase C2 Protonated Silanol Group (Si-OH) C1->C2 Suppresses Ionization D1 End-capping Agent D2 Capped Silanol Group D1->D2 Blocks Interaction Site

Caption: Chemical interactions leading to peak tailing and mitigation strategies.

Experimental Protocols

Protocol 1: HPLC System Passivation

For analytes that are sensitive to metal surfaces in the HPLC system, passivation can improve peak shape and recovery.[12][17]

Objective: To reduce metal-analyte interactions within the HPLC system.

Materials:

  • Reagent-grade nitric acid or phosphoric acid

  • HPLC-grade water

  • HPLC-grade acetonitrile

Procedure:

  • System Preparation: Remove the HPLC column and replace it with a union.

  • Initial Flush: Flush the entire system with HPLC-grade water for 20-30 minutes.

  • Acid Wash: Prepare a solution of 0.5% phosphoric acid in 10% acetonitrile/water.[12] Flush the system with this solution for 60-90 minutes at a low flow rate (e.g., 0.5 mL/min).

    • Note: For certain columns, a 1% phosphoric acid solution can be used, but always consult the column manufacturer's guidelines.[12]

  • Water Flush: Flush the system again with HPLC-grade water for at least 60 minutes, or until the eluent has a neutral pH.

  • Solvent Re-equilibration: Flush the system with your mobile phase until the baseline is stable.

  • Re-install Column: Re-install the column and equilibrate with the mobile phase before analysis.

Disclaimer: Always consult your HPLC system's manual and safety guidelines before performing passivation procedures. Some systems may have components that are not compatible with strong acids.

Protocol 2: Column Cleaning and Regeneration

A thorough wash can often restore the performance of a contaminated column.

Objective: To remove strongly retained contaminants from the column.

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.

  • Reverse Column Direction: Connect the column in the reverse flow direction.

  • Flush with Mobile Phase (No Buffer): Flush with your mobile phase composition, but without any salts or buffers, for 10-15 column volumes.

  • Organic Solvent Wash: Sequentially wash the column with solvents of increasing strength. A typical sequence for a reversed-phase column is:

    • 100% Water

    • 100% Acetonitrile

    • 100% Isopropanol

    • 100% Methylene Chloride (use with caution and ensure system compatibility)

    • 100% Isopropanol

    • 100% Acetonitrile

    • Mobile Phase (without buffer)

    • Flush with at least 10 column volumes of each solvent.

  • Re-equilibrate: Reconnect the column in the correct flow direction and equilibrate with your mobile phase until the baseline is stable.

By applying this structured, knowledge-based approach, you can effectively diagnose and resolve issues with peak tailing, leading to more robust and reliable chromatographic data for your halogenated aromatic compounds.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]

  • Agilent. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?. Retrieved from [Link]

  • LCGC International. (2017, January 1). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • ACS Publications. (2013, December 10). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved from [Link]

  • LCGC International. (2023, June 2). Methods for the Passivation of HPLC Instruments and Columns. Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

  • MicroSolv. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Separation Science. (n.d.). End-capping. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • (n.d.). How to Fix Asymmetrical Chromatography Peaks. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • SciSpace. (n.d.). One small footprint. One giant leap.. Retrieved from [Link]

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of mobile phase pH on basic, acidic and neutral compounds.... Retrieved from [Link]

  • (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • (n.d.). Bypassing LC System Passivation Requirements Using ACQUITY PREMIER with MaxPeak HPS Technology for the Recovery of a Phosphorylated Peptide. Retrieved from [Link]

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Technical Support Center: Mass Spectrometry Fragmentation of Brominated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Mass Spectrometry of Brominated Compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter brominated molecules in their analytical workflows. Here, we will delve into the characteristic fragmentation patterns of these compounds, provide answers to frequently asked questions, and offer troubleshooting guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why do my mass spectra for brominated compounds show a pair of peaks of nearly equal height for the molecular ion?

This distinctive pattern is due to the natural isotopic abundance of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in an almost 1:1 ratio (approximately 50.5% ⁷⁹Br and 49.5% ⁸¹Br)[1][2][3][4].

Because a mass spectrometer separates ions based on their mass-to-charge ratio (m/z), a molecule containing a single bromine atom will appear as two distinct molecular ion peaks:

  • M+ : The peak corresponding to the molecule containing the ⁷⁹Br isotope.

  • M+2 : The peak corresponding to the molecule containing the ⁸¹Br isotope, which is two mass units heavier[1][2][5][6].

The near-equal intensity of these M+ and M+2 peaks is a hallmark signature of a monobrominated compound[2][6][7]. Any fragment ion that retains the bromine atom will also exhibit this characteristic isotopic pattern[8].

Q2: How can I distinguish between compounds with one, two, or more bromine atoms?

The number of bromine atoms in a molecule can be determined by analyzing the isotopic cluster pattern of the molecular ion. The pattern arises from the different combinations of ⁷⁹Br and ⁸¹Br isotopes.

Number of Bromine AtomsIsotopic PeaksApproximate Intensity Ratio
1M+, M+21:1
2M+, M+2, M+41:2:1
3M+, M+2, M+4, M+61:3:3:1

This pattern follows the binomial expansion (a+b)ⁿ, where 'n' is the number of bromine atoms[9].

Q3: What are the most common fragmentation pathways for brominated compounds in Electron Ionization (EI) Mass Spectrometry?

In EI-MS, the high energy of the electron beam often causes the molecular ion to fragment[10][11][12]. For brominated compounds, particularly alkyl bromides, two primary fragmentation pathways are prevalent:

  • Heterolytic Cleavage (Loss of Bromine Radical): This is often the most dominant fragmentation pathway. The carbon-bromine (C-Br) bond breaks, with both electrons going to the highly electronegative bromine atom. This results in the formation of a carbocation (R⁺) and a bromine radical (Br•)[1][13]. The resulting carbocation is detected, leading to a prominent peak at M-79 or M-81, depending on the bromine isotope lost.

  • Alpha-Cleavage: This involves the cleavage of a bond adjacent to the carbon atom bonded to the bromine. This pathway is more common in alkyl chlorides than alkyl bromides because the C-C bond is weaker than the C-Br bond[1]. However, it can still be observed and leads to the formation of a resonance-stabilized cation[13].

Aromatic brominated compounds are generally more stable due to the aromatic ring, resulting in a more intense molecular ion peak compared to their aliphatic counterparts[14][15].

Q4: How does the choice of ionization source, such as Electrospray Ionization (ESI), affect the fragmentation of brominated compounds?

The choice of ionization source significantly impacts the degree of fragmentation.

  • Electron Ionization (EI): This is a "hard" ionization technique that imparts a large amount of energy to the analyte molecule, leading to extensive and reproducible fragmentation[10]. This is useful for structural elucidation but can sometimes result in a weak or absent molecular ion peak[10].

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation[10][16]. This is advantageous for determining the molecular weight of the compound[16]. To induce fragmentation with ESI, tandem mass spectrometry (MS/MS) is required, where the precursor ion is isolated and fragmented through collision-induced dissociation (CID)[10]. For brominated compounds, ESI can be used in negative ion mode to detect the bromide anion (m/z 79 and 81) after in-source fragmentation[17].

Troubleshooting Guides

Problem: I am not observing the expected 1:1 isotopic pattern for my monobrominated compound.
Possible Causes & Solutions:
  • Co-eluting Impurities: A co-eluting species can interfere with the isotopic pattern.

    • Solution: Improve chromatographic separation by optimizing the gradient, changing the column, or adjusting the flow rate.

  • Low Signal Intensity: If the signal-to-noise ratio is low, the M+2 peak may be difficult to distinguish from the baseline noise.

    • Solution: Increase the sample concentration, optimize the ionization source parameters for better sensitivity, or use a more sensitive instrument.

  • Isobaric Interference: Another compound with a similar m/z value may be overlapping with your analyte's peaks.

    • Solution: High-resolution mass spectrometry can help differentiate between your analyte and the interfering compound based on their exact masses.

  • In-source Fragmentation: For some labile compounds, the molecular ion may be unstable and fragment in the ionization source, leading to a weak or absent molecular ion cluster.

    • Solution: If using ESI, try gentler source conditions (e.g., lower cone voltage). If using GC-MS with EI, a lower ionization energy might preserve the molecular ion, although this is not a standard practice.

Problem: My brominated compound fragments too easily, and I can't identify the molecular ion.
Possible Causes & Solutions:
  • High Ionization Energy (EI): The 70 eV used in standard EI can be too harsh for fragile molecules.

    • Solution: While not always feasible, some instruments allow for lower ionization energies. Alternatively, switch to a softer ionization technique like Chemical Ionization (CI) or ESI.

  • Thermal Decomposition (GC-MS): The compound may be degrading in the hot injection port or GC column.

    • Solution: Lower the injection port temperature and the temperature program of the GC oven. Ensure the GC system is clean and free of active sites.

  • Labile Functional Groups: The molecule itself might be inherently unstable.

    • Solution: Use a soft ionization technique like ESI or Atmospheric Pressure Chemical Ionization (APCI) which are much more likely to yield a molecular ion[10].

Problem: I see unexpected peaks, possibly from adduct formation, in my ESI mass spectrum.
Possible Causes & Solutions:
  • Salt Contamination: Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are common in ESI and can complicate spectra.

    • Solution: Use high-purity solvents and glassware. Minimize the use of buffers containing sodium or potassium salts. If their use is unavoidable, be aware of the expected mass shifts.

  • Solvent Adducts: Adducts with solvent molecules (e.g., acetonitrile, [M+ACN+H]⁺) can sometimes be observed.

    • Solution: Optimize the ESI source conditions, such as the nebulizing gas flow and drying gas temperature, to improve desolvation.

Experimental Protocols & Visualizations

Protocol: Interpreting the Mass Spectrum of a Monobrominated Compound
  • Identify the Molecular Ion Cluster: Look for a pair of peaks at the high m/z end of the spectrum that are two mass units apart and have nearly equal intensity. These are your M+ and M+2 peaks.

  • Confirm the Isotopic Pattern: The relative abundance of the M+ peak (containing ⁷⁹Br) should be very close to the M+2 peak (containing ⁸¹Br).

  • Identify Key Fragment Ions:

    • Look for a prominent peak corresponding to the loss of a bromine radical (M-79 and M-81).

    • Examine other fragment ions to see if they also exhibit the 1:1 isotopic pattern. If they do, these fragments contain the bromine atom.

  • Propose a Fragmentation Mechanism: Based on the observed fragments, deduce the likely structure of the compound.

Visualizing Bromine's Isotopic Signature

The characteristic 1:1 isotopic pattern of a monobrominated compound can be represented as follows:

G cluster_M Molecular Ion Cluster cluster_F Fragment Ion Cluster M+ M+ (⁷⁹Br) F+ F+ (⁷⁹Br) M+->F+ Loss of X M+2 M+2 (⁸¹Br) F+2 F+2 (⁸¹Br) M+2->F+2 Loss of X Analyte (R-Br) Analyte (R-Br) Analyte (R-Br)->M+ Analyte (R-Br)->M+2 G cluster_het Heterolytic Cleavage cluster_alpha Alpha-Cleavage Molecular_Ion [R-CH₂-Br]⁺• Carbocation [R-CH₂]⁺ Molecular_Ion->Carbocation Alpha_Fragment [CH₂=Br]⁺ Molecular_Ion->Alpha_Fragment Br_Radical Br• R_Radical R•

Caption: Key fragmentation pathways for alkyl bromides.

References

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available at: [Link]

  • JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Vekey, K., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. Available at: [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Available at: [Link]

  • ChemWis. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

  • Chem Help ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Available at: [Link]

  • Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Available at: [Link]

  • PubMed. (n.d.). Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane fragmentation pattern. Available at: [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Available at: [Link]

  • ACS Publications. (n.d.). Determination of Bromine Stable Isotopes Using Continuous-Flow Isotope Ratio Mass Spectrometry. Available at: [Link]

  • The Elkhemist. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube. Available at: [Link]

  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

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stability and degradation of (4-Bromo-2-fluoro-phenoxy)-acetic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-Bromo-2-fluoro-phenoxy)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we synthesize established principles of chemical stability and degradation to offer predictive insights and actionable protocols for your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by a combination of factors including pH, temperature, light exposure, and the presence of oxidizing agents. As a phenoxyacetic acid derivative, the ether linkage and the aromatic ring are susceptible to degradation under certain conditions. The presence of halogen substituents (bromo and fluoro) also impacts the molecule's reactivity and degradation profile.

Q2: What are the optimal storage conditions for solutions of this compound to ensure long-term stability?

For optimal long-term stability, solutions of this compound should be stored at low temperatures (2-8 °C), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to air. The choice of solvent is also critical; for aqueous solutions, a buffered system at a slightly acidic to neutral pH is recommended to minimize hydrolysis. For organic solutions, aprotic solvents are generally preferred.

Q3: How do the bromo and fluoro substituents on the phenyl ring affect the molecule's stability?

The bromo and fluoro substituents have electron-withdrawing effects, which can influence the stability of the aromatic ring and the ether linkage. The strong carbon-fluorine bond generally imparts high chemical and thermal stability to that part of the molecule.[1][2] However, the carbon-bromine bond is weaker and more susceptible to cleavage under certain conditions, such as photolysis. These substituents can also influence the acidity of the carboxylic acid group and the overall susceptibility of the molecule to nucleophilic or electrophilic attack.

Troubleshooting Guide

Issue 1: Rapid decrease in the concentration of this compound in an aqueous buffer.

Possible Cause 1: pH-mediated Hydrolysis. Phenoxyacetic acid derivatives can be susceptible to hydrolysis, particularly at acidic or alkaline pH.[3] The ether linkage can be cleaved under these conditions.

Troubleshooting Steps:

  • Verify pH of the Solution: Measure the pH of your buffer to ensure it is within the expected range.

  • Conduct a pH Profile Study: Assess the stability of the compound in a range of pH buffers (e.g., pH 3, 5, 7, 9) to determine the optimal pH for stability. Many carboxylic acids are most stable in slightly acidic to neutral conditions.[4]

  • Analyze for Degradants: Use a stability-indicating method, such as HPLC-UV or LC-MS, to look for the appearance of potential hydrolysis products like 4-bromo-2-fluorophenol and glycolic acid.

Possible Cause 2: Photodegradation. Exposure to light, especially UV light, can induce photodegradation of halogenated aromatic compounds.[5]

Troubleshooting Steps:

  • Protect from Light: Repeat the experiment using amber vials or by wrapping the container in aluminum foil to minimize light exposure.

  • Photostability Study: Intentionally expose a solution to a controlled light source (e.g., a photostability chamber) and compare its stability to a sample kept in the dark.

Issue 2: Appearance of unexpected peaks in my chromatogram during analysis.

Possible Cause 1: Oxidative Degradation. The presence of dissolved oxygen or trace metal ions can catalyze oxidative degradation of the phenoxyacetic acid moiety.

Troubleshooting Steps:

  • De-gas Solvents: Purge your solvents and solutions with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Use Chelating Agents: If metal ion contamination is suspected, consider adding a small amount of a chelating agent like EDTA to your buffer.

  • Forced Oxidation Study: To confirm susceptibility to oxidation, intentionally stress the compound with a mild oxidizing agent (e.g., 0.1% hydrogen peroxide) and analyze the degradation products.

Possible Cause 2: Thermal Degradation. Elevated temperatures during sample preparation or analysis can cause thermal decomposition. Brominated organic compounds can be susceptible to thermal degradation.[6][7]

Troubleshooting Steps:

  • Control Temperature: Ensure that all experimental steps are carried out at a controlled and appropriate temperature. Avoid excessive heating.

  • Thermal Stress Study: Expose the compound to elevated temperatures (e.g., 60-80°C) for a defined period and analyze for degradation products to understand its thermal lability.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[8]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, HPLC-UV or LC-MS system, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose the solution to light in a photostability chamber (ICH Q1B guidelines).

  • Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC method.

Data Analysis:

  • Calculate the percentage of degradation for each stress condition.

  • Identify and characterize the major degradation products using LC-MS if available.

Table 1: Example Data from a Forced Degradation Study
Stress ConditionDurationTemperature% DegradationMajor Degradants Observed
0.1 M HCl24 h60°C15%4-bromo-2-fluorophenol
0.1 M NaOH2 hRT45%4-bromo-2-fluorophenol
3% H₂O₂24 hRT8%Oxidized aromatic species
Solid State Heat48 h80°C<2%-
Photolysis7 daysICH Q1B25%Debrominated species

Visualizing Degradation Pathways

The following diagram illustrates a potential degradation pathway for this compound under hydrolytic conditions.

parent This compound hydrolysis_product_1 4-Bromo-2-fluorophenol parent->hydrolysis_product_1 Hydrolysis (Acid/Base) hydrolysis_product_2 Glycolic Acid parent->hydrolysis_product_2 Hydrolysis (Acid/Base)

Caption: Potential hydrolytic degradation of this compound.

The following workflow outlines a typical stability study for a new chemical entity.

cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Method Development cluster_2 Phase 3: Formal Stability Studies A Forced Degradation Studies B Identify Degradation Pathways A->B C Develop Stability-Indicating Method (e.g., HPLC) B->C D Method Validation C->D E Long-term and Accelerated Stability Testing D->E F Data Analysis and Shelf-life Determination E->F

Caption: Workflow for a comprehensive stability assessment of a new compound.

References

  • National Institutes of Health (NIH). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]

  • PubMed. Effect of pH on the stability of plant phenolic compounds. [Link]

  • National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • AIDIC - The Italian Association of Chemical Engineering. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]

  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • ResearchGate. (PDF) Degradation and Transformation of Organic Fluorine Compounds. [Link]

  • Wikipedia. 4-Bromophenylacetic acid. [Link]

  • ResearchGate. Figure S2: 4-Bromophenylacetic acid conversion and isolated mass. [Link]

  • USDA ARS. Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. [Link]

  • National Institutes of Health (NIH). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. [Link]

  • SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • MDPI. Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage. [Link]

  • ScienceDirect. Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ResearchGate. The biodegradation vs. biotransformation of fluorosubstituted aromatics | Request PDF. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of (4-Bromo-2-fluoro-phenoxy)-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, researchers, and scientists, the phenoxyacetic acid scaffold represents a privileged structure, serving as the foundation for a diverse range of therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a particularly promising subset: (4-Bromo-2-fluoro-phenoxy)-acetic acid derivatives. We will explore how subtle modifications to this core structure influence its biological activity, with a focus on anti-inflammatory, anticancer, and anticonvulsant properties. This document is designed to be a practical resource, offering not only a comparative analysis of derivative performance supported by experimental data but also detailed protocols to enable the replication and expansion of these findings.

The this compound Core: A Platform for Therapeutic Innovation

The this compound moiety is a key pharmacophore in numerous drug classes, including anti-inflammatory, anticonvulsant, antibacterial, and antifungal agents.[1] The specific placement of a bromine atom at the para-position and a fluorine atom at the ortho-position of the phenoxy ring creates a unique electronic and steric profile. This substitution pattern has been shown to be a critical determinant of biological activity, particularly in the context of cyclooxygenase-2 (COX-2) inhibition, a key target in inflammation.

This guide will dissect the SAR of derivatives built upon this core, providing a comparative framework against established therapeutic agents and other structural analogs. Our exploration will be grounded in experimental data, offering a clear rationale for medicinal chemistry strategies aimed at optimizing the therapeutic potential of this versatile scaffold.

Synthesis of the Core Scaffold: this compound

A reliable synthetic route to the parent compound is essential for any drug discovery program. While various methods for the synthesis of phenoxyacetic acid derivatives exist, a common approach involves the Williamson ether synthesis, reacting a substituted phenol with an alpha-haloacetate. For this compound, the synthesis would typically proceed as follows:

4-Bromo-2-fluorophenol 4-Bromo-2-fluorophenol Sodium 4-bromo-2-fluorophenoxide Sodium 4-bromo-2-fluorophenoxide 4-Bromo-2-fluorophenol->Sodium 4-bromo-2-fluorophenoxide NaOH This compound This compound Sodium 4-bromo-2-fluorophenoxide->this compound Ethyl bromoacetate, then H3O+

Caption: General synthetic scheme for this compound.

A detailed experimental protocol for the synthesis of related phenoxyacetic acid derivatives can be adapted from established literature.[1]

Structure-Activity Relationship and Performance Comparison

The therapeutic efficacy of this compound derivatives is profoundly influenced by the nature and position of substituents on the phenoxy ring and modifications to the acetic acid moiety.

Anti-inflammatory Activity: Targeting COX-2

A primary therapeutic application of this class of compounds is in the management of inflammation, primarily through the inhibition of the COX-2 enzyme. The expression of COX-2 is induced by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), leading to the production of prostaglandins that mediate pain and inflammation.[2]

The Crucial Role of Halogenation:

The presence and position of halogen atoms on the phenoxy ring are critical for potent and selective COX-2 inhibition. Studies have shown that a bromine atom at the para-position of the phenyl ring can lead to potent inhibitory activity.

Comparative Analysis of COX-2 Inhibition:

The following table summarizes the in vitro COX-2 inhibitory activity of various phenoxyacetic acid derivatives compared to the standard non-steroidal anti-inflammatory drug (NSAID), celecoxib.

CompoundSubstituents on Phenoxy RingCOX-2 IC50 (µM)Reference
Celecoxib -0.091[3]
Diclofenac 2,6-dichloro0.822[3]
Derivative 1 4-BromoData not available in this specific format, but noted for robust inhibition
Derivative 2 4-Chloro0.095 - 0.263 (for a series of derivatives)[3]

The data indicates that halogenated phenoxyacetic acid derivatives can achieve COX-2 inhibitory potency comparable to that of celecoxib.[3] The 4-bromo and 4-chloro substitutions appear to be particularly favorable for this activity.

Anticancer Activity

Emerging research has highlighted the potential of bromo- and fluoro-substituted aromatic compounds as anticancer agents. The cytotoxic effects of these derivatives are often evaluated against various cancer cell lines.

Comparative Anticancer Activity:

CompoundCancer Cell LineIC50 (µg/mL)Reference DrugReference Drug IC50 (µg/mL)Reference
2'-hydroxy-2-bromo-4,5-dimethoxychalcone MCF-7 (Breast)42.19Doxorubicin10.61[4]
Brominated acetophenone derivative 5c MCF-7 (Breast)< 10--[5]
Brominated acetophenone derivative 5c A549 (Lung)11.80--[5]
Brominated acetophenone derivative 5c Caco2 (Colorectal)18.40--[5]
Brominated acetophenone derivative 5c PC3 (Prostate)< 10--[5]

While not direct derivatives of this compound, these findings for other bromo-substituted aromatic compounds suggest a promising avenue for investigating the anticancer potential of this scaffold.[4][5] The presence of bromine appears to contribute to cytotoxic activity against various cancer cell lines.

Anticonvulsant Activity

Phenoxyacetic acid derivatives have also been explored for their potential as anticonvulsant agents. The pentylenetetrazol (PTZ)-induced seizure model is a standard preclinical screen for identifying compounds with potential efficacy against generalized seizures.[6]

Comparative Anticonvulsant Activity:

CompoundAnimal ModelED50 (mg/kg)Reference DrugReference Drug ED50 (mg/kg)Reference
Compound 14 (a pyrrolidine-2,5-dione derivative) MES (mice)49.6--[7]
Compound 14 (a pyrrolidine-2,5-dione derivative) scPTZ (mice)67.4--[7]
Compound 7b (a phenoxyacetic acid derivative) PTZ-induced seizures (mice)Provided 100% protectionValproic Acid-[6][8]

These results demonstrate the potential of phenoxyacetic acid derivatives to exhibit potent anticonvulsant effects, in some cases outperforming standard drugs like valproic acid in preclinical models.[6][8]

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for key experiments.

In Vitro COX-2 Inhibition Assay (Fluorometric Method)

This protocol is adapted from commercially available kits and provides a reliable method for determining the COX-2 inhibitory potential of test compounds.

cluster_prep Preparation cluster_assay Assay Reconstitute COX-2 enzyme Reconstitute COX-2 enzyme Add COX-2 Enzyme Add COX-2 Enzyme Reconstitute COX-2 enzyme->Add COX-2 Enzyme Prepare Assay Buffer Prepare Assay Buffer Prepare COX Probe Prepare COX Probe Prepare Test Compounds Prepare Test Compounds Add Test Compound/Vehicle Add Test Compound/Vehicle Prepare Test Compounds->Add Test Compound/Vehicle Add Assay Buffer to wells Add Assay Buffer to wells Incubate Incubate Add Arachidonic Acid Add Arachidonic Acid Add Arachidonic Acid->Incubate Initiate reaction Measure Fluorescence Measure Fluorescence Calculate % Inhibition Calculate % Inhibition Measure Fluorescence->Calculate % Inhibition

Caption: Workflow for the in vitro COX-2 inhibition assay.

Protocol:

  • Reagent Preparation:

    • Reconstitute the human recombinant COX-2 enzyme in purified water. Aliquot and store at -80°C.

    • Prepare the COX Assay Buffer, COX Probe, and COX Cofactor as per the manufacturer's instructions.

    • Dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 80 µL of COX Assay Buffer to each well.

    • Add 10 µL of the diluted test compound or vehicle (for control wells) to the appropriate wells.

    • Add 10 µL of the reconstituted COX-2 enzyme to all wells except the background control.

    • Incubate the plate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of arachidonic acid to all wells.

    • Incubate for 5-10 minutes at 37°C.

    • Measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used animal model assesses the in vivo anti-inflammatory efficacy of test compounds.

Acclimatize Animals Acclimatize Animals Administer Test Compound/Vehicle Administer Test Compound/Vehicle Acclimatize Animals->Administer Test Compound/Vehicle Inject Carrageenan Inject Carrageenan Administer Test Compound/Vehicle->Inject Carrageenan Measure Paw Volume (hourly) Measure Paw Volume (hourly) Inject Carrageenan->Measure Paw Volume (hourly) Calculate % Inhibition of Edema Calculate % Inhibition of Edema Measure Paw Volume (hourly)->Calculate % Inhibition of Edema Inflammatory Stimuli Inflammatory Stimuli TNF-α & IL-1β TNF-α & IL-1β Inflammatory Stimuli->TNF-α & IL-1β Cell Surface Receptors Cell Surface Receptors TNF-α & IL-1β->Cell Surface Receptors Intracellular Signaling Cascades (e.g., NF-κB) Intracellular Signaling Cascades (e.g., NF-κB) Cell Surface Receptors->Intracellular Signaling Cascades (e.g., NF-κB) COX-2 Gene Transcription COX-2 Gene Transcription Intracellular Signaling Cascades (e.g., NF-κB)->COX-2 Gene Transcription COX-2 mRNA COX-2 mRNA COX-2 Gene Transcription->COX-2 mRNA COX-2 Protein (Enzyme) COX-2 Protein (Enzyme) COX-2 mRNA->COX-2 Protein (Enzyme) Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain This compound derivative This compound derivative This compound derivative->COX-2 Protein (Enzyme) Inhibition

Caption: Inflammatory signaling pathway leading to COX-2 expression and its inhibition.

Pro-inflammatory cytokines like TNF-α and IL-1β, released in response to tissue injury or infection, bind to their respective cell surface receptors. [2]This triggers intracellular signaling cascades, most notably the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of the COX-2 gene. The resulting COX-2 enzyme then catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. This compound derivatives exert their anti-inflammatory effect by directly inhibiting the enzymatic activity of COX-2, thereby blocking the production of prostaglandins.

Conclusion and Future Directions

The this compound scaffold is a highly versatile platform for the development of novel therapeutic agents. The strategic incorporation of bromo and fluoro substituents on the phenoxy ring has been shown to be a key determinant of potent biological activity, particularly as inhibitors of the COX-2 enzyme. The comparative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this promising class of compounds.

Future research should focus on:

  • Systematic SAR studies: A comprehensive library of derivatives with varied substituents at different positions of the phenoxy ring should be synthesized and evaluated to build a more detailed quantitative SAR model.

  • Exploration of other therapeutic areas: The initial promising data on anticancer and anticonvulsant activities warrants further investigation.

  • Pharmacokinetic and toxicological profiling: Lead compounds should be subjected to rigorous ADME/Tox studies to assess their drug-like properties and safety profiles.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this compound derivatives for the benefit of patients worldwide.

References

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (n.d.). Jetir.Org. Retrieved January 23, 2026, from [Link]

  • Tumor necrosis factor alpha and interleukin-1beta stimulate the expression of cyclooxygenase II but do not alter prostaglandin E2 receptor mRNA levels in cultured dorsal root ganglia cells. (1999). PubMed. Retrieved January 23, 2026, from [Link]

  • Graphical representation of IC 50 (COX-1 and COX-2) values for the... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (2025). PMC. Retrieved January 23, 2026, from [Link]

  • Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]

  • IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. (2024). Farmacia Journal. Retrieved January 23, 2026, from [Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

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A Comparative Guide to the Biological Activity of Phenoxyacetic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffold of Phenoxyacetic Acid

Phenoxyacetic acid, a seemingly simple organic molecule, serves as the foundational scaffold for a vast and diverse array of biologically active compounds.[1] Its core structure, consisting of a phenyl ring linked to an acetic acid moiety through an ether bond, provides a versatile template that has been extensively modified to generate compounds with a wide spectrum of activities, ranging from herbicides that revolutionized agriculture to promising therapeutic agents in clinical development.[1] The biological effects of these analogs are exquisitely sensitive to the nature, number, and position of substituents on the phenyl ring, offering a compelling case study in structure-activity relationships (SAR).[2][3]

This guide provides a comparative analysis of the biological activities of various phenoxyacetic acid analogs, supported by experimental data and detailed protocols. We will delve into their applications in agriculture and medicine, exploring the molecular mechanisms that underpin their diverse functions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

Herbicidal Activity: Mimicking Plant Hormones for Weed Control

The discovery of the herbicidal properties of phenoxyacetic acid derivatives, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), marked a turning point in modern agriculture. These compounds are synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce uncontrolled and lethal growth in broadleaf weeds.[4]

Mechanism of Action: The Auxin Signaling Pathway

Synthetic auxins like 2,4-D exert their herbicidal effects by overwhelming the natural auxin signaling pathway in susceptible plants. This pathway is crucial for regulating numerous aspects of plant growth and development. The key molecular players in this pathway are the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptors, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.

In the presence of auxins (natural or synthetic), the hormone acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor proteins. This binding event targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressors liberates the ARF transcription factors, which can then activate or repress the expression of a multitude of auxin-responsive genes, leading to the observed physiological effects. The influx of a high concentration of synthetic auxins disrupts this tightly regulated process, causing a cascade of uncontrolled gene expression that ultimately leads to plant death.

AuxinSignaling cluster_nucleus Nucleus Auxin Phenoxyacetic Acid (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA ubiquitinates (targets for degradation) ARF ARF Transcription Factor Aux_IAA->ARF represses AuxinResponseGenes Auxin-Responsive Genes ARF->AuxinResponseGenes activates/ represses UncontrolledGrowth Uncontrolled Growth & Plant Death AuxinResponseGenes->UncontrolledGrowth leads to

Caption: Auxin signaling pathway disruption by phenoxyacetic acid herbicides.

Comparative Herbicidal Activity

The herbicidal efficacy of phenoxyacetic acid analogs is highly dependent on the substitution pattern on the aromatic ring. The position and type of halogen substituents, in particular, play a critical role in determining the compound's activity and selectivity.

CompoundTarget WeedsIC50 (mmol L⁻¹)Reference
2,4-Dichlorophenoxyacetic acid (2,4-D)Broadleaf weeds~0.0002 (root growth, Brassica campestris)[5]
4-Chloro-2-methylphenoxyacetic acid (MCPA)Broadleaf weedsNot specified[4]
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)Woody plants and broadleaf weedsNot specified
Longifolene-derived phenoxyacetate (6c)Broad-spectrum, including rice0.000085 (root growth, rice)[5]

Antimicrobial Activity: A New Frontier

Beyond their well-established role in agriculture, phenoxyacetic acid derivatives have emerged as a promising class of antimicrobial agents. Researchers have synthesized and evaluated numerous analogs for their activity against a range of pathogenic bacteria and fungi.

Structure-Activity Relationship in Antimicrobial Analogs

The antimicrobial potency of these compounds is also intricately linked to their chemical structure. The introduction of different functional groups and heterocyclic moieties to the phenoxyacetic acid scaffold has led to the discovery of compounds with significant antimicrobial activity.

CompoundTarget OrganismMIC (µg/mL)Reference
4-Phenylazo-phenoxyacetic acidsStaphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Proteus vulgaris, Escherichia coliNot specified[6]
Ciprofloxacin (Standard)Methicillin-resistant Staphylococcus aureus (MRSA)0.5–64[7]
Kaempferol glycosides + CiprofloxacinMethicillin-resistant Staphylococcus aureus (MRSA)0.13–16[7]
Pestalotinones A–CS. aureus and MRSA1.25–2.5[8]
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer disk diffusion method is a widely used qualitative technique to determine the susceptibility of bacteria to antimicrobial agents.

I. Materials

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial inoculum (adjusted to 0.5 McFarland turbidity standard)

  • Filter paper disks impregnated with known concentrations of phenoxyacetic acid analogs

  • Control antibiotic disks (e.g., ciprofloxacin)

  • Forceps

  • Incubator (35-37°C)

  • Metric ruler

II. Procedure

  • Inoculation: Dip a sterile swab into the standardized bacterial inoculum. Rotate the swab against the inside of the tube to remove excess fluid.[9] Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[9]

  • Disk Application: Using sterile forceps, place the antimicrobial-impregnated disks onto the surface of the inoculated MHA plate. Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Data Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters using a metric ruler.[10] Compare the measured zone diameters to a standardized interpretation chart to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.[10][11]

KirbyBauer cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum Standardized Bacterial Inoculum (0.5 McFarland) Swab Inoculate MHA plate with sterile swab Inoculum->Swab MHA_Plate Mueller-Hinton Agar Plate MHA_Plate->Swab Place_Disks Place antimicrobial disks on agar surface Swab->Place_Disks Incubate Incubate at 37°C for 18-24 hours Place_Disks->Incubate Measure_Zone Measure diameter of zone of inhibition (mm) Incubate->Measure_Zone Interpret Interpret as Susceptible, Intermediate, or Resistant Measure_Zone->Interpret

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Anticancer Activity: Targeting Cancer Cell Proliferation

The structural versatility of phenoxyacetic acid has also been exploited in the development of novel anticancer agents. Numerous derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.

Mechanism of Action: Diverse and Multifaceted

The anticancer mechanisms of phenoxyacetic acid analogs are varied and often depend on the specific structural modifications. Some derivatives have been shown to induce apoptosis (programmed cell death), arrest the cell cycle, and inhibit key enzymes involved in cancer progression.

Comparative Anticancer Activity

The in vitro cytotoxic activity of phenoxyacetic acid derivatives is typically evaluated using assays that measure cell viability, such as the MTT assay. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.

CompoundCancer Cell LineIC50 (µM)Reference
Indole-3-pyrazole-5-carboxamide analog (18)Hepatocellular carcinoma (HCC)0.6 - 2.9[12]
Phenoxyacetamide derivative (Compound I)HepG2 (Liver cancer)1.43[12]
5-Fluorouracil (Reference drug)HepG2 (Liver cancer)5.32[12]
Thiazolidinone derivative (106)MDA-MB-231 (Breast cancer)1.9 ± 1.15[13]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

I. Materials

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phenoxyacetic acid analogs (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

II. Procedure

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the phenoxyacetic acid analogs and control compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[9][14]

MTTAssay cluster_setup Setup cluster_assay Assay cluster_data Data Analysis Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with phenoxyacetic acid analogs Seed_Cells->Treat_Cells Add_MTT Add MTT solution and incubate Treat_Cells->Add_MTT Solubilize Solubilize formazan crystals Add_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Caption: Workflow of the MTT cell viability assay.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Certain phenoxyacetic acid derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Mechanism of Action: COX Inhibition

There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Many traditional nonsteroidal anti-inflammatory drugs (NSAIDs) are non-selective COX inhibitors, which can lead to gastrointestinal side effects due to the inhibition of COX-1 in the stomach lining. The development of selective COX-2 inhibitors has been a major goal in anti-inflammatory drug discovery to minimize these side effects.

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins (Homeostatic) COX1->Prostaglandins_H produces Prostaglandins_I Prostaglandins (Inflammatory) COX2->Prostaglandins_I produces Phenoxyacetic_Acid Phenoxyacetic Acid Analog (COX-2 Inhibitor) Phenoxyacetic_Acid->COX2 selectively inhibits

Caption: Selective inhibition of COX-2 by phenoxyacetic acid analogs.

Comparative Anti-inflammatory Activity

The anti-inflammatory potential of phenoxyacetic acid derivatives is assessed by their ability to inhibit COX-1 and COX-2 enzymes, with a higher selectivity for COX-2 being a desirable characteristic.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazoline-phenoxyacetic acid derivative (6a)Not specified0.03365.4[15]
Pyrazoline-phenoxyacetic acid derivative (6c)Not specified0.03196.9[15]
Mefenamic acid (Reference drug)29.9 ± 0.09Not specifiedNot applicable[16]
Celecoxib (Reference drug)14.93 ± 0.12Not specifiedNot applicable[16]

Advanced Experimental Protocols

For researchers delving deeper into the biological activities of phenoxyacetic acid analogs, more specialized assays are required to elucidate their mechanisms of action.

Receptor Binding Assay for Auxin Analogs

This assay is used to determine the binding affinity of phenoxyacetic acid-based herbicides to the auxin receptor, TIR1/AFB.

I. Principle

A competitive binding assay is performed using a radiolabeled or fluorescently tagged auxin and a source of the receptor (e.g., purified TIR1/AFB protein or plant cell extracts). The ability of the unlabeled phenoxyacetic acid analog to displace the labeled auxin from the receptor is measured.

II. Abbreviated Protocol

  • Receptor Preparation: Isolate and purify the TIR1/AFB receptor protein or prepare a crude protein extract from plant tissues.

  • Binding Reaction: Incubate the receptor preparation with a fixed concentration of a labeled auxin (e.g., [³H]-IAA) in the presence of increasing concentrations of the unlabeled phenoxyacetic acid analog.

  • Separation of Bound and Free Ligand: Separate the receptor-bound labeled auxin from the free labeled auxin using a technique such as filtration through a glass fiber filter.[17]

  • Quantification: Quantify the amount of bound labeled auxin using a scintillation counter (for radiolabels) or a fluorescence plate reader.

  • Data Analysis: Plot the percentage of bound labeled auxin against the concentration of the unlabeled competitor to determine the IC50 value, which can be used to calculate the binding affinity (Ki).[18]

Gene Expression Analysis by quantitative Real-Time PCR (qPCR)

This technique is used to measure changes in the expression of specific genes in response to treatment with phenoxyacetic acid analogs.

I. Principle

qPCR measures the amplification of a target gene's cDNA in real-time using fluorescent probes or dyes. The level of gene expression is quantified by comparing the amplification of the target gene in treated samples to that in untreated control samples, often normalized to a housekeeping gene.

II. Abbreviated Protocol

  • Cell/Tissue Treatment: Treat cells or tissues with the phenoxyacetic acid analog of interest for a specific duration.

  • RNA Extraction: Isolate total RNA from the treated and control samples.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR Reaction: Set up the qPCR reaction using a master mix containing a fluorescent dye (e.g., SYBR Green) or a target-specific fluorescent probe, primers for the gene of interest, and the cDNA template.[19]

  • Data Analysis: Analyze the amplification data to determine the relative change in gene expression using the ΔΔCt method.[20]

Conclusion and Future Perspectives

The phenoxyacetic acid scaffold has proven to be an exceptionally fruitful starting point for the discovery of a wide range of biologically active molecules. The structure-activity relationships discussed in this guide highlight the profound impact that subtle chemical modifications can have on biological function. From controlling agricultural weeds to combating cancer and infectious diseases, the applications of phenoxyacetic acid analogs continue to expand.

Future research in this area will likely focus on several key aspects. The continued exploration of novel substitutions and the synthesis of more complex derivatives will undoubtedly lead to the discovery of compounds with enhanced potency and selectivity for their respective biological targets. Quantitative structure-activity relationship (QSAR) studies will play an increasingly important role in guiding the rational design of new analogs with desired biological profiles.[21][22] Furthermore, a deeper understanding of the molecular mechanisms of action of these compounds will be crucial for their optimization and for minimizing off-target effects. The journey of phenoxyacetic acid from a simple chemical building block to a source of diverse and powerful bioactive agents is a testament to the power of medicinal and agricultural chemistry.

References

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  • Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. (2014). MDPI. Retrieved from [Link]

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  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). PMC. Retrieved from [Link]

  • New Phenoxyacetic Acid Analogues with Antimicrobial Activity. (2009). ResearchGate. Retrieved from [Link]

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  • Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid. (2024). Semantic Scholar. Retrieved from [Link]

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  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). ResearchGate. Retrieved from [Link]

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  • Antibacterial Compounds Isolated from Endophytic Fungi Reported from 2021 to 2024. (2024). NIH. Retrieved from [Link]

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  • Graphical representation of IC 50 (COX-1 and COX-2) values for the... (n.d.). ResearchGate. Retrieved from [Link]

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  • Identification of auxins by a chemical genomics approach. (2008). Journal of Experimental Botany. Retrieved from [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). MDPI. Retrieved from [Link]

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A Comprehensive Guide to the In Vitro Validation of (4-Bromo-2-fluoro-phenoxy)-acetic acid as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for the in vitro validation of (4-Bromo-2-fluoro-phenoxy)-acetic acid, a novel compound with therapeutic potential. Drawing from established methodologies and comparative data from known alternatives, we present a scientifically rigorous approach for researchers, scientists, and drug development professionals to assess its biological activity.

Introduction: The Therapeutic Promise of Phenoxyacetic Acid Derivatives

Phenoxyacetic acid derivatives represent a versatile class of compounds with a wide spectrum of biological activities, including the modulation of Peroxisome Proliferator-Activated Receptors (PPARs).[1] PPARs are a group of nuclear receptors that play a crucial role in regulating glucose homeostasis, lipid metabolism, and inflammation.[2][3] As such, they are attractive drug targets for metabolic diseases like type 2 diabetes and dyslipidemia.

This compound is a structurally distinct phenoxyacetic acid derivative. While direct in vitro activity data for this specific compound is not extensively published, its structural similarity to known PPAR agonists warrants a thorough investigation of its potential in this area.[4] This guide outlines a comprehensive in vitro validation strategy to elucidate its activity profile and compare its performance against established PPAR modulators.

The Validation Workflow: A Multi-faceted Approach

A robust in vitro validation of a potential PPAR agonist requires a multi-tiered approach, moving from initial receptor engagement to downstream functional consequences. The proposed workflow is designed to provide a holistic understanding of the compound's activity.

Validation_Workflow cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 Cellular Phenotypic Assays A Compound Synthesis & Characterization B PPAR Ligand Binding Assay (e.g., TR-FRET) A->B Purity & Identity Confirmed C PPAR Transcriptional Activation Assay (Luciferase Reporter) B->C Binding Affinity Determined (IC50) D Target Gene Expression Analysis (qPCR) C->D Potency & Efficacy Determined (EC50) E GLUT4 Translocation Assay (in adipocytes or muscle cells) C->E Functional Validation D->E Confirmation of Target Engagement F Adipocyte Differentiation Assay E->F Cellular Response

Caption: In Vitro Validation Workflow for a Novel PPAR Agonist.

Comparative Analysis: Benchmarking Against Established PPAR Agonists

To contextualize the potential of this compound, its performance should be compared against well-characterized PPAR agonists with distinct isoform selectivity profiles.

  • Lanifibranor (IVA337): A pan-PPAR agonist, activating all three PPAR isoforms (α, γ, and δ).[5][6] It is currently in clinical development for non-alcoholic steatohepatitis (NASH).[7][8]

  • Saroglitazar: A dual PPAR agonist with predominant activity on PPARα and moderate activity on PPARγ.[9][10] It is approved for the treatment of diabetic dyslipidemia.

  • GW501516 (Cardarine): A selective PPARδ agonist.[11][12] Its development was halted due to safety concerns, but it remains a valuable tool for in vitro research.

The following table summarizes the reported in vitro activities of these comparators, providing a benchmark for the evaluation of this compound.

CompoundTarget PPAR Isoform(s)Reported In Vitro Potency (EC50)Key In Vitro EffectsReference(s)
Lanifibranor Pan-PPAR (α, γ, δ)Moderately potent and well-balancedActivates all three PPAR isoforms[5]
Saroglitazar PPARα/γ (predominantly α)hPPARα: 0.65 pmol/L, hPPARγ: 3 nmol/LPotent activation of PPARα and moderate activation of PPARγ[9][13]
GW501516 PPARδPotent PPARδ activationAnti-inflammatory effects in brain cell cultures[11]

Detailed Experimental Protocols

Scientific rigor and reproducibility are paramount. The following sections provide detailed, step-by-step protocols for the key in vitro assays.

PPAR Transcriptional Activation Assay (Luciferase Reporter Assay)

This assay is a cornerstone for quantifying the ability of a compound to activate PPARs and drive the expression of a reporter gene.[14][15][16]

Principle: Cells are co-transfected with an expression vector for a specific PPAR isoform and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. Agonist binding to the PPAR initiates transcription of the luciferase gene, and the resulting luminescence is proportional to the receptor's activation.

Luciferase_Assay cluster_0 Cellular Components cluster_1 Process Agonist Test Compound (e.g., this compound) PPAR PPAR Receptor (α, γ, or δ) Agonist->PPAR Binding Agonist binds to PPAR, forming a heterodimer with RXR. PPAR->Binding RXR RXR RXR->Binding PPRE PPRE Transcription The PPAR/RXR heterodimer binds to the PPRE, initiating transcription. PPRE->Transcription LuciferaseGene Luciferase Gene Binding->Transcription Translation Luciferase mRNA is translated into Luciferase protein. Transcription->Translation mRNA Luminescence Luciferase catalyzes the oxidation of luciferin, producing light. Translation->Luminescence Luciferase Protein

Sources

A Comparative Guide to the In Vivo Evaluation of (4-Bromo-2-fluoro-phenoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of (4-Bromo-2-fluoro-phenoxy)-acetic acid

This compound is a halogenated phenoxyacetic acid derivative with a structure suggestive of significant biological activity. While direct in vivo studies on this specific molecule are not yet prevalent in publicly accessible literature, the broader class of phenoxyacetic acids has garnered considerable attention for its diverse pharmacological effects.[1][2] Structurally related compounds have demonstrated activities ranging from anti-inflammatory and analgesic to potent modulation of peroxisome proliferator-activated receptors (PPARs), key regulators of metabolism and inflammation.[3][4][5]

This guide provides a prospective framework for the in vivo investigation of this compound. Leveraging data from well-characterized comparator compounds, we will explore two primary, plausible mechanisms of action: PPARδ agonism and cyclooxygenase-2 (COX-2) inhibition. This document serves as a technical resource, offering detailed experimental protocols and a comparative analysis to guide researchers in designing robust in vivo studies to elucidate the therapeutic promise of this novel chemical entity.

Comparative Analysis: Benchmarking Against Established Modulators

Given the structural alerts within this compound, we will compare its potential efficacy against two classes of established therapeutic agents: PPAR agonists and selective COX-2 inhibitors.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

The phenoxyacetic acid scaffold is a known pharmacophore for PPAR agonists.[3][6] PPARs are nuclear receptors that play crucial roles in lipid and glucose homeostasis, as well as inflammation.[7][8] Activation of PPARs, particularly the δ subtype, has shown promise in treating metabolic disorders.[7]

Comparator Compound: GW0742 (a selective PPARβ/δ agonist)

GW0742 is a potent and selective PPARβ/δ agonist that has been evaluated in various in vivo models.[9][10] Studies have demonstrated its ability to improve insulin resistance, reduce hypertension, and modulate gene expression in the heart and brain.[10][11][12]

Anti-Inflammatory Activity via Cyclooxygenase-2 (COX-2) Inhibition

The phenoxyacetic acid moiety is also present in several nonsteroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects of these compounds are often mediated through the inhibition of COX enzymes, which are pivotal in the synthesis of prostaglandins.[5][13] Selective COX-2 inhibition offers the advantage of reduced gastrointestinal side effects compared to non-selective NSAIDs.[5]

Comparator Compound: Celecoxib (a selective COX-2 inhibitor)

Celecoxib is a widely used selective COX-2 inhibitor for the management of pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[14][15][16] Its efficacy has been demonstrated in numerous in vivo models of inflammation and pain.[14][15][16]

Data Presentation: A Comparative Overview

The following table summarizes key in vivo parameters for our comparator compounds. While data for this compound is prospective, this table provides a valuable reference for designing and interpreting future studies.

Parameter This compound (Prospective) GW0742 (PPARβ/δ Agonist) Celecoxib (COX-2 Inhibitor)
Primary Target PPARδ / COX-2PPARβ/δCOX-2
Therapeutic Area Metabolic Disease / InflammationMetabolic Disease / CardiovascularInflammation / Pain
Animal Models db/db mice, STZ-induced diabetic rats, Carrageenan-induced paw edemaSpontaneously hypertensive rats, high-fructose diet-fed ratsCarrageenan-induced paw edema, Collagen-induced arthritis, ACLT/pMMx model of osteoarthritis
Effective Dose Range To be determined5-30 mg/kg/day (oral)[9][11]10-100 mg/kg/day (oral)[14][15]
Key Efficacy Endpoints Improved glucose tolerance, reduced plasma triglycerides, decreased paw edema volumeReduced blood pressure, improved insulin sensitivity, altered gene expression of metabolic markersReduced paw edema, decreased inflammatory cell infiltration, improved cartilage degeneration score[16]

Signaling Pathways and Experimental Workflows

PPARδ Signaling Pathway

PPAR_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Agonist This compound or GW0742 PPARd PPARδ Agonist->PPARd Binds and Activates RXR RXR PPARd->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Genes (e.g., PDK4, ANGPTL4) PPRE->TargetGenes Regulates Transcription MetabolicEffects Increased Fatty Acid Oxidation Improved Glucose Homeostasis TargetGenes->MetabolicEffects Leads to

Caption: PPARδ agonist activation of target genes.

COX-2 Inflammatory Pathway

Caption: Inhibition of the COX-2 pathway by selective inhibitors.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow start Select Animal Model (e.g., db/db mice or Carrageenan-injected rats) acclimatization Acclimatization Period (7 days) start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping treatment Daily Dosing: - Vehicle Control - this compound - Comparator (e.g., GW0742 or Celecoxib) grouping->treatment monitoring Monitor Health & Body Weight treatment->monitoring endpoints Measure Efficacy Endpoints (e.g., Blood Glucose, Paw Volume) monitoring->endpoints necropsy Necropsy and Tissue Collection endpoints->necropsy analysis Biochemical & Histopathological Analysis necropsy->analysis conclusion Data Analysis & Conclusion analysis->conclusion

Caption: General workflow for in vivo efficacy studies.

Experimental Protocols

Protocol 1: Evaluation of PPARδ Agonist Activity in a Type 2 Diabetes Model (db/db Mice)
  • Rationale: The db/db mouse is a genetic model of obesity, insulin resistance, and type 2 diabetes, making it suitable for evaluating the metabolic effects of potential PPAR agonists.[17]

  • Methodology:

    • Animal Model: Male db/db mice (8-10 weeks old).

    • Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.

    • Grouping: Randomly assign mice to treatment groups (n=8-10 per group):

      • Vehicle control (e.g., 0.5% carboxymethylcellulose).

      • This compound (dose range to be determined by prior toxicity studies).

      • Positive control: Rosiglitazone (a PPARγ agonist, e.g., 5 mg/kg/day) or GW0742 (e.g., 10 mg/kg/day).[17]

    • Dosing: Administer compounds orally once daily for a specified period (e.g., 14-28 days).

    • Monitoring: Record body weight and food/water intake daily.

    • Efficacy Endpoints:

      • Fasting Blood Glucose and Serum Insulin: Measure at baseline and at the end of the study from tail vein blood samples.

      • Oral Glucose Tolerance Test (OGTT): Perform at the end of the treatment period. After an overnight fast, administer a glucose bolus (e.g., 2 g/kg) orally and measure blood glucose at 0, 15, 30, 60, and 120 minutes post-administration.

      • Serum Lipid Profile: At termination, collect blood via cardiac puncture and analyze for triglycerides and cholesterol.

    • Tissue Collection: Euthanize animals and collect liver and adipose tissue for gene expression analysis (e.g., qPCR for PPAR target genes) and histopathology.

Protocol 2: Evaluation of Anti-Inflammatory Activity in a Carrageenan-Induced Paw Edema Model
  • Rationale: The carrageenan-induced paw edema model is a classic, acute inflammatory model used to screen for the anti-inflammatory activity of novel compounds.[18]

  • Methodology:

    • Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g).

    • Acclimatization: House animals as described in Protocol 1.

    • Grouping: Randomly assign rats to treatment groups (n=6-8 per group):

      • Vehicle control.

      • This compound (various doses).

      • Positive control: Celecoxib (e.g., 30 mg/kg).

    • Dosing: Administer compounds orally one hour before the carrageenan injection.

    • Induction of Inflammation: Inject 0.1 mL of 1% λ-carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

    • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

    • Optional Endpoints: At the end of the experiment, euthanize the animals and collect the paw tissue for histopathological examination and measurement of inflammatory mediators (e.g., TNF-α, IL-6, PGE2).

Conclusion and Future Directions

While the in vivo profile of this compound remains to be established, its chemical structure strongly suggests potential as a modulator of PPARs and/or the COX-2 pathway. The comparative framework and detailed protocols provided in this guide offer a robust starting point for its preclinical evaluation. Future studies should focus on establishing a dose-response relationship, elucidating the precise mechanism of action, and conducting pharmacokinetic and toxicology studies to fully characterize its therapeutic potential. The insights gained from such investigations will be crucial in determining the path forward for this promising compound in the drug development pipeline.

References

  • MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Rosiglitazone Does Not Show Major Hidden Cardiotoxicity in Models of Ischemia/Reperfusion but Abolishes Ischemic Preconditioning-Induced Antiarrhythmic Effects in Rats In Vivo. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). The peroxisome proliferator–activated receptor β/δ agonist GW0742 has direct protective effects on right heart hypertrophy. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Celecoxib reduces inflammation and angiogenesis in mice with adenomyosis. Available at: [Link]

  • MDPI. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Available at: [Link]

  • PubMed. (2011). Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. Available at: [Link]

  • American Diabetes Association. (2002). The Effects of Rosiglitazone on Insulin Sensitivity, Lipolysis, and Hepatic and Skeletal Muscle Triglyceride Content in Patients With Type 2 Diabetes. Available at: [Link]

  • National Institutes of Health (NIH). (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Available at: [Link]

  • National Institutes of Health (NIH). (2024). The First In Vivo Study Shows That Gyrophoric Acid Changes Behavior of Healthy Laboratory Rats. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. Available at: [Link]

  • ResearchGate. (2011). Phenoxyacetic acids as PPARδ partial agonists: Synthesis, optimization, and in vivo efficacy. Available at: [Link]

  • ResearchGate. (2009). (PDF) In Vivo Anti-inflammatory Activity of Lipoic Acid Derivatives in Mice. Available at: [Link]

  • National Institutes of Health (NIH). (2022). In vivo evaluation of the protective effects of arjunolic acid against lipopolysaccharide-induced septic myocardial injury. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Available at: [Link]

  • National Institutes of Health (NIH). (2008). Rosiglitazone Treatment Reduces Diabetic Neuropathy in Streptozotocin-Treated DBA/2J Mice. Available at: [Link]

  • European Bioinformatics Institute (EMBL-EBI). (n.d.). Document: Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. (CHEMBL1759972). Available at: [Link]

  • American Diabetes Association. (2006). Long-Term Treatment With Rosiglitazone and Metformin Reduces the Extent of, but Does Not Prevent, Islet Amyloid Deposition in Mice Expressing the Gene for Human Islet Amyloid Polypeptide. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). PPARγ and PPARα synergize to induce robust browning of white fat in vivo. Available at: [Link]

  • American Heart Association Journals. (2011). Antihypertensive Effects of Peroxisome Proliferator-Activated Receptor-β Activation in Spontaneously Hypertensive Rats. Available at: [Link]

  • ResearchGate. (2017). Synthesis and in-vivo hypolipidemic activity of some novel substituted phenyl isoxazol phenoxy acetic acid derivative. Available at: [Link]

  • MDPI. (2014). Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives. Available at: [Link]

  • American Physiological Society. (2008). Anti-inflammatory effects of celecoxib in rat lungs with smoke-induced emphysema. Available at: [Link]

  • MDPI. (2023). PPARβ/δ Agonist GW0742 Modulates Microglial and Astroglial Gene Expression in a Rat Model of Temporal Lobe Epilepsy. Available at: [Link]

  • Biomedical and Pharmacology Journal. (2018). Comparison of Rosiglitazone and Metformin in Genetically Obese and Diabetic db/db Mice and Streptozotocin-Induced Diabetic Rat Models. Available at: [Link]

  • MDPI. (2022). Role of Peroxisome Proliferator-Activated Receptors (PPARs) in Energy Homeostasis of Dairy Animals: Exploiting Their Modulation through Nutrigenomic Interventions. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. Available at: [Link]

  • Jetir.Org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Available at: [Link]

  • ACS Publications. (2026). Therapeutic Role of Cyclooxygenase-1 (COX-1) Inhibition, Challenging the Conventional View of COX-1 as Purely Constitutive. Available at: [Link]

  • Dovepress. (2015). Development of PPAR-agonist GW0742 as antidiabetic drug: study in anim. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model. Available at: [Link]

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A Senior Scientist's Guide to Halogenated Phenoxyacetic Acids: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug and herbicide development, a deep, mechanistic understanding of compound efficacy is paramount. This guide provides an in-depth comparative analysis of halogenated phenoxyacetic acids, a cornerstone class of synthetic auxin herbicides. Moving beyond a simple catalog of products, we will dissect the causal relationships between chemical structure, receptor interaction, and herbicidal effect, supported by robust experimental data and validated protocols.

Introduction: The Power of Mimicry and Halogenation

Halogenated phenoxyacetic acids revolutionized agriculture in the 1940s by offering selective control of broadleaf (dicotyledonous) weeds in monocotyledonous crops like cereals[1]. Their efficacy stems from their remarkable ability to mimic the natural plant hormone, indole-3-acetic acid (IAA)[2]. At herbicidal concentrations, these synthetic auxins overwhelm the plant's hormonal regulatory systems, leading to uncontrolled, disorganized growth and ultimately, death[2].

The addition of halogen atoms to the phenoxy ring is not a trivial modification; it is a critical determinant of the herbicide's activity, selectivity, and persistence. This guide will explore how variations in the type, number, and position of these halogens dictate the compound's performance.

Mechanism of Action: The TIR1/AFB Co-Receptor Complex

The herbicidal action of phenoxyacetic acids is initiated within the nucleus of plant cells. The core of this mechanism is the formation of a co-receptor complex involving the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors[3].

In the absence of auxin, Aux/IAA proteins bind to and inhibit AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. When a halogenated phenoxyacetic acid (or natural auxin) is introduced, it acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and the Aux/IAA repressor[4]. This enhanced binding targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome[3]. The removal of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate a cascade of gene expression that leads to the classic symptoms of auxin herbicide phytotoxicity, such as epinasty (twisting of stems and leaves), cell elongation, and ultimately, plant death.

Auxin Signaling Pathway cluster_nucleus Cell Nucleus Auxin Phenoxyacetic Acid (Auxin Mimic) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB SCFTIR1 SCF E3 Ligase TIR1_AFB->SCFTIR1 Forms complex with Aux_IAA Aux/IAA Repressor ARF ARF Transcription Factor Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription SCFTIR1->Aux_IAA Ubiquitinates Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Figure 1: Simplified signaling pathway of halogenated phenoxyacetic acids.

Structure-Activity Relationship: The Role of Halogenation

The efficacy of phenoxyacetic acid herbicides is profoundly influenced by the nature and position of halogen substituents on the aromatic ring. This relationship is a key area of study for the development of new and more effective herbicides[5][6].

  • Importance of Positions 2 and 4: Research has shown that the presence of chlorine atoms at the 2nd and 4th positions of the phenoxy ring is critical for high herbicidal activity[5]. For instance, 2,4-D (2,4-dichlorophenoxyacetic acid) is a widely used and effective broad-spectrum herbicide[1].

  • Effect of Additional Halogenation: The introduction of a third chlorine atom at the 5th position, as in 2,4,5-T (2,4,5-trichlorophenoxyacetic acid), was found to reduce its mutagenic effect while maintaining high toxicity[5]. However, due to concerns over contamination with dioxins during its manufacturing process, the use of 2,4,5-T has been discontinued in many countries[7].

  • Influence on Physicochemical Properties: Increasing the degree of chlorination generally leads to a decrease in water solubility and can affect the compound's interaction with soil particles and its persistence in the environment[6].

  • Methyl Group Substitution: The substitution of a chlorine atom with a methyl group, as seen in the comparison between 2,4-D and MCPA (2-methyl-4-chlorophenoxyacetic acid), can alter the spectrum of controlled weeds. 2,4-D is generally considered to have a broader spectrum of activity than MCPA[1].

Comparative Efficacy: A Data-Driven Overview

While the qualitative differences between various halogenated phenoxyacetic acids are well-documented, quantitative data provides a more precise comparison of their efficacy. The following table summarizes available data on the effective concentrations of 2,4-D on different plant species. It is important to note that efficacy can vary significantly based on the target weed species, growth stage, and environmental conditions.

HerbicideTarget SpeciesEndpointValue (mg/kg)Soil TypeReference
2,4-D Allium cepa (Onion)EC500.44Natural Soil[8]
2,4-D Allium cepa (Onion)EC500.28Tropical Artificial Soil[8]
2,4-D Raphanus sativus (Radish)EC500.21Natural Soil[8]
2,4-D Raphanus sativus (Radish)EC500.11Tropical Artificial Soil[8]

EC50 (Effective Concentration 50) is the concentration of a substance that causes a 50% reduction in a measured response (e.g., growth) in a given time.

Experimental Protocols: Assessing Herbicidal Efficacy

To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential. Below is a detailed methodology for a whole-plant dose-response bioassay, a foundational technique in herbicide evaluation.

Protocol: Whole-Plant Dose-Response Bioassay

Objective: To determine the dose-response relationship of a halogenated phenoxyacetic acid on a target weed species and calculate the GR50 (the dose required to cause a 50% reduction in plant growth).

Materials:

  • Seeds of the target weed species (e.g., Sinapis alba - white mustard, a common sensitive species).

  • Pots (e.g., 10 cm diameter) filled with a standardized potting mix.

  • The halogenated phenoxyacetic acid to be tested.

  • A precision balance and volumetric flasks for preparing stock solutions.

  • A calibrated laboratory sprayer.

  • A controlled environment growth chamber or greenhouse.

  • A ruler and a balance for measuring plant height and biomass.

Methodology:

  • Plant Preparation:

    • Sow 3-5 seeds of the target weed species in each pot.

    • After germination, thin the seedlings to one uniform plant per pot.

    • Grow the plants in a controlled environment (e.g., 22-25°C, 16:8 hour light:dark cycle) until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Preparation and Application:

    • Prepare a stock solution of the herbicide in an appropriate solvent (e.g., acetone with a surfactant).

    • Perform serial dilutions to create a range of at least 5-7 herbicide concentrations, plus a control (solvent only). The dose range should be chosen to bracket the expected GR50 value.

    • Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage.

  • Data Collection and Analysis:

    • Return the treated plants to the controlled environment.

    • After a set period (e.g., 14-21 days), assess the herbicidal effect.

    • Measure plant height and harvest the above-ground biomass.

    • Dry the biomass in an oven at 60-70°C until a constant weight is achieved.

    • Express the dry weight of each treated plant as a percentage of the average dry weight of the control plants.

    • Plot the percentage growth reduction against the logarithm of the herbicide dose.

    • Fit a non-linear regression model (e.g., a four-parameter log-logistic model) to the data to determine the GR50 value.

Experimental Workflow Start Start Seed_Sowing 1. Seed Sowing & Germination Start->Seed_Sowing Thinning 2. Seedling Thinning Seed_Sowing->Thinning Growth 3. Plant Growth to 2-4 Leaf Stage Thinning->Growth Herbicide_Prep 4. Herbicide Dose Preparation Growth->Herbicide_Prep Application 5. Herbicide Application Herbicide_Prep->Application Incubation 6. Incubation (14-21 days) Application->Incubation Data_Collection 7. Data Collection (Height, Biomass) Incubation->Data_Collection Analysis 8. Data Analysis (GR50 Calculation) Data_Collection->Analysis End End Analysis->End

Figure 2: Workflow for a whole-plant dose-response bioassay.

Conclusion and Future Perspectives

Halogenated phenoxyacetic acids remain a vital tool in modern agriculture. Their efficacy is a direct result of their ability to hijack the natural auxin signaling pathway in susceptible plants. The structure-activity relationships, particularly the pattern of halogenation on the phenoxy ring, are key to their herbicidal potency and selectivity.

Future research will likely focus on several key areas:

  • Developing novel halogenation patterns: Exploring substitutions with other halogens (e.g., fluorine, bromine) or different positional isomers to create more potent and selective herbicides.

  • Understanding receptor-herbicide interactions: Utilizing structural biology and computational modeling to gain a more precise understanding of how different phenoxyacetic acids bind to the various TIR1/AFB receptors. This could lead to the rational design of new herbicides with improved target specificity.

  • Managing herbicide resistance: Investigating the mechanisms by which weeds develop resistance to phenoxyacetic acids and developing strategies to mitigate this issue.

By continuing to build upon the foundational knowledge presented in this guide, the scientific community can pave the way for the next generation of effective and sustainable weed management solutions.

References

  • The differential binding and biological efficacy of auxin herbicides. (2022). Pest Management Science. [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments. [Link]

  • 2,4-D Technical Fact Sheet. National Pesticide Information Center. [Link]

  • Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. (2022). International Journal of Molecular Sciences. [Link]

  • Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. (2014). ACS Chemical Biology. [Link]

  • Controlling Broadleaf Weeds in Turf. (2003). Home, Yard & Garden Pest Newsletter. [Link]

  • Whole-Plant and Seed Bioassays for Resistance Confirmation. (2015). Weed Science. [Link]

  • A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. (2012). Nature Chemical Biology. [Link]

  • The differential binding and biological efficacy of auxin herbicides. (2022). Pest Management Science. [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2021). Molecules. [Link]

  • Mean effective concentrations (EC 50 ) of the herbicide 2,4-D (mg/kg)... (2023). ResearchGate. [Link]

  • Herbicide Bioassay Study Guide. Analyzeseeds. [Link]

  • A combinatorial TIR1/AFB–AUX/IAA co-receptor system for differential sensing of auxin. (2012). ResearchGate. [Link]

  • Modeling strategies to determine the effective dose of herbicides. (2025). Revista UCR. [Link]

  • Genotoxic effect of substituted phenoxyacetic acids. (1991). Mutation Research Letters. [Link]

  • Conducting a Bioassay For Herbicide Residues. (2016). NC State Extension Publications. [Link]

  • The differential binding and biological efficacy of auxin herbicides. (2022). Pest Management Science. [Link]

  • TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. (2022). Frontiers in Plant Science. [Link]

  • Evaluating several dose-response curves with a common zero level. (2025). CABI Agriculture and Bioscience. [Link]

  • Dose-response curve to soil applied herbicides and susceptibility evaluation of different amaranthus species using model identity. (2014). Planta Daninha. [Link]

  • Comparative inter-species pharmacokinetics of phenoxyacetic acid herbicides and related organic acids. evidence that the dog is not a relevant species for evaluation of human health risk. (2004). Toxicology. [Link]

  • The differential binding and biological efficacy of auxin herbicides. (2022). ResearchGate. [Link]

  • 2,4-Dichlorophenoxyacetic acid. Wikipedia. [Link]

  • Design and analysis of efficacy evaluation trials. EPPO database on PP1 Standards. [Link]

  • 2,4-Dichlorophenoxyacetic acid. Chemeurope.com. [Link]

  • Adsorption of Phenoxyacetic Herbicides from Water on Carbonaceous and Non-Carbonaceous Adsorbents. (2021). International Journal of Molecular Sciences. [Link]

  • Auxin Herbicide Action: Lifting the Veil Step by Step. (2009). Journal of Agricultural and Food Chemistry. [Link]

  • Role of TIR1/AFB family genes during grafting in Carya cathayensis. (2024). Frontiers in Plant Science. [Link]

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Safety Operating Guide

Definitive Guide to the Proper Disposal of (4-Bromo-2-fluoro-phenoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. Handling and disposing of specialized chemical reagents like (4-Bromo-2-fluoro-phenoxy)-acetic acid requires a nuanced understanding that goes beyond generic protocols. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety principles and regulatory standards. The causality behind each recommendation is explained to ensure a deep, functional understanding of the process, fostering a culture of safety and compliance in your laboratory.

Hazard Assessment and Chemical Profile

Understanding the intrinsic properties and associated hazards of this compound is the foundational step for safe handling and disposal. This compound is a halogenated carboxylic acid, a class of chemicals that demands specific precautions.

While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this specific compound is not widely available, its structural analogues provide a strong basis for hazard assessment. Compounds like Phenoxyacetic acid and other brominated/fluorinated acetic acid derivatives are known to cause skin, eye, and respiratory irritation.[1][2][3] The acidic nature of the carboxyl group and the reactivity of the halogenated phenyl ring are the primary drivers of its hazard profile.

Key Chemical Data Summary

PropertyValueSource
CAS Number 451-90-1[4]
Molecular Formula C₈H₆BrFO₃[4]
Molecular Weight 249.03 g/mol [4]
Physical State Solid, Powder[5]
Melting Point 113 °C[4]
Boiling Point 343.2 °C[4]
Flash Point 161.4 °C[4]

Anticipated Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation/Damage: Poses a risk of serious eye irritation or damage.[1][6]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]

  • Harmful if Swallowed: Oral ingestion is considered harmful.[1]

Mandatory Personal Protective Equipment (PPE)

Given the identified hazards, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical, preventing any route of exposure.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[2][7] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[1]

  • Eye and Face Protection: Use safety glasses with side shields or, preferably, chemical splash goggles that conform to EN166 or NIOSH standards.[1][5] A face shield should be worn if there is a significant risk of splashing.

  • Body Protection: A full-length laboratory coat is required to protect street clothes and skin.[5][7] Ensure it is buttoned completely.

  • Respiratory Protection: If handling large quantities or if dust generation is unavoidable, use a NIOSH-approved respirator with a particulate filter.[5][8] All respirator use must be part of a formal respiratory protection program, including fit-testing.[7]

Waste Characterization and Segregation: A Regulatory Imperative

This compound is a halogenated organic compound . Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), wastes containing halogenated organics are often classified as hazardous.[9][10][11]

The primary principle of chemical waste management is segregation at the source . This prevents dangerous reactions, protects disposal personnel, and ensures regulatory compliance. This compound and any materials contaminated with it (e.g., weigh boats, gloves, paper towels) must be disposed of as Halogenated Organic Waste .[9][10] Never mix halogenated waste with non-halogenated organic waste, as their disposal methods (typically high-temperature incineration) are different and more stringent.[10]

The following diagram outlines the critical decision-making workflow for the disposal of this chemical.

Caption: Waste Disposal Workflow for this compound.

Step-by-Step Disposal Protocol

This protocol ensures a safe, compliant, and self-validating system for disposing of waste this compound and its contaminated materials.

Step 1: Container Preparation

  • Procure a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. This container must be chemically compatible and have a secure, vapor-tight lid.[9]

  • Affix a hazardous waste tag to the container before adding any waste.[7]

Step 2: Waste Collection

  • Carefully transfer the solid this compound waste into the designated container using a dedicated spatula or scoop. Minimize dust generation during this process.[12]

  • Place all contaminated disposables, such as gloves, weigh paper, and absorbent pads used for cleaning minor spills, into the same container.

  • Causality Note: Containing all associated waste in a single, properly designated container prevents cross-contamination and ensures the entire waste stream is managed correctly.

Step 3: Labeling

  • On the hazardous waste tag, clearly write the full, unambiguous chemical name: "this compound".[9] Do not use abbreviations.

  • Indicate the total quantity of the waste.

  • Ensure the appropriate hazard pictograms (e.g., irritant, corrosive) are visible.

Step 4: Secure Storage

  • Keep the waste container securely sealed at all times, except when actively adding waste.[9] This is a critical regulatory requirement to prevent spills and fugitive emissions.

  • Store the container in a designated Satellite Accumulation Area (SAA). The SAA should be located at or near the point of generation, away from drains, and in a cool, dry, well-ventilated location.[4][5]

  • Ensure the container is stored away from incompatible materials, such as strong bases or oxidizing agents.[5][13]

Step 5: Final Disposal

  • Once the container is full or you have finished the project, contact your institution's EHS department to schedule a waste pickup.

  • Do not pour this chemical down the drain under any circumstances.[8] This can cause environmental damage and violate local and federal regulations.

Emergency Procedures: Spill Management

Pre-planning for accidental spills is essential for minimizing risk.[14]

For a Minor Spill (Small amount of solid):

  • Alert Personnel: Notify others in the immediate area.[8]

  • Don PPE: Wear the full PPE detailed in Section 2.

  • Containment: Gently sweep up the solid material, avoiding the creation of dust, and place it into the hazardous waste container.[1][8][12]

  • Decontamination: Clean the spill area with soap and water, and place all cleanup materials (e.g., paper towels) into the hazardous waste container.[7]

  • Wash Hands: Thoroughly wash your hands after the cleanup is complete.[15]

For a Major Spill (Large quantity or if you feel unsafe):

  • Evacuate: Immediately evacuate the spill area.[7][16]

  • Isolate: Close the doors to the laboratory to contain any potential vapors.[16]

  • Notify: Contact your institution's EHS and emergency services (e.g., 911) from a safe location.[7][14][16] Provide the chemical name, location, and approximate quantity of the spill.

  • Do Not Attempt Cleanup: Await the arrival of the trained hazardous materials response team.[16]

By adhering to these detailed procedures, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the principles of scientific integrity and responsibility.

References

  • University of California Merced, EH&S. (2012, October 19). Glacial Acetic Acid Standard Operating Procedure. [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • University of Nevada, Reno, Environmental Health & Safety. (2025, January). Chapter 19, Chemical Hygiene Plan: Emergency Response. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. [Link]

  • Auburn University, Environmental Health & Safety. Emergency and Spill Response Procedures. [Link]

  • European Chemicals Agency (ECHA). Acetic acid - Substance Information. [Link]

  • U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. [Link]

  • Autech Stirring Technology. (2024). Ensuring Safety: Handling 2-Bromo-4'-fluoroacetophenone in Chemical Processes. [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • University of Hawai'i at Manoa, CTAHR. UNIT 7: Personal Protective Equipment. [Link]

  • National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • European Chemicals Agency (ECHA). (2021, December 21). Volatile esters of bromoacetic acids - Substance Information. [Link]

  • University of Maryland, Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]

  • PubChem, National Center for Biotechnology Information. 2-Bromo-2,2-difluoroacetic acid. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.